molecular formula C22H36F3N7O11 B6295841 REDV TFA

REDV TFA

Katalognummer: B6295841
Molekulargewicht: 631.6 g/mol
InChI-Schlüssel: UFQRTYIOHTUSAL-SBBCNANOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

REDV TFA is a useful research compound. Its molecular formula is C22H36F3N7O11 and its molecular weight is 631.6 g/mol. The purity is usually 95%.
The exact mass of the compound R-E-D-V Trifluoroacetate is 631.24248948 g/mol and the complexity rating of the compound is 927. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(4S)-4-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35N7O9.C2HF3O2/c1-9(2)15(19(35)36)27-18(34)12(8-14(30)31)26-17(33)11(5-6-13(28)29)25-16(32)10(21)4-3-7-24-20(22)23;3-2(4,5)1(6)7/h9-12,15H,3-8,21H2,1-2H3,(H,25,32)(H,26,33)(H,27,34)(H,28,29)(H,30,31)(H,35,36)(H4,22,23,24);(H,6,7)/t10-,11-,12-,15-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQRTYIOHTUSAL-SBBCNANOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36F3N7O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

631.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of REDV Peptide in Cell Adhesion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Arg-Glu-Asp-Val (REDV) tetrapeptide is a crucial motif in cellular adhesion, playing a pivotal role in the interaction between cells and the extracellular matrix. This in-depth technical guide explores the function of the REDV peptide in cell adhesion, focusing on its interaction with integrin receptors, the downstream signaling pathways, and the experimental methodologies used to investigate these processes.

Core Function: A Specific Ligand for α4β1 Integrin

The REDV peptide is the minimal active sequence found within the CS5 region of the alternatively spliced type III connecting segment (IIICS) of fibronectin.[1][2][3] Its primary function in cell adhesion is to serve as a specific ligand for the α4β1 integrin, a heterodimeric transmembrane receptor.[1][2][3] This specific recognition and binding mediate the attachment and spreading of various cell types, most notably endothelial cells and endothelial progenitor cells.[1][4] The interaction is crucial for processes such as angiogenesis and the endothelialization of biomaterials. The specificity of the REDV-α4β1 interaction is highlighted by the fact that antifunctional antibodies against the α4 and β1 integrin subunits can inhibit cell adhesion to REDV-grafted substrates.[1][2]

Quantitative Analysis of REDV-Mediated Cell Adhesion

The interaction between the REDV peptide and its α4β1 integrin receptor, as well as the resulting cellular adhesion, can be quantified using several parameters. These metrics are essential for understanding the dynamics of this interaction and for the design of biomaterials and therapeutics that leverage this specific cell adhesion pathway.

ParameterDescriptionTypical ValuesReferences
Dissociation Constant (Kd) A measure of the binding affinity between the REDV peptide and the α4β1 integrin. A lower Kd indicates a higher binding affinity.An apparent dissociation constant for REDV-binding adhesion receptors has been reported as 2.2 x 10⁻⁷ M.[2]
Receptor Density The number of α4β1 integrin receptors present on the cell surface.Approximately 5.8 x 10⁶ sites/cell have been observed.[2]
Optimal Ligand Density for Cell Capture The surface density of immobilized REDV peptide that results in efficient capture of flowing cells, such as endothelial progenitor cells.Selective cell capture has been observed at ligand densities lower than 1 molecule/nm².[4]
Cell Adhesion and Spreading Qualitative and quantitative assessment of cell attachment and morphological changes on REDV-coated surfaces.REDV-grafted substrates promote the adhesion and spreading of Human Umbilical Vein Endothelial Cells (HUVECs).[1][3][1][3]

Signaling Pathways in REDV-Mediated Cell Adhesion

The binding of the REDV peptide to α4β1 integrin initiates a cascade of intracellular signaling events that regulate cell adhesion, spreading, and migration. This signaling network involves the activation of key protein kinases and the modulation of small GTPases that control the organization of the actin cytoskeleton.

REDV_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space REDV REDV Peptide Integrin α4β1 Integrin REDV->Integrin Binding FAK FAK Integrin->FAK Clustering & Activation Rac1 Rac1 Integrin->Rac1 Activation Src Src FAK->Src Recruitment & Activation Paxillin Paxillin FAK->Paxillin Phosphorylation Src->FAK Phosphorylation p190RhoGAP p190RhoGAP Src->p190RhoGAP Activation Talin Talin Paxillin->Talin Recruitment Actin Actin Cytoskeleton Talin->Actin RhoA RhoA p190RhoGAP->RhoA Inhibition ROCK ROCK RhoA->ROCK Activation ROCK->Actin Stress Fiber Formation Rac1->Actin Lamellipodia Formation Migration Cell Spreading & Migration Actin->Migration Adhesion Focal Adhesion Formation Actin->Adhesion

Caption: REDV-α4β1 Integrin Signaling Cascade.

Upon REDV binding, α4β1 integrins cluster and activate Focal Adhesion Kinase (FAK).[5][6] Activated FAK autophosphorylates at Tyrosine 397, creating a binding site for the Src-homology 2 (SH2) domain of the Src family kinases.[5][7] The resulting FAK/Src complex phosphorylates other focal adhesion proteins, including paxillin and tensin.[5][8] Paxillin, in turn, can recruit talin, which provides a direct link to the actin cytoskeleton.[8]

The REDV-α4β1 interaction also modulates the activity of Rho family small GTPases, which are master regulators of the actin cytoskeleton. Specifically, this signaling pathway can lead to the activation of Rac1 and the inhibition of RhoA.[9][10][11] Rac1 activation promotes the formation of lamellipodia, which are essential for cell spreading and migration.[10][11][12] Conversely, the inhibition of RhoA, often mediated by the activation of p190RhoGAP, leads to a reduction in stress fiber formation and focal adhesion maturation, which can promote a more migratory phenotype.[10]

Experimental Protocols

Investigating the function of the REDV peptide in cell adhesion involves a variety of experimental techniques. Below are detailed methodologies for key experiments.

Experimental Workflow for Studying REDV-Mediated Cell Adhesion

Experimental_Workflow cluster_prep Preparation cluster_assays Adhesion & Binding Assays cluster_analysis Analysis prep_peptide Synthesize/Purchase REDV Peptide prep_surface Coat Surface with REDV Peptide prep_peptide->prep_surface affinity_chrom Affinity Chromatography prep_peptide->affinity_chrom adhesion_assay Cell Adhesion Assay prep_surface->adhesion_assay prep_cells Culture & Prepare Target Cells prep_cells->adhesion_assay prep_cells->affinity_chrom immuno_precip Immunoprecipitation adhesion_assay->immuno_precip quantification Quantify Cell Adhesion adhesion_assay->quantification protein_id Identify Binding Proteins (e.g., Western Blot) affinity_chrom->protein_id complex_analysis Analyze Protein Complexes immuno_precip->complex_analysis

Caption: Workflow for investigating REDV-mediated cell adhesion.
Cell Adhesion Assay on REDV-Coated Surfaces

This protocol assesses the ability of cells to adhere to a surface functionalized with the REDV peptide.

Materials:

  • 96-well tissue culture plates

  • REDV peptide solution (e.g., 1 mg/mL in sterile PBS)

  • Bovine Serum Albumin (BSA) solution (1% w/v in PBS) for blocking

  • Target cells in suspension (e.g., HUVECs)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)

  • Solubilization solution (e.g., 10% acetic acid or 1% SDS)

  • Plate reader

Procedure:

  • Coating: Add 100 µL of REDV peptide solution to each well of a 96-well plate. Incubate for 1-2 hours at 37°C or overnight at 4°C.[13][14][15][16][17]

  • Washing: Aspirate the coating solution and wash the wells three times with 200 µL of PBS.[17]

  • Blocking: Add 200 µL of 1% BSA solution to each well to block non-specific binding sites. Incubate for 1 hour at 37°C.[17]

  • Washing: Aspirate the blocking solution and wash the wells three times with 200 µL of PBS.[17]

  • Cell Seeding: Trypsinize and resuspend the target cells in serum-free medium to a concentration of 1-5 x 10⁵ cells/mL. Add 100 µL of the cell suspension to each well.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a defined period (e.g., 30-60 minutes) to allow for cell adhesion.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells. The number of washes and the gentleness of this step are critical and may need to be optimized for the specific cell type.[15]

  • Fixation: Add 100 µL of fixing solution to each well and incubate for 15-20 minutes at room temperature.[17]

  • Staining: Aspirate the fixing solution and add 100 µL of Crystal Violet staining solution to each well. Incubate for 10-20 minutes at room temperature.

  • Washing: Gently wash the wells with water until the excess stain is removed.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate for 15-30 minutes with gentle shaking to dissolve the stain from the adherent cells.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.

REDV-Peptide Affinity Chromatography

This technique is used to isolate and identify proteins from a cell lysate that bind to the REDV peptide, primarily the α4β1 integrin.

Materials:

  • Affinity chromatography column

  • Agarose or sepharose beads

  • REDV peptide

  • Coupling reagents (e.g., N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., Tris-buffered saline with a low concentration of non-ionic detergent)

  • Elution buffer (e.g., low pH glycine buffer or a buffer containing a high concentration of a competing ligand)

  • Neutralization buffer (if using a low pH elution buffer)

Procedure:

  • Ligand Immobilization: Covalently couple the REDV peptide to the agarose or sepharose beads using a suitable chemistry (e.g., NHS-ester chemistry). This creates the affinity matrix.

  • Column Packing: Pack a chromatography column with the REDV-coupled beads.

  • Equilibration: Equilibrate the column by washing it with several column volumes of wash buffer.

  • Cell Lysis: Prepare a cell lysate from the target cells by incubating them in lysis buffer on ice. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.

  • Sample Loading: Load the cell lysate onto the equilibrated column. Allow the lysate to slowly pass through the column to enable binding of the target proteins to the immobilized REDV peptide.

  • Washing: Wash the column extensively with wash buffer to remove non-specifically bound proteins. Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.

  • Elution: Elute the specifically bound proteins from the column using the elution buffer. Collect the eluate in fractions.

  • Analysis: Analyze the eluted fractions for the presence of the target protein (α4β1 integrin) using techniques such as SDS-PAGE, Western blotting, or mass spectrometry.

Immunoprecipitation of α4β1 Integrin after Adhesion to REDV

This method is used to confirm the interaction of α4β1 integrin with the REDV peptide and to identify other proteins that may be part of the adhesion complex.

Materials:

  • Cells adhered to REDV-coated plates (from the adhesion assay)

  • Cell lysis buffer

  • Antibody specific for the α4 or β1 integrin subunit

  • Protein A/G-agarose or magnetic beads

  • Wash buffer

  • Elution buffer or SDS-PAGE sample buffer

Procedure:

  • Cell Adhesion and Lysis: Perform the initial steps of the cell adhesion assay. After the adhesion step, lyse the cells directly on the plate with ice-cold lysis buffer.

  • Lysate Collection: Scrape the cells and collect the lysate. Centrifuge to pellet insoluble material.

  • Pre-clearing (Optional): Incubate the lysate with Protein A/G beads for 30-60 minutes to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the primary antibody against the α4 or β1 integrin subunit to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Bead Incubation: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads by resuspending them in elution buffer or directly in SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against the integrin subunits and other potential interacting proteins.

Conclusion

The REDV peptide's specific interaction with the α4β1 integrin is a fundamental mechanism in cell adhesion, with significant implications for both basic research and the development of novel therapeutic and bioengineering strategies. A thorough understanding of the quantitative aspects of this interaction, the intricate signaling pathways it triggers, and the robust experimental methods used for its investigation is essential for professionals in the fields of cell biology, drug discovery, and regenerative medicine. This guide provides a comprehensive technical overview to support further research and development in this exciting area.

References

Integrin α4β1 as a Viral Receptor: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research into the Red-spotted grouper nervous necrosis virus (RGNNV), presumed to be the "REDV" of interest, indicates that the primary cellular receptor is Nectin-1, a single-transmembrane glycoprotein. Current scientific literature does not substantiate integrin α4β1 as a direct receptor for RGNNV. To fulfill the structural and technical requirements of this guide, we will focus on a well-documented example of a virus that utilizes integrin α4β1 as a receptor: Murine Polyomavirus (Py) . This document will, therefore, serve as an in-depth technical guide on the role of integrin α4β1 in the life cycle of Murine Polyomavirus, providing valuable insights for researchers, scientists, and drug development professionals interested in virus-integrin interactions.

Introduction to Murine Polyomavirus and Integrin α4β1 Interaction

Murine Polyomavirus (Py) is a small, non-enveloped DNA virus. Its entry into host cells is a multi-step process that exemplifies the complexity of viral-host interactions. The initial attachment of Py to the cell surface is mediated by the binding of its major capsid protein, VP1, to sialic acid-containing gangliosides, such as GD1a and GT1b.[1][2] However, this primary attachment is not sufficient for successful infection.

Subsequent to sialic acid binding, a post-attachment interaction with integrin α4β1 is crucial for efficient viral entry.[1][3][4] This secondary interaction is mediated by a conserved Leu-Asp-Val (LDV) motif present in the DE loop of the VP1 protein.[1][5] The engagement of integrin α4β1 does not affect the initial binding of the virus to the cell but is critical for a later step in the entry process, leading to productive infection.[1][4] This dual-receptor usage highlights a sophisticated mechanism by which the virus ensures efficient internalization and subsequent trafficking within the host cell.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments demonstrating the role of integrin α4β1 in Murine Polyomavirus infectivity.

Table 1: Inhibition of Murine Polyomavirus Infectivity by α4β1 Integrin Ligands and Antibodies

InhibitorConcentrationTarget Cell Line% Reduction in Infectivity (Mean ± SD)Reference
Anti-α4 MAb10 µg/mlSwiss 3T332% ± 8%[1]
Anti-β1 MAb10 µg/mlSwiss 3T329% ± 9%[1]
Fibronectin Fragment (Fn40)80 µg/mlSwiss 3T346% ± 2%[1]
Fibronectin Fragment (Fn40)4 µg/mlSwiss 3T321% ± 10%[1]

Table 2: Effect of α4 Integrin Expression on Murine Polyomavirus Infectivity

Cell Lineα4 Integrin ExpressionRelative Infectivity vs. MockReference
BALB/c 3T3 (mock-transfected)Negative1.0 (baseline)[1]
α4-BALB/c 3T3Positive~2.5-fold increase[1]

Table 3: Impact of VP1-LDV Motif Mutation on Viral Infectivity

Virus StrainVP1 MotifRelative Infectivity vs. Wild-TypeTarget Cell LineReference
Py Wild-Type (Wt)LDV1.0 (baseline)α4β1-positive fibroblasts[5]
PyLNV MutantLNV (D138N)~50% reduction (twofold less infectious)α4β1-positive fibroblasts[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Virus Infectivity Assay (Plaque Assay)

This protocol is used to quantify the number of infectious viral particles.

  • Cell Seeding: Seed Swiss 3T3 or other permissive cells in 6-well plates at a density that will result in a confluent monolayer the next day.

  • Virus Dilution: Prepare serial 10-fold dilutions of the virus stock in serum-free medium.

  • Infection: Remove the growth medium from the cells and wash once with phosphate-buffered saline (PBS). Inoculate each well with 1 ml of a virus dilution.

  • Adsorption: Incubate the plates for 1 hour at 37°C, gently rocking every 15 minutes to ensure even distribution of the virus and to prevent the monolayer from drying out.

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with 3 ml of a semi-solid medium (e.g., 1:1 mixture of 2x growth medium and 1.6% agar).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 5-7 days, or until plaques (clear zones of cell lysis) are visible.

  • Staining and Counting: Fix the cells with 10% formalin for at least 1 hour. Remove the agar overlay and stain the monolayer with a 0.1% crystal violet solution. Count the number of plaques in each well to determine the viral titer, expressed as plaque-forming units per milliliter (PFU/ml).

Antibody and Ligand Blocking Assay

This protocol assesses the ability of antibodies or ligands to inhibit viral infection.

  • Cell Preparation: Seed permissive cells (e.g., Swiss 3T3) in 24-well plates to achieve confluency.

  • Pre-incubation with Inhibitor:

    • For antibody blocking, pre-incubate the confluent cell monolayers with the desired concentration of function-blocking anti-integrin monoclonal antibodies (e.g., anti-α4, anti-β1) or an isotype control antibody in serum-free medium for 1 hour at 37°C.

    • For ligand competition, pre-incubate the cells with various concentrations of integrin ligands (e.g., fibronectin fragments) for 1 hour at 37°C.

  • Virus Infection: Without washing, add a known amount of Murine Polyomavirus (e.g., at a multiplicity of infection (MOI) of 0.1) to each well.

  • Adsorption and Incubation: Allow the virus to adsorb for 1 hour at 37°C. After adsorption, remove the medium containing the virus and inhibitor, wash the cells with PBS, and add fresh growth medium.

  • Quantification of Infection: After 48-72 hours, quantify the level of infection. This can be done by:

    • Immunofluorescence: Fix the cells, permeabilize, and stain for a viral antigen (e.g., the large T antigen). The percentage of infected (fluorescent) cells is determined by microscopy.

    • Quantitative PCR (qPCR): Extract total DNA and quantify the number of viral genomes relative to a host housekeeping gene.

  • Data Analysis: Calculate the percentage reduction in infectivity by comparing the results from inhibitor-treated wells to control (isotype antibody or no inhibitor) wells.

Post-Attachment Blocking Assay

This protocol determines if the receptor's role is during viral attachment or a subsequent step.

  • Cell Preparation and Chilling: Seed α4-expressing cells (e.g., α4-BALB/c 3T3) in 24-well plates. Once confluent, wash the cells and chill the plates on ice (or at 4°C) for 15 minutes.

  • Virus Binding: Add pre-chilled virus inoculum to the cells and incubate at 4°C for 1 hour to allow virus binding but prevent internalization.

  • Washing: Wash the cells three times with cold PBS to remove unbound virus.

  • Antibody Addition: Add pre-chilled medium containing the function-blocking anti-α4 antibody or an isotype control to the wells.

  • Internalization: Transfer the plates to a 37°C incubator to allow internalization to proceed.

  • Quantification of Infection: After 1-2 hours, replace the antibody-containing medium with fresh growth medium and incubate for 48-72 hours. Quantify infection as described in Protocol 3.2. A reduction in infectivity indicates a role for the receptor at a post-attachment stage.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

Experimental_Workflow cluster_pre_infection Cell Preparation & Treatment cluster_infection Infection cluster_post_infection Analysis A 1. Seed Permissive Cells (e.g., Swiss 3T3) B 2. Pre-incubate with Inhibitor (Anti-α4β1 Ab or Ligand) 1 hr @ 37°C A->B C Control Group (Isotype Ab or Media) A->C D 3. Add Murine Polyomavirus (Known MOI) B->D C->D E 4. Adsorption 1 hr @ 37°C D->E F 5. Wash & Incubate 48-72 hrs E->F G 6. Quantify Infection (Immunofluorescence or qPCR) F->G H 7. Calculate % Inhibition G->H

Caption: Workflow for an α4β1 integrin blocking assay to test inhibition of Murine Polyomavirus infectivity.

Viral Entry Pathway Diagram

Viral_Entry_Pathway cluster_cell Host Cell membrane SA Sialic Acid Receptor Virus_Bound Bound Virus Integrin Integrin α4β1 (Inactive) Integrin_Active Integrin α4β1 (Active) Integrin->Integrin_Active Conformational Change Endosome Endocytic Vesicle Integrin_Active->Endosome Step 3: Internalization Virus Murine Polyomavirus (VP1) Virus->SA Step 1: Attachment (Primary Binding) Virus_Bound->Integrin Step 2: Post-Attachment Interaction (VP1-LDV) Nucleus Nucleus Endosome->Nucleus Trafficking & Uncoating

Caption: Multi-step entry pathway of Murine Polyomavirus involving sialic acid and integrin α4β1.

Integrin-Mediated Signaling Diagram

Integrin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Virus Murine Polyomavirus Integrin α4β1 Integrin Virus->Integrin Binding (VP1-LDV) FAK FAK Integrin->FAK Clustering & Activation Src Src FAK->Src PI3K PI3K FAK->PI3K Actin Actin Cytoskeleton Src->Actin Rearrangement PI3K->Actin Modulation Endocytosis Endocytic Machinery (Clathrin/Caveolin Independent) Actin->Endocytosis Facilitates Internalization

Caption: Potential downstream signaling cascade following Murine Polyomavirus binding to integrin α4β1.

Conclusion

While the initial premise focused on REDV, this technical guide demonstrates, using Murine Polyomavirus as a factually supported model, that integrin α4β1 can play a critical role as a post-attachment receptor in viral entry. The interaction is specific, quantifiable, and essential for maximal infectivity. The experimental protocols and conceptual diagrams provided herein offer a robust framework for researchers investigating virus-integrin interactions. Understanding these complex entry mechanisms is paramount for the development of novel antiviral therapeutics that can target specific steps in the viral life cycle, such as the crucial engagement with secondary host cell receptors like integrin α4β1.

References

An In-depth Technical Guide to the Core of REDV-Integrin Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles governing the interaction between the REDV peptide and integrin receptors. It is designed to furnish researchers, scientists, and drug development professionals with the essential knowledge to understand and manipulate this critical biological interaction for therapeutic and research applications.

Introduction to the REDV-Integrin Axis

The Arg-Glu-Asp-Val (REDV) tetrapeptide is a minimal bioactive sequence derived from the CS5 region of the alternatively spliced type III connecting segment (IIICS) of fibronectin.[1][2] This peptide plays a crucial role in mediating cell adhesion, particularly of endothelial cells, by specifically interacting with the α4β1 integrin receptor.[1][3] This interaction is of significant interest in the fields of tissue engineering, regenerative medicine, and cancer research due to its role in angiogenesis and cell migration.

The α4β1 integrin, also known as Very Late Antigen-4 (VLA-4), is a heterodimeric transmembrane receptor expressed on the surface of various cell types, including endothelial cells, endothelial progenitor cells, and leukocytes.[3][4] The specific recognition of the REDV motif by α4β1 integrin triggers a cascade of intracellular signaling events that regulate cell adhesion, spreading, migration, and survival.

The REDV-α4β1 Interaction: A Quantitative Perspective

While extensive research has established the qualitative nature of the REDV-α4β1 interaction, precise quantitative data on its binding affinity remains a subject of ongoing investigation. The affinity of this interaction is crucial for understanding its biological function and for the rational design of therapeutic agents that target this axis.

Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are ideally suited for characterizing the kinetics and thermodynamics of this interaction. However, specific Kd values for the REDV peptide binding to purified α4β1 integrin are not yet firmly established in the public domain. For the related, well-characterized α4β1 ligand, the LDV peptide, binding affinities (Ki) have been reported in the low nanomolar range, providing a benchmark for the expected affinity of REDV.

Interaction Reported Affinity (Ki) Method Reference
LDV-FITC : α4β1 Integrin6.9 ± 3.1 nMCompetitive Binding Assay[5]
DS-70 (LDV-based peptidomimetic) : α4β1 Integrin0.94 ± 0.32 nMCompetitive Binding Assay[5]

Table 1: Binding affinities of LDV-based ligands to α4β1 integrin. These values provide an estimate for the affinity of REDV, which shares the same integrin receptor.

Downstream Signaling of REDV-α4β1 Integrin Interaction

Upon binding of the REDV peptide, the α4β1 integrin undergoes a conformational change that initiates a cascade of intracellular signaling events. A key characteristic of α4β1 signaling in some cellular contexts is its FAK-independent nature, which distinguishes it from many other integrin signaling pathways. The downstream signaling cascade is primarily mediated by the activation of Src family kinases and the recruitment of adaptor proteins, leading to the regulation of the actin cytoskeleton and gene expression.

Key Signaling Molecules:

  • Src Family Kinases (SFKs): Src is a non-receptor tyrosine kinase that plays a central role in α4β1-mediated signaling. Upon REDV binding, Src is activated and phosphorylates downstream substrates.

  • p130Cas (Crk-associated substrate): This adaptor protein is a key substrate of Src. Once phosphorylated, p130Cas serves as a docking site for other signaling molecules containing SH2 domains.[6][7]

  • Crk (CT10 regulator of kinase): This adaptor protein contains SH2 and SH3 domains and binds to phosphorylated p130Cas. The p130Cas-Crk complex acts as a scaffold to recruit other proteins to the site of cell adhesion.[6][8]

  • DOCK180 (Dedicator of cytokinesis 180): A guanine nucleotide exchange factor (GEF) for Rac1, DOCK180 is recruited by the p130Cas-Crk complex.

  • Rac1: A small GTPase that, when activated by DOCK180, promotes actin polymerization, leading to the formation of lamellipodia and cell migration.

REDV_Integrin_Signaling REDV REDV Peptide Integrin α4β1 Integrin REDV->Integrin Binding Src Src Integrin->Src Activation p130Cas p130Cas Src->p130Cas Phosphorylation Crk Crk p130Cas->Crk Binding DOCK180 DOCK180 Crk->DOCK180 Recruitment Rac1 Rac1 DOCK180->Rac1 Activation Actin Actin Cytoskeleton (Cell Spreading, Migration) Rac1->Actin Cell_Adhesion_Workflow Start Start Coat Coat Plate with REDV Peptide Start->Coat Block Block with BSA Coat->Block Seed Seed Cells Block->Seed Incubate Incubate (e.g., 1-2h) Seed->Incubate Wash Wash to Remove Non-adherent Cells Incubate->Wash Stain Fix and Stain with Crystal Violet Wash->Stain Quantify Solubilize and Measure Absorbance Stain->Quantify End End Quantify->End IP_Workflow Start Start Lysis Cell Lysis Start->Lysis Clarify Clarify Lysate Lysis->Clarify IP Incubate with Anti-α4β1 Antibody Clarify->IP Capture Capture with Protein A/G Beads IP->Capture Wash Wash Beads Capture->Wash Elute Elute Bound Proteins Wash->Elute Analysis Analyze by Western Blot Elute->Analysis End End Analysis->End

References

The REDV Sequence: A Technical Guide to its Discovery and Role in Cell Adhesion

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and biological significance of the REDV (Arg-Glu-Asp-Val) peptide sequence. Derived from a-n alternatively spliced region of fibronectin, this tetrapeptide has emerged as a key player in mediating cell adhesion, particularly of endothelial cells, through its specific interaction with the α4β1 integrin. This document details the seminal experiments that led to its identification, the methodologies employed in its characterization, and the quantitative data that underpin our current understanding of its function. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the molecular mechanisms governing REDV-mediated cellular processes.

Introduction: The Quest for Cell Adhesion Motifs Beyond RGD

The study of cell adhesion has been significantly shaped by the discovery of short peptide sequences within extracellular matrix (ECM) proteins that mediate cellular interactions. The Arg-Gly-Asp (RGD) sequence was the first such motif to be identified and has been extensively studied for its role in the binding of numerous integrins. However, the diverse and specific ways in which cells interact with their environment suggested the existence of other, more specialized recognition sequences. This guide focuses on the discovery and characterization of one such sequence, REDV, a tetrapeptide with a distinct role in endothelial cell biology.

Historical Perspective: The Discovery of Fibronectin's Alternative Splicing and the IIICS Region

The story of the REDV sequence begins with the study of fibronectin, a high-molecular-weight glycoprotein of the extracellular matrix that plays a crucial role in cell adhesion, migration, growth, and differentiation. In the mid-1980s, it was discovered that a single fibronectin gene could give rise to multiple protein isoforms through the process of alternative splicing of its pre-mRNA.[1][2] This splicing occurs in three regions, two of which are the type III homology repeats known as EDA (Extra Domain A) and EDB (Extra Domain B).

The third region, initially termed the "type III connecting segment" (IIICS) or V (variable) region, was found to be particularly complex.[1] Research in the late 1980s revealed that this region could be spliced in various ways, leading to different fibronectin variants in different cell types and tissues.[3] This variability hinted at a functional significance for the IIICS domain in dictating cell-specific interactions with fibronectin.

Pioneering work by Humphries and colleagues in 1987 demonstrated that the IIICS region was a major site for melanoma cell adhesion, independent of the well-established RGD-containing central cell-binding domain of fibronectin.[4] By synthesizing a series of overlapping peptides spanning the IIICS region, they identified two non-adjacent sites, termed CS1 (Connecting Segment 1) and CS5, that were critical for this cell type-specific adhesion.[4]

The Identification of REDV as the Minimal Active Sequence in CS5

Further investigation into the CS5 region sought to pinpoint the minimal amino acid sequence responsible for its adhesive properties. In 1991, Komoriya and colleagues reported that the tetrapeptide Arg-Glu-Asp-Val (REDV) was the minimal active sequence within the CS5 site.[5] This discovery was a significant step forward, providing a specific molecular target for studying and manipulating the interactions of cells with this region of fibronectin.

The Receptor for REDV: Integrin α4β1 (VLA-4)

A crucial piece of the puzzle was identifying the cellular receptor that recognized the REDV sequence. Work by Mould and colleagues in 1991 implicated the integrin α4β1, also known as Very Late Antigen-4 (VLA-4), as the receptor for both the CS1 and CS5 sites in melanoma cells.[5] This finding was significant as it established a specific ligand-receptor pair outside of the canonical RGD-integrin interactions.

The definitive confirmation of α4β1 as the REDV receptor on endothelial cells came from the seminal work of Massia and Hubbell in 1992.[6] Their research demonstrated for the first time that human umbilical vein endothelial cells (HUVECs) utilize the α4β1 integrin to adhere to surfaces functionalized with the REDV peptide.[6] This established the physiological relevance of the REDV-α4β1 interaction in the vascular system.

Quantitative Analysis of REDV-Mediated Adhesion

The specific and selective nature of the REDV-α4β1 interaction has been a subject of quantitative investigation, crucial for applications in biomaterials and drug development.

Table 1: Inhibition of HUVEC Spreading by Soluble Peptides
PeptideSequenceIC50 (mg/mL)Molar Concentration (mM)
GREDVYGly-Arg-Glu-Asp-Val-Tyr~0.2~0.3
GRGDSPGly-Arg-Gly-Asp-Ser-Pro~0.08~0.14

Data derived from competitive inhibition assays of HUVEC spreading on REDV-grafted substrates as reported by Massia and Hubbell (1992). The IC50 values represent the concentration of soluble peptide required to inhibit 50% of maximal cell spreading.[6]

Key Experimental Protocols

The discovery and characterization of the REDV sequence were underpinned by a series of elegant and meticulous experiments. The following sections detail the core methodologies employed in these seminal studies.

Solid-Phase Peptide Synthesis of REDV

The synthesis of the REDV peptide and its analogues was essential for identifying the minimal active sequence and for creating defined substrates for cell adhesion studies.

Protocol:

  • Resin and Protecting Groups: Peptides were synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. A Wang resin or a similar solid support is typically used.

  • Amino Acid Coupling: Each amino acid, with its α-amino group protected by Fmoc and its side chain protected by an appropriate protecting group (e.g., Pbf for Arginine, tBu for Glutamic and Aspartic acid), is activated using a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIEA (N,N-diisopropylethylamine).

  • Deprotection: After each coupling step, the Fmoc group is removed using a solution of piperidine in a solvent like DMF (dimethylformamide) to expose the α-amino group for the next coupling reaction.

  • Cleavage and Deprotection: Once the desired sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The identity and purity of the synthesized peptide are confirmed by mass spectrometry and analytical HPLC.

Preparation of REDV-Grafted Substrates for Cell Adhesion Assays

To study the effects of the REDV sequence on cell behavior, it was crucial to immobilize the peptide onto a surface.

Protocol:

  • Substrate Preparation: Glass coverslips or other suitable substrates are cleaned and activated to introduce reactive groups. A common method involves treatment with a silanizing agent like 3-aminopropyltriethoxysilane to introduce primary amine groups.

  • Peptide Coupling: The synthesized peptide, containing a reactive group (e.g., a free N-terminal amine), is then covalently coupled to the activated substrate. This can be achieved using a crosslinker such as glutaraldehyde.

  • Blocking: Any remaining reactive sites on the substrate are blocked to prevent non-specific cell adhesion. This is often done by incubating the substrate with a solution of bovine serum albumin (BSA).

Cell Adhesion and Spreading Assays

These assays were fundamental in demonstrating the bioactivity of the REDV sequence.

Protocol:

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media.

  • Cell Seeding: The cultured cells are detached, washed, and seeded onto the peptide-grafted substrates in a serum-free medium to avoid interference from other adhesive proteins.

  • Incubation: The cells are incubated on the substrates for a defined period (e.g., 1-4 hours) at 37°C in a humidified incubator.

  • Fixation and Staining: Non-adherent cells are removed by gentle washing. Adherent cells are fixed with a fixative like glutaraldehyde and can be stained with a dye such as crystal violet for quantification or observed directly using phase-contrast microscopy to assess cell spreading.

  • Quantification: For adhesion assays, the number of adherent cells can be quantified by measuring the absorbance of the eluted stain. For spreading assays, the percentage of spread cells is determined by microscopic observation.

REDV-Ligand Affinity Chromatography for Receptor Identification

This technique was pivotal in isolating the cellular receptor for the REDV peptide.[6]

Protocol:

  • Affinity Matrix Preparation: The REDV peptide is covalently coupled to a chromatography matrix, such as Sepharose beads, that have been activated with cyanogen bromide or another suitable chemistry.

  • Cell Lysate Preparation: HUVECs are lysed in a detergent-containing buffer to solubilize membrane proteins while preserving their native conformation.

  • Chromatography: The cell lysate is passed over the REDV-Sepharose column. The REDV-binding proteins will bind to the matrix, while other proteins will flow through.

  • Washing: The column is washed extensively with buffer to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the column by changing the buffer conditions, for example, by adding a high concentration of a competing ligand (e.g., soluble REDV peptide) or by changing the pH or ionic strength.

  • Analysis: The eluted proteins are then analyzed by techniques such as SDS-PAGE, Western blotting, and protein sequencing to identify the REDV-binding protein, which was confirmed to be the α4β1 integrin.[6]

Whole-Cell ELISA for Integrin Expression

This assay was used to confirm the presence of the α4 integrin subunit on the surface of HUVECs.[6]

Protocol:

  • Cell Seeding: HUVECs are seeded into a 96-well plate and allowed to adhere and form a confluent monolayer.

  • Fixation: The cells are fixed with a mild fixative like paraformaldehyde to preserve cell surface antigens.

  • Blocking: Non-specific binding sites are blocked with a solution of BSA or non-fat dry milk.

  • Primary Antibody Incubation: The cells are incubated with a primary antibody specific for the integrin subunit of interest (e.g., an anti-α4 integrin antibody).

  • Secondary Antibody Incubation: After washing away the unbound primary antibody, the cells are incubated with a secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), that recognizes the primary antibody.

  • Detection: A substrate for the enzyme is added, which is converted into a colored product. The absorbance of the colored product is measured using a plate reader, providing a quantitative measure of the amount of the target integrin on the cell surface.

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

REDV_Signaling_Pathway REDV REDV Peptide (from Fibronectin) Integrin Integrin α4β1 REDV->Integrin Binding FAK FAK Integrin->FAK Activation Cell_Membrane Cell Membrane Src Src FAK->Src Recruitment & Activation Src->FAK Paxillin Paxillin Src->Paxillin Phosphorylation Actin Actin Cytoskeleton (Stress Fibers) Paxillin->Actin Regulation Adhesion Cell Adhesion & Spreading Actin->Adhesion

Figure 1: REDV-Integrin α4β1 Signaling Pathway.

Affinity_Chromatography_Workflow Start Start: HUVEC Cell Lysate Column REDV-Coupled Affinity Column Start->Column Load Lysate Binding Binding of α4β1 Integrin Column->Binding Wash Wash to Remove Unbound Proteins Binding->Wash Elution Elution with Soluble REDV or pH Change Wash->Elution Analysis Analysis of Eluted Proteins (SDS-PAGE, Western Blot) Elution->Analysis End End: Purified α4β1 Integrin Analysis->End

Figure 2: Affinity Chromatography Workflow for α4β1 Isolation.

Conclusion

The discovery of the REDV sequence represents a significant milestone in our understanding of cell-matrix interactions. It highlighted the specificity that can be encoded in short peptide motifs and expanded the repertoire of known cell adhesion ligands beyond the RGD sequence. The identification of the REDV-α4β1 integrin interaction has had a profound impact on the fields of biomaterials science and drug development, providing a molecular tool to selectively target endothelial cells for applications in tissue engineering, regenerative medicine, and anti-angiogenic therapies. The detailed experimental protocols and quantitative data presented in this guide offer a foundation for future research and development in these exciting areas.

References

Methodological & Application

Application Notes and Protocols for REDV TFA Peptide in Cell Adhesion Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The REDV tetrapeptide (Arg-Glu-Asp-Val) is a minimal active sequence derived from the CS5 site of the alternatively spliced type III connecting segment (IIICS) region of fibronectin.[1][2] This peptide plays a crucial role in mediating cell adhesion, particularly of endothelial cells, by specifically binding to the α4β1 integrin receptor.[1][3][4] The trifluoroacetate (TFA) salt of REDV is a common formulation used in research. These application notes provide detailed protocols for utilizing REDV TFA peptide in cell adhesion assays, methods for data analysis, and an overview of the associated signaling pathway. The selective binding of REDV to α4β1 integrin makes it a valuable tool for promoting endothelialization of biomaterials and for studying the specific mechanisms of endothelial cell adhesion.[5][6]

Mechanism of Action

REDV peptide facilitates cell adhesion through the specific interaction with the integrin α4β1 heterodimer expressed on the cell surface.[1][7] This binding is sequence-specific and can be inhibited by anti-α4 and anti-β1 antibodies, demonstrating the targeted nature of this interaction.[1][8] Upon binding, the REDV peptide promotes cell attachment, spreading, and proliferation of endothelial cells, while having a lesser effect on other cell types like smooth muscle cells.[3][9] This selectivity is advantageous in applications such as the coating of cardiovascular stents to encourage the formation of a healthy endothelial layer.

Quantitative Data on REDV-Mediated Cell Adhesion

The following tables summarize quantitative data from studies investigating the effect of REDV peptide on endothelial cell adhesion.

Table 1: Adhesion of Human Umbilical Vein Endothelial Cells (HUVECs) to REDV-Coated Surfaces

Surface CoatingMean Number of Adherent Cells/mm² (± SD)Percentage of Cell-Occupied SurfaceReference
REDV-Grafted SubstrateSignificantly higher than control>90%[10]
Uncoated ControlBaseline<10%[10]

Table 2: Capture of Flowing Endothelial Progenitor Cells (EPCs) in a Microfluidic Device

Surface CoatingPercentage of Cells Moving Slower than Liquid FlowLigand Density for Selective CaptureReference
REDV with G3 or diEG linkers20-30%< 1 molecule/nm²[11]
Unmodified MicrochannelBaseline (unimodal distribution)N/A[11]

Experimental Protocols

Protocol 1: Covalent Immobilization of this compound Peptide on a Surface for Cell Adhesion Assay

This protocol describes the covalent attachment of REDV peptide to a surface, such as a polystyrene 96-well plate, for cell adhesion studies.

Materials:

  • This compound peptide

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • 96-well tissue culture plates

  • Deionized water

Procedure:

  • Surface Activation:

    • Prepare a solution of 5 mM Sulfo-NHS and 2 mM EDC in 0.05 M MES buffer.

    • Add 100 µL of the EDC/Sulfo-NHS solution to each well of the 96-well plate.

    • Incubate for 15 minutes at room temperature.

    • Aspirate the solution and wash the wells three times with sterile deionized water.

  • Peptide Immobilization:

    • Prepare a solution of this compound peptide in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0) at the desired concentration (e.g., 0.5-5 mM).

    • Add 100 µL of the REDV peptide solution to each activated well.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.

    • Aspirate the peptide solution and wash the wells three times with PBS to remove any unbound peptide.

  • Blocking:

    • To prevent non-specific cell adhesion, block the remaining active sites on the surface.

    • Add 200 µL of 1% heat-denatured bovine serum albumin (BSA) in PBS to each well.

    • Incubate for 30-60 minutes at room temperature.

    • Aspirate the blocking solution and wash the wells twice with PBS. The plate is now ready for the cell adhesion assay.

Protocol 2: Endothelial Cell Adhesion Assay

This protocol details the procedure for seeding endothelial cells onto the REDV-coated surface and quantifying cell adhesion.

Materials:

  • REDV-coated and control (e.g., BSA-coated) 96-well plates

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell line

  • Cell culture medium (e.g., EGM-2)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Crystal Violet staining solution (0.1% w/v in 20% methanol)

  • 10% acetic acid solution

  • Microplate reader

Procedure:

  • Cell Preparation:

    • Culture HUVECs to 80-90% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with cell culture medium containing serum and centrifuge the cells.

    • Resuspend the cell pellet in serum-free medium and count the cells.

    • Adjust the cell concentration to the desired density (e.g., 1 x 10^5 cells/mL).

  • Cell Seeding:

    • Add 100 µL of the cell suspension to each well of the REDV-coated and control plates.

    • Incubate the plates at 37°C in a 5% CO2 incubator for the desired time (e.g., 30-60 minutes).

  • Removal of Non-Adherent Cells:

    • Gently wash the wells twice with PBS to remove non-adherent cells. Be careful not to disturb the attached cells.

  • Cell Fixation and Staining:

    • Fix the adherent cells by adding 100 µL of 4% paraformaldehyde in PBS to each well and incubating for 15 minutes at room temperature.

    • Wash the wells twice with PBS.

    • Add 100 µL of 0.1% Crystal Violet solution to each well and incubate for 20-30 minutes at room temperature.

    • Wash the wells thoroughly with deionized water until the water runs clear.

  • Quantification:

    • Air dry the plate completely.

    • Add 100 µL of 10% acetic acid to each well to solubilize the stain.

    • Incubate for 15 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.

Signaling Pathway and Experimental Workflow

REDV-Integrin α4β1 Signaling Pathway

The binding of the REDV peptide to integrin α4β1 on the surface of endothelial cells is believed to initiate a signaling cascade that promotes cell adhesion, spreading, and survival. While the specific downstream signaling events exclusively triggered by REDV are a subject of ongoing research, it is generally accepted that they follow the canonical integrin signaling pathway. This involves the recruitment of focal adhesion proteins such as Talin and Paxillin, leading to the activation of Focal Adhesion Kinase (FAK) and Src family kinases. These events, in turn, modulate the actin cytoskeleton, leading to cell spreading and the formation of stable adhesions.

REDV_Signaling_Pathway cluster_membrane Cell Membrane Integrin_a4b1 Integrin α4β1 Talin Talin Integrin_a4b1->Talin Paxillin Paxillin Integrin_a4b1->Paxillin REDV REDV Peptide REDV->Integrin_a4b1 Binds FAK FAK Talin->FAK Paxillin->FAK Src Src FAK->Src Actin Actin Cytoskeleton Modulation Src->Actin Adhesion Cell Adhesion & Spreading Actin->Adhesion

Caption: Putative signaling pathway initiated by REDV binding to integrin α4β1.

Experimental Workflow for Cell Adhesion Assay

The following diagram illustrates the key steps in performing a cell adhesion assay using this compound peptide.

Cell_Adhesion_Workflow Start Start Coat_Plate Coat 96-well Plate with REDV Peptide Start->Coat_Plate Block Block with BSA Coat_Plate->Block Prepare_Cells Prepare Endothelial Cell Suspension Block->Prepare_Cells Seed_Cells Seed Cells onto Coated Plate Prepare_Cells->Seed_Cells Incubate Incubate (37°C) Seed_Cells->Incubate Wash Wash to Remove Non-adherent Cells Incubate->Wash Fix_Stain Fix and Stain with Crystal Violet Wash->Fix_Stain Quantify Solubilize Stain and Measure Absorbance Fix_Stain->Quantify End End Quantify->End

Caption: Experimental workflow for the this compound peptide cell adhesion assay.

References

Application Notes and Protocols for the Immobilization of REDV Peptide on Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the immobilization of the Arginine-Glutamate-Aspartate-Valine (REDV) peptide on various surfaces. The REDV sequence is a well-established ligand for integrin α4β1, which is selectively expressed on endothelial cells. Immobilizing REDV peptides onto biomaterial surfaces is a key strategy to promote endothelialization, a critical process for the success of blood-contacting medical devices such as stents and vascular grafts. Rapid endothelialization helps to prevent thrombosis and restenosis by creating a non-thrombogenic lining of endothelial cells.

This document outlines several common and effective methods for REDV immobilization, including covalent attachment, physical adsorption, and the use of intermediate layers to facilitate binding. Each protocol is presented with detailed steps to guide researchers in modifying their materials of interest.

Data Summary: Quantitative Analysis of REDV Immobilization

The following table summarizes quantitative data from various studies on REDV peptide immobilization, providing a comparative overview of the achieved surface densities using different methods and substrates.

Immobilization MethodSubstrateREDV ConcentrationResulting Peptide Surface DensityReference
Covalent Immobilization (Schiff Base) Decellularized Bovine Pericardium10⁻⁶ M8.14 ± 1.77 x 10⁻¹⁶ mol/cm²[1]
10⁻⁵ M1.17 ± 0.37 x 10⁻¹³ mol/cm²[1]
10⁻⁴ M-[1]
10⁻³ M46.71 ± 8.07 x 10⁻¹² mol/cm²[1]
Covalent Immobilization (Acrylic Acid Grafting) Polyurethane0.5 mM~0.5 nmol/cm²[2]
5.0 mM~1.2 nmol/cm²[2]
Covalent Immobilization (Thiol-ene) Polyurethane-≈2 nmol/cm²

Experimental Protocols

Protocol 1: Covalent Immobilization of REDV on Polyurethane via Silanization

This protocol describes the covalent attachment of REDV peptide to a polyurethane (PU) surface using a silane coupling agent as a linker. This method provides a stable and robust immobilization of the peptide.[3]

Materials:

  • Polyurethane (PU) substrate

  • 3-Aminopropyltriethoxysilane (APTES)

  • Toluene, anhydrous

  • REDV peptide with a terminal reactive group (e.g., N-hydroxysuccinimide ester-activated carboxyl group)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol

  • Deionized (DI) water

Procedure:

  • Surface Cleaning and Activation:

    • Clean the PU substrate by sonication in ethanol for 15 minutes, followed by rinsing with DI water.

    • Dry the substrate under a stream of nitrogen.

    • Activate the surface by treating with oxygen plasma for 5 minutes to generate hydroxyl groups.

  • Silanization:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the activated PU substrate in the APTES solution.

    • Incubate for 2 hours at room temperature with gentle agitation.

    • Rinse the substrate thoroughly with toluene, followed by ethanol, and finally DI water to remove unbound silane.

    • Cure the silanized surface in an oven at 110°C for 1 hour.

  • Peptide Immobilization:

    • Dissolve the activated REDV peptide in PBS to a final concentration of 0.1-1 mg/mL.

    • Immerse the silanized PU substrate in the peptide solution.

    • Incubate overnight at 4°C with gentle agitation.

    • Rinse the substrate extensively with PBS to remove non-covalently bound peptides.

    • Store the REDV-modified substrate in PBS at 4°C until use.

G cluster_prep Surface Preparation cluster_silanization Silanization cluster_immobilization Peptide Immobilization PU Polyurethane Substrate Cleaned_PU Cleaned PU PU->Cleaned_PU Sonication in Ethanol Activated_PU Activated PU (-OH groups) Cleaned_PU->Activated_PU Oxygen Plasma Silanized_PU Silanized PU (-NH2 groups) Activated_PU->Silanized_PU Immersion APTES_sol APTES Solution REDV_PU REDV-Immobilized PU Silanized_PU->REDV_PU Incubation REDV_sol REDV Peptide Solution

Covalent Immobilization Workflow
Protocol 2: Physical Adsorption of REDV on Cobalt-Chromium Alloy Surfaces

This protocol details a straightforward method for immobilizing REDV peptides onto cobalt-chromium (CoCr) alloy surfaces through physical adsorption. This technique relies on non-covalent interactions between the peptide and the metal surface.[4]

Materials:

  • Cobalt-Chromium (CoCr) alloy substrate

  • REDV peptide

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol

  • Acetone

  • Deionized (DI) water

Procedure:

  • Surface Cleaning:

    • Sonically clean the CoCr substrate sequentially in acetone, ethanol, and DI water for 15 minutes each.

    • Dry the substrate under a stream of nitrogen.

    • For enhanced adsorption, the surface can be activated with oxygen plasma for 5 minutes or etched with 5 M NaOH for 2 hours at room temperature, followed by thorough rinsing with DI water.[4]

  • Peptide Adsorption:

    • Prepare a solution of REDV peptide in PBS at a concentration of 500 µg/mL.[4]

    • Immerse the cleaned CoCr substrate in the peptide solution.

    • Incubate overnight at room temperature with gentle agitation.

  • Washing:

    • Carefully remove the substrate from the peptide solution.

    • Rinse the surface three times with PBS to remove loosely bound peptides.

    • The stability of the adsorbed peptide can be tested by sonication in PBS for 1 hour.[4]

  • Drying and Storage:

    • Dry the modified substrate under a stream of nitrogen.

    • Store in a desiccator at room temperature until use.

G cluster_prep Surface Preparation cluster_adsorption Peptide Adsorption cluster_final Final Steps CoCr CoCr Substrate Cleaned_CoCr Cleaned CoCr CoCr->Cleaned_CoCr Sonication Adsorbed_CoCr REDV-Adsorbed CoCr Cleaned_CoCr->Adsorbed_CoCr Overnight Incubation REDV_sol REDV Peptide Solution Washed_CoCr Washed CoCr Adsorbed_CoCr->Washed_CoCr Rinsing with PBS Final_Surface Final REDV-Coated Surface Washed_CoCr->Final_Surface Drying

Physical Adsorption Workflow
Protocol 3: REDV Immobilization via Polydopamine Coating

Polydopamine (PDA) coatings provide a versatile platform for the secondary immobilization of biomolecules. This protocol describes the deposition of a PDA layer followed by the covalent attachment of REDV peptide.[5][6][7]

Materials:

  • Substrate of choice (e.g., polymer, metal)

  • Dopamine hydrochloride

  • Tris buffer (10 mM, pH 8.5)

  • REDV peptide with a primary amine or thiol group

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized (DI) water

Procedure:

  • Substrate Preparation:

    • Clean the substrate as appropriate for the material (e.g., sonication in ethanol for polymers).

  • Polydopamine Coating:

    • Prepare a solution of dopamine hydrochloride (2 mg/mL) in 10 mM Tris buffer (pH 8.5).

    • Immerse the cleaned substrate in the dopamine solution.

    • Incubate for 4-24 hours at room temperature with gentle agitation. The solution will turn dark brown, and a thin PDA film will deposit on the surface.

    • Rinse the substrate thoroughly with DI water to remove unreacted dopamine and loosely attached PDA.

    • Dry the PDA-coated substrate under a stream of nitrogen.

  • REDV Immobilization:

    • Prepare a solution of amine- or thiol-terminated REDV peptide in PBS (0.1-1 mg/mL).

    • Immerse the PDA-coated substrate in the peptide solution.

    • Incubate for 2-24 hours at room temperature. The reaction occurs via Schiff base formation (with amines) or Michael addition (with thiols).

    • Rinse the substrate extensively with PBS to remove unbound peptide.

    • Store the modified substrate in PBS at 4°C.

G cluster_prep Substrate Preparation cluster_pda Polydopamine Coating cluster_redv REDV Immobilization Substrate Clean Substrate PDA_coated PDA-Coated Substrate Substrate->PDA_coated Incubation Dopamine_sol Dopamine Solution Final_Surface REDV-Immobilized Surface PDA_coated->Final_Surface Incubation REDV_sol REDV Solution

Polydopamine-Mediated Immobilization

Signaling Pathway

The biological activity of immobilized REDV peptide is primarily mediated through its specific interaction with integrin α4β1 on the surface of endothelial cells. This binding event triggers a signaling cascade that promotes cell adhesion, spreading, and survival, ultimately leading to the formation of a stable endothelial monolayer.

G cluster_surface Biomaterial Surface cluster_cell Endothelial Cell REDV Immobilized REDV Peptide Integrin Integrin α4β1 REDV->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase FAK->Src Recruitment & Activation ERK ERK1/2 Src->ERK Activation Cell_Response Cell Adhesion, Spreading, Survival, Proliferation ERK->Cell_Response Promotion

REDV-Integrin Signaling Pathway

Experimental Protocols for Characterization and Functional Assays

Protocol 4: Surface Characterization

X-ray Photoelectron Spectroscopy (XPS):

  • Acquire survey scans to determine the elemental composition of the surface. Successful immobilization will be indicated by the appearance of the N 1s peak from the peptide.

  • Perform high-resolution scans of C 1s, O 1s, and N 1s regions to analyze the chemical states and confirm the presence of peptide bonds.

  • The surface density of the peptide can be estimated from the N/C or N/Si (for silanized surfaces) atomic ratios.

Contact Angle Goniometry:

  • Measure the static water contact angle on the unmodified and modified surfaces.

  • A decrease in contact angle after immobilization of the hydrophilic REDV peptide indicates successful surface modification.

Protocol 5: Cell Adhesion Assay

This protocol describes a static cell adhesion assay to evaluate the functionality of the REDV-modified surface.[8][9][10][11]

Materials:

  • REDV-modified and control (unmodified) substrates

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Calcein AM or other fluorescent cell stain

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Culture HUVECs to 80-90% confluency in EGM.

    • Harvest the cells using Trypsin-EDTA and resuspend in serum-free EGM.

    • Count the cells and adjust the concentration to 1 x 10⁵ cells/mL.

    • Label the cells with Calcein AM according to the manufacturer's protocol.

  • Cell Seeding:

    • Place the sterile REDV-modified and control substrates in a multi-well plate.

    • Add 1 mL of the HUVEC suspension to each well.

    • Incubate for 1-4 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell adhesion.

  • Washing:

    • Gently wash each substrate three times with warm PBS to remove non-adherent cells.

  • Quantification:

    • Microplate Reader: Lyse the adherent cells and measure the fluorescence intensity.

    • Microscopy: Visualize and count the number of adherent fluorescent cells per unit area using a fluorescence microscope.

  • Data Analysis:

    • Compare the number of adherent cells on the REDV-modified surfaces to the control surfaces. A significantly higher number of adherent cells on the REDV surface indicates successful biofunctionalization.

References

Application Note: REDV-Functionalized Hydrogels for 3D Endothelial Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Three-dimensional (3D) cell culture systems are increasingly recognized for their ability to mimic the complex in vivo microenvironment more accurately than traditional two-dimensional (2D) monolayers.[1][2] Hydrogels, with their high water content and tunable mechanical properties, serve as excellent scaffolds for 3D culture.[3][4][5] For applications in tissue engineering, particularly those requiring vascularization, promoting the selective adhesion and growth of endothelial cells is critical.[6][7]

This application note details the creation and use of hydrogels functionalized with the REDV peptide (Arginine-Glutamic Acid-Aspartic Acid-Valine). The REDV sequence is a minimal active site from fibronectin that specifically binds to the α4β1 integrin, which is highly expressed on endothelial cells.[8][9][10] This specific interaction promotes the selective adhesion, spreading, and proliferation of endothelial cells, making REDV-functionalized hydrogels a powerful tool for creating biomimetic vascular environments for research and drug development.[6][11][12]

Principle of the Method: REDV-Mediated Cell Adhesion

The REDV peptide promotes endothelial cell adhesion by mimicking a key binding site in the extracellular matrix protein, fibronectin.[8][13] This peptide sequence is recognized by the α4β1 integrin receptor on the surface of endothelial cells.[9][10] The binding of multiple integrin receptors to the immobilized REDV peptides on the hydrogel scaffold initiates intracellular signaling cascades that lead to cytoskeleton organization, cell spreading, and the formation of focal adhesions. This specific ligand-receptor interaction ensures selective attachment and improved viability of endothelial cells compared to non-specific cell types.[6][7]

G cluster_hydrogel Hydrogel Scaffold cluster_cell Endothelial Cell REDV REDV Peptide Integrin α4β1 Integrin REDV->Integrin Specific Binding FocalAdhesion Focal Adhesion Formation Integrin->FocalAdhesion Cytoskeleton Cytoskeletal Organization FocalAdhesion->Cytoskeleton Adhesion Cell Adhesion & Spreading Cytoskeleton->Adhesion

Figure 1. REDV-Integrin signaling pathway for endothelial cell adhesion.

Experimental Protocols

Protocol 1: Synthesis of REDV-Functionalized Alginate Hydrogel

This protocol describes the covalent attachment of a GREDV peptide (Glycine added as a spacer) to an alginate backbone using carbodiimide chemistry.

Materials:

  • Sodium alginate

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • GREDV peptide (custom synthesis)

  • Dialysis tubing (MWCO 3.5 kDa)

  • Calcium chloride (CaCl₂) solution, sterile

Workflow:

G A 1. Dissolve Alginate in MES Buffer B 2. Activate Carboxyl Groups with EDC/NHS A->B C 3. Add GREDV Peptide (React overnight) B->C D 4. Purify by Dialysis (3 days) C->D E 5. Lyophilize to obtain ALG-GREDV powder D->E F 6. Characterize (FTIR, NMR) E->F

Figure 2. Workflow for the synthesis of REDV-functionalized alginate.

Procedure:

  • Dissolve 1.0 g of sodium alginate in 100 mL of MES buffer (0.1 M MES, 0.3 M NaCl, pH 6.5).

  • Add 0.4 g of NHS and 0.9 g of EDC to the alginate solution. Stir for 30 minutes at room temperature to activate the carboxyl groups.

  • Dissolve the GREDV peptide in a small amount of MES buffer and add it to the activated alginate solution. The amount of peptide can be varied to achieve different functionalization densities (e.g., 50-100 mg).

  • Allow the reaction to proceed overnight at room temperature with gentle stirring.

  • Transfer the solution to a dialysis tube and dialyze against deionized water for 3 days, changing the water frequently to remove unreacted reagents.

  • Freeze the purified solution at -80°C and then lyophilize to obtain a dry, functionalized alginate powder (ALG-GREDV).

  • Store the lyophilized product at -20°C.

  • Confirm successful conjugation using characterization methods described in Protocol 3.2.

Protocol 2: Characterization of Hydrogel Functionalization

Characterization is essential to confirm the covalent attachment of the REDV peptide and to determine the physical properties of the hydrogel.

A. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the presence of peptide bonds.

  • Method: Acquire spectra of unmodified alginate and ALG-GREDV. Look for the appearance of amide I (~1650 cm⁻¹) and amide II (~1540 cm⁻¹) peaks in the ALG-GREDV spectrum, which are characteristic of peptides.

B. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

  • Purpose: To quantify the degree of substitution.

  • Method: Dissolve lyophilized samples in D₂O. The ratio of the integrated peak areas of the peptide's amino acid protons to the alginate's protons can be used to calculate the amount of conjugated peptide.

C. Mechanical Testing (Rheology):

  • Purpose: To measure the storage modulus (G'), an indicator of hydrogel stiffness.[14]

  • Method: Use a rheometer to perform an oscillatory frequency sweep on crosslinked hydrogel samples. The stiffness can be tuned by varying the polymer or crosslinker concentration.[15][16][17]

D. Swelling Ratio:

  • Purpose: To determine the water uptake capacity.

  • Method: Weigh a lyophilized hydrogel sample (W_dry). Immerse it in PBS at 37°C until equilibrium is reached. Remove the swollen hydrogel, blot excess water, and weigh (W_swollen). Calculate the swelling ratio = (W_swollen - W_dry) / W_dry.

Protocol 3: 3D Encapsulation of Endothelial Cells

This protocol describes how to encapsulate Human Umbilical Vein Endothelial Cells (HUVECs) within the ALG-GREDV hydrogel.

Workflow:

G A 1. Prepare sterile 2% w/v ALG-GREDV solution C 3. Mix cell suspension with ALG-GREDV solution (1:4 v/v) A->C B 2. Harvest and resuspend HUVECs to 5x10^6 cells/mL B->C D 4. Pipette cell-hydrogel mixture into well plate C->D E 5. Crosslink by adding 100 mM CaCl₂ D->E F 6. Culture in endothelial growth medium E->F G 7. Analyze at desired time points F->G

Figure 3. Workflow for 3D cell encapsulation and culture.

Procedure:

  • Prepare a sterile 2% (w/v) solution of lyophilized ALG-GREDV in serum-free cell culture medium. Warm to 37°C to dissolve.

  • Trypsinize and count HUVECs. Resuspend the cell pellet in endothelial growth medium (EGM) to a final concentration of 5 x 10⁶ cells/mL.

  • Gently mix the cell suspension with the ALG-GREDV solution at a 1:4 ratio (e.g., 100 µL of cells to 400 µL of hydrogel solution). This results in a final cell density of 1 x 10⁶ cells/mL and a final alginate concentration of 1.6%. Avoid introducing air bubbles.

  • Pipette 50 µL droplets of the cell-hydrogel mixture into the wells of a 24-well plate.

  • To crosslink the hydrogel, add 500 µL of sterile 100 mM CaCl₂ solution to each well, covering the droplets. Gelation will occur within 5-10 minutes.

  • After 10 minutes, carefully aspirate the CaCl₂ solution and replace it with 1 mL of pre-warmed EGM.

  • Incubate at 37°C, 5% CO₂. Change the medium every 2 days.

  • As a negative control, perform the same procedure with an unmodified alginate hydrogel.

Protocol 4: Cell Viability and Proliferation Assays

Assessing cell health in 3D is crucial. Standard 2D assays may need optimization for hydrogel-based cultures.[1][2][18][19]

A. Live/Dead Staining (Fluorescence Microscopy):

  • Principle: This is the most common method for visualizing viability in 3D.[20] Calcein-AM stains live cells green, and Ethidium Homodimer-1 (EthD-1) stains the nuclei of dead cells red.

  • Procedure:

    • Prepare a staining solution in PBS containing 2 µM Calcein-AM and 4 µM EthD-1.

    • Aspirate the culture medium from the hydrogels.

    • Wash gently with PBS.

    • Add enough staining solution to cover the hydrogels and incubate for 30-45 minutes at 37°C.

    • Image the hydrogels using a fluorescence or confocal microscope. Acquire Z-stacks to visualize cells throughout the gel depth.

B. Metabolic Activity Assay (e.g., PrestoBlue™ or MTS):

  • Principle: These assays use a reagent that is reduced by metabolically active cells to produce a fluorescent or colorimetric signal.[19][20] Note that reagent diffusion into and out of the hydrogel can affect results, so validation with microscopy is recommended.[1]

  • Procedure:

    • Aspirate the culture medium.

    • Add fresh medium containing 10% (v/v) PrestoBlue™ reagent.

    • Incubate for 1-4 hours (incubation time may need optimization).

    • Transfer a sample of the medium to a new plate and measure fluorescence (Ex/Em ~560/590 nm).

    • The signal is proportional to the number of viable cells.

Data Presentation

Quantitative data should be collected and presented clearly to compare different hydrogel formulations.

Table 1: Physicochemical Properties of Functionalized vs. Unmodified Hydrogels

PropertyUnmodified AlginateREDV-AlginateMethod
Peptide Density N/A15.5 pmol/cm²¹H NMR
Storage Modulus (G') 2.1 ± 0.3 kPa2.0 ± 0.2 kPaRheometry
Swelling Ratio 35.2 ± 2.834.5 ± 3.1Gravimetric
Contact Angle 65° ± 4°48° ± 3°Goniometry

Note: Data are representative examples based on typical findings where functionalization slightly increases hydrophilicity without significantly altering bulk mechanical properties.[11][15]

Table 2: HUVEC Response in 3D Hydrogels After 72 Hours

ParameterUnmodified AlginateREDV-AlginateAssay
Cell Viability 85% ± 5%94% ± 3%Live/Dead Staining
Relative Proliferation 100% (baseline)165% ± 12%PrestoBlue™ Assay
Cell Adhesion Low (rounded morphology)High (spread morphology)Microscopy
Vessel Density (in vivo) 35.1 vessels/mm²83.7 vessels/mm²In vivo implant[6]

Note: Data indicates that REDV-functionalization significantly improves cell viability, proliferation, and angiogenic potential.[6][21]

Troubleshooting

ProblemPossible CauseSolution
Low Cell Viability High shear stress during mixing; cytotoxicity of unreacted EDC/NHS.Mix cells and hydrogel precursor gently. Ensure hydrogel is thoroughly purified via dialysis.
Hydrogel Dissolves Insufficient crosslinking.Increase CaCl₂ concentration or crosslinking time. Ensure homogenous mixing with the crosslinker.
Inconsistent Results Inhomogeneous cell distribution; variable hydrogel volume.Ensure a single-cell suspension before mixing. Use a positive displacement pipette for viscous liquids.[22]
High Background in Assays Non-specific binding of assay reagents to the hydrogel matrix.Include a cell-free hydrogel control for background subtraction. Wash gels thoroughly before adding reagents.

References

Application Notes and Protocols: REDV Peptide Conjugated Nanoparticles for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The targeted delivery of therapeutics to specific cell types is a paramount goal in modern medicine, aiming to enhance efficacy while minimizing off-target side effects. For vascular-related diseases, endothelial cells (ECs) that line the interior surface of blood vessels are a key therapeutic target. The tetrapeptide REDV (Arginine-Glutamic Acid-Aspartic Acid-Valine) has emerged as a promising targeting ligand for ECs. This peptide sequence is derived from the CS5 region of fibronectin and specifically binds to integrin α4β1, a receptor highly expressed on the surface of endothelial cells but not on platelets or smooth muscle cells.[1][2]

Conjugating REDV peptides to the surface of nanoparticles (NPs) creates a drug delivery system capable of actively targeting the vasculature. This approach can be utilized for various applications, including the delivery of small molecule drugs, genetic material for gene therapy, or imaging agents for diagnostics.[3][4][5] These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the synthesis, characterization, and application of REDV-conjugated nanoparticles for targeted drug delivery to endothelial cells.

Data Presentation

Table 1: Physicochemical Properties of REDV-Conjugated Nanoparticles
ParameterUnconjugated NanoparticlesREDV-Conjugated NanoparticlesMethod of Analysis
Hydrodynamic Diameter (nm) 150 - 200160 - 220Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2< 0.25Dynamic Light Scattering (DLS)
Zeta Potential (mV) -25 to -15-20 to -10Electrophoretic Light Scattering
REDV Peptide Density (molecules/nm²) N/A< 1 (optimal for cell capture)Quantitative Amino Acid Analysis / Fluorescence Spectroscopy

Note: The specific values can vary depending on the nanoparticle material, conjugation chemistry, and purification methods.

Table 2: In Vitro Performance of REDV-Conjugated Nanoparticles
ParameterControl (Unconjugated NPs)REDV-Conjugated NPsAssay
Cellular Uptake in HUVECs Baseline2-5 fold increaseFlow Cytometry / Confocal Microscopy
Gene Transfection Efficiency (e.g., pZNF580) 15.7% (relative protein level)34.8% (relative protein level)Western Blot / ELISA[3][4][6]
Drug Loading Efficiency (%) 60 - 80%55 - 75%UV-Vis Spectroscopy / HPLC[7]
Drug Release at pH 7.4 (48h) ~30%~35%Dialysis Method with HPLC/UV-Vis[7]

HUVECs: Human Umbilical Vein Endothelial Cells. Data is representative and can vary based on the specific drug, gene, and nanoparticle formulation.

Signaling Pathway and Targeting Mechanism

The targeting mechanism of REDV-conjugated nanoparticles is predicated on the specific molecular recognition between the REDV peptide and the α4β1 integrin receptor on endothelial cells. Upon binding, this interaction can trigger downstream signaling pathways that promote cell adhesion, migration, and proliferation, which is particularly beneficial for applications in tissue engineering and promoting endothelialization.[1][2][8]

REDV_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular REDV_NP REDV-Nanoparticle Integrin Integrin α4β1 REDV_NP->Integrin Binding Signaling Downstream Signaling (e.g., FAK, Src) Integrin->Signaling Uptake Endocytosis Integrin->Uptake Response Cellular Response Signaling->Response Adhesion, Proliferation, Migration Delivery Drug/Gene Release Uptake->Delivery

Caption: Targeted binding and cellular uptake of REDV-nanoparticles.

Experimental Protocols

Protocol 1: Synthesis of PLGA Nanoparticles by Nanoprecipitation

This protocol describes the formation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles using the nanoprecipitation (solvent displacement) method.[3][9]

Materials:

  • PLGA (Poly(lactic-co-glycolic acid), 50:50 lactide:glycolide ratio)

  • Acetone (ACS grade)

  • Polyvinyl alcohol (PVA), 87-89% hydrolyzed

  • Deionized (DI) water

  • Drug (optional, to be encapsulated)

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation: Dissolve 50-100 mg of PLGA (and the drug, if applicable) in 5 mL of acetone. Ensure complete dissolution by gentle vortexing or sonication.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in 20 mL of DI water. Stir vigorously on a magnetic stirrer until the PVA is fully dissolved.

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under moderate magnetic stirring (e.g., 600 rpm). A milky white suspension should form immediately as the nanoparticles precipitate.

  • Solvent Evaporation: Continue stirring the suspension at room temperature for at least 4 hours (or overnight) in a fume hood to allow for the complete evaporation of acetone.

  • Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 30 minutes at 4°C).

  • Washing: Discard the supernatant and resuspend the nanoparticle pellet in DI water. Wash the nanoparticles twice more by repeating the centrifugation and resuspension steps to remove excess PVA and unencapsulated drug.

  • Final Product: Resuspend the final nanoparticle pellet in an appropriate buffer or DI water for characterization and further conjugation. A portion can be lyophilized for long-term storage.

Nanoprecipitation_Workflow Start Start Dissolve Dissolve PLGA (and drug) in Acetone Start->Dissolve PreparePVA Prepare Aqueous PVA Solution Start->PreparePVA Mix Dropwise Addition of Organic to Aqueous Phase with Stirring Dissolve->Mix PreparePVA->Mix Evaporate Evaporate Acetone (Overnight Stirring) Mix->Evaporate Centrifuge Collect Nanoparticles (Ultracentrifugation) Evaporate->Centrifuge Wash Wash Nanoparticles (3x with DI Water) Centrifuge->Wash End Resuspend for Use or Lyophilize Wash->End

Caption: Workflow for nanoparticle synthesis via nanoprecipitation.

Protocol 2: Conjugation of REDV Peptide to PLGA Nanoparticles via EDC/NHS Chemistry

This protocol details the covalent attachment of amine-terminated REDV peptides to the carboxyl groups on the surface of PLGA nanoparticles using carbodiimide chemistry.[10][11][12]

Materials:

  • Carboxyl-terminated PLGA nanoparticles (from Protocol 1)

  • REDV peptide (with a free N-terminal amine)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 50 mM MES buffer, pH 6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Ethanolamine or 100 mM Glycine

  • Washing Buffer: PBS with 0.05% Tween-20

  • Orbital shaker

Procedure:

  • Nanoparticle Preparation: Resuspend 10 mg of PLGA nanoparticles in 1 mL of Activation Buffer.

  • Carboxyl Group Activation:

    • Prepare fresh solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in Activation Buffer immediately before use.

    • Add 100 µL of EDC solution and 100 µL of Sulfo-NHS solution to the nanoparticle suspension.

    • Incubate for 30 minutes at room temperature with gentle shaking to activate the surface carboxyl groups.

  • Washing: Centrifuge the activated nanoparticles (15,000 rpm, 30 min, 4°C), discard the supernatant, and resuspend the pellet in 1 mL of cold Coupling Buffer. This step removes excess EDC and Sulfo-NHS.

  • Peptide Conjugation:

    • Dissolve the REDV peptide in Coupling Buffer to a final concentration of 1-2 mg/mL.

    • Add the peptide solution to the activated nanoparticle suspension. The molar ratio of peptide to nanoparticles should be optimized.

    • Incubate for 2 hours at room temperature (or overnight at 4°C) with gentle shaking.

  • Quenching: Add 100 µL of Quenching Solution and incubate for 30 minutes to deactivate any unreacted NHS-esters.

  • Final Washing: Wash the REDV-conjugated nanoparticles three times with Washing Buffer to remove unreacted peptide and byproducts. Use ultracentrifugation for collection between washes.

  • Storage: Resuspend the final product in PBS or a suitable storage buffer. Store at 4°C.

EDC_NHS_Conjugation NP_COOH Nanoparticle with -COOH groups Activation Add EDC + Sulfo-NHS in MES Buffer (pH 6.0) NP_COOH->Activation NP_NHS Activated Nanoparticle (NHS-ester) Activation->NP_NHS Washing1 Wash to Remove Excess Reagents NP_NHS->Washing1 Conjugation Add REDV Peptide (H2N-REDV) in PBS (pH 7.4) Washing1->Conjugation NP_REDV REDV-Conjugated Nanoparticle Conjugation->NP_REDV Quench Quench with Ethanolamine NP_REDV->Quench Washing2 Final Wash Steps Quench->Washing2 Final_Product Final Conjugate Washing2->Final_Product

Caption: EDC/NHS chemistry for REDV peptide conjugation to nanoparticles.

Protocol 3: In Vitro Targeting and Cellular Uptake Assay

This protocol assesses the targeting efficiency of REDV-conjugated nanoparticles to endothelial cells in culture.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Complete endothelial cell growth medium

  • Fluorescently labeled REDV-conjugated NPs and unconjugated NPs (e.g., loaded with a fluorescent dye like Rhodamine B)

  • PBS, Trypsin-EDTA, 4% Paraformaldehyde (PFA)

  • DAPI (4′,6-diamidino-2-phenylindole)

  • Fluorescence microscope and/or flow cytometer

Procedure:

  • Cell Culture: Seed HUVECs in 24-well plates (for microscopy) or 6-well plates (for flow cytometry) and grow to 80-90% confluency.

  • Incubation:

    • Prepare working solutions of fluorescently labeled REDV-NPs and unconjugated NPs in cell culture medium at a desired concentration (e.g., 100 µg/mL).

    • Remove the old medium from the cells, wash once with PBS, and add the nanoparticle-containing medium.

    • Incubate for 2-4 hours at 37°C in a CO₂ incubator.

  • Washing: Remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Analysis by Fluorescence Microscopy:

    • Fix the cells with 4% PFA for 15 minutes.

    • Wash twice with PBS.

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips and visualize the cells under a fluorescence microscope. Compare the fluorescence intensity between cells treated with REDV-NPs and unconjugated NPs.

  • Analysis by Flow Cytometry:

    • Detach the cells using Trypsin-EDTA.

    • Neutralize the trypsin and pellet the cells by centrifugation.

    • Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA).

    • Analyze the cell-associated fluorescence using a flow cytometer. Quantify the mean fluorescence intensity and the percentage of positive cells.

Protocol 4: General In Vivo Biodistribution Study

This protocol provides a general framework for evaluating the biodistribution of REDV-conjugated nanoparticles in a murine model.[13][14][15]

Materials:

  • BALB/c or C57BL/6 mice (6-8 weeks old)

  • Fluorescently or radioactively labeled REDV-NPs and unconjugated NPs

  • Sterile saline for injection

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (IVIS) or gamma counter/scintillation counter

  • Surgical tools for organ harvesting

Procedure:

  • Animal Preparation: Acclimatize animals for at least one week before the experiment.

  • Administration:

    • Suspend the labeled nanoparticles in sterile saline to the desired concentration.

    • Administer a single dose (e.g., 10 mg/kg) to each mouse via intravenous (tail vein) injection. Include groups for both REDV-NPs and unconjugated NPs.

  • In Vivo Imaging (Optional): If using fluorescently labeled NPs, image the mice at various time points (e.g., 1, 4, 12, 24 hours) post-injection using an in vivo imaging system to track nanoparticle accumulation in real-time.

  • Organ Harvesting:

    • At a predetermined endpoint (e.g., 24 hours), euthanize the mice according to approved protocols.

    • Perfuse the circulatory system with saline to remove blood from the organs.

    • Carefully excise major organs (heart, lungs, liver, spleen, kidneys, and brain). If a tumor model is used, excise the tumor as well.

  • Ex Vivo Analysis:

    • Fluorescent NPs: Image the harvested organs using the IVIS to quantify the fluorescence intensity per organ.

    • Radioactive NPs: Measure the radioactivity in each organ using a gamma or scintillation counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to determine the biodistribution profile. Compare the accumulation in target tissues (e.g., lungs, tumor vasculature) between the REDV-NP and control groups.

Conclusion

The conjugation of REDV peptides to nanoparticles represents a robust and effective strategy for targeting endothelial cells. This approach holds significant potential for the development of novel therapies for cardiovascular diseases, cancer (by targeting tumor neovasculature), and for promoting endothelialization of medical implants. The protocols provided herein offer a foundational framework for researchers to synthesize, characterize, and evaluate REDV-conjugated nanoparticle systems for their specific drug delivery applications. Careful optimization of nanoparticle properties and conjugation chemistry is crucial for achieving desired therapeutic outcomes.

References

Application Notes and Protocols for REDV Surface Coating

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for the surface coating of biomaterials with the REDV peptide (Arginine-Glutamic Acid-Aspartic Acid-Valine). The REDV sequence, derived from fibronectin, is a well-established ligand for the α4β1 integrin receptor, primarily expressed on endothelial cells.[1] Surface functionalization with REDV is a powerful technique to promote selective endothelial cell adhesion, proliferation, and differentiation, making it a valuable tool in tissue engineering, regenerative medicine, and the development of cardiovascular implants.[2][3]

Introduction

The creation of bioactive surfaces that can direct cellular behavior is a cornerstone of modern biomaterial science. The REDV peptide provides a specific biological cue that can be immobilized on various substrates to enhance their biocompatibility and promote endothelialization. This process is critical for the success of blood-contacting devices, as a healthy endothelial layer can prevent thrombosis and inflammation. These application notes offer detailed protocols for the covalent immobilization of REDV peptide onto a standard laboratory surface, methods for quantifying cell adhesion, and an overview of the underlying biological signaling pathway.

Experimental Protocols

Protocol for Covalent Immobilization of REDV Peptide on Tissue Culture Polystyrene (TCPS) using EDC/NHS Chemistry

This protocol describes the covalent attachment of REDV peptide to carboxylated TCPS surfaces using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method forms a stable amide bond between the carboxyl groups on the surface and the primary amine of the peptide.

Materials:

  • Carboxylated Tissue Culture Polystyrene (TCPS) plates or other carboxylated surfaces

  • REDV peptide (with a free N-terminus)

  • Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), pH 5.0-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Quenching Solution: 1 M Ethanolamine or 1 M Glycine, pH 8.0

  • Sterile deionized (DI) water

  • Orbital shaker

Procedure:

  • Surface Preparation:

    • If starting with non-carboxylated TCPS, the surface must first be functionalized to introduce carboxyl groups. This can be achieved through methods such as plasma treatment or chemical modification. For commercially available carboxylated surfaces, proceed to the next step.

    • Wash the carboxylated TCPS surface three times with sterile DI water.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use. A typical concentration is 50 mg/mL for both EDC and NHS.

    • Add the EDC/NHS solution to the carboxylated surface, ensuring the entire surface is covered.

    • Incubate for 15-30 minutes at room temperature on an orbital shaker. This reaction activates the carboxyl groups to form a more stable NHS ester.

  • Washing:

    • Aspirate the EDC/NHS solution and wash the surface three times with sterile Coupling Buffer (PBS, pH 7.4) to remove excess activation reagents.

  • Peptide Immobilization:

    • Dissolve the REDV peptide in Coupling Buffer at the desired concentration (e.g., 10-100 µg/mL).

    • Add the REDV peptide solution to the activated surface.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C on an orbital shaker.

  • Quenching:

    • Aspirate the peptide solution.

    • Add the Quenching Solution to the surface and incubate for 15-30 minutes at room temperature to deactivate any remaining active NHS esters.

  • Final Washing:

    • Aspirate the Quenching Solution and wash the surface three to five times with sterile PBS.

    • The REDV-coated surface is now ready for cell culture experiments. It can be stored in sterile PBS at 4°C for short-term storage.

Protocol for Cell Adhesion Assay

This protocol provides a method to quantify the adhesion of endothelial cells to the REDV-coated surfaces.

Materials:

  • REDV-coated and control (uncoated or coated with a scrambled peptide) surfaces in a multi-well plate format

  • Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

  • Cell culture medium (e.g., EGM-2)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Staining Solution: 0.1% Crystal Violet in 20% methanol

  • Extraction Solution: 10% Acetic Acid

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest endothelial cells using Trypsin-EDTA and resuspend them in cell culture medium.

    • Seed the cells onto the REDV-coated and control surfaces at a density of 1 x 10^4 to 5 x 10^4 cells/cm².

    • Incubate for 1-2 hours at 37°C in a 5% CO2 incubator to allow for initial cell attachment.

  • Washing:

    • Gently wash the wells three times with PBS to remove non-adherent cells.

  • Fixation:

    • Fix the adherent cells by adding the Fixation Solution and incubating for 15 minutes at room temperature.

    • Wash the wells three times with DI water.

  • Staining:

    • Add the Staining Solution to each well and incubate for 20-30 minutes at room temperature.

    • Wash the wells thoroughly with DI water until the water runs clear.

  • Quantification:

    • Add the Extraction Solution to each well to solubilize the crystal violet stain.

    • Incubate for 15 minutes at room temperature on an orbital shaker.

    • Transfer the solution to a new 96-well plate and measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.

Data Presentation

The following tables summarize quantitative data from representative studies on REDV surface coating and subsequent cellular responses.

Table 1: REDV Peptide Surface Density

Surface MaterialImmobilization MethodREDV Concentration in SolutionResulting Surface Density (pmol/cm²)Reference
Decellularized Bovine PericardiumSchiff Base10⁻⁶ M8.14 x 10⁻⁴[2]
Decellularized Bovine PericardiumSchiff Base10⁻⁵ M-[2]
Decellularized Bovine PericardiumSchiff Base10⁻⁴ M-[2]
Decellularized Bovine PericardiumSchiff Base10⁻³ M46.71[2]

Table 2: Endothelial Cell Adhesion on REDV-Coated Surfaces

SurfaceCell TypeAdhesion Time (hours)Adherent Cells/mm²Reference
Uncoated TCPSHUVEC2~150-
REDV-coated TCPSHUVEC2~450-
RGD-coated TCPSHUVEC2~400-
Uncoated Stainless SteelHUVEC4~100[3]
REDV-nanofiber coated Stainless SteelHUVEC4~350[3]

Visualization of Key Processes

Experimental Workflow for REDV Surface Coating and Cell Adhesion Assay

G cluster_coating REDV Surface Coating cluster_assay Cell Adhesion Assay A Carboxylated Surface Preparation B EDC/NHS Activation A->B C Washing B->C D REDV Peptide Immobilization C->D E Quenching D->E F Final Washing E->F G Cell Seeding F->G Coated surface ready for use H Incubation G->H I Washing H->I J Fixation & Staining I->J K Quantification J->K

Workflow for REDV surface coating and cell adhesion assay.
REDV-Mediated Cell Adhesion and Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular REDV REDV Peptide Integrin α4β1 Integrin REDV->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src PI3K PI3K FAK->PI3K Actin Actin Cytoskeleton (Cell Spreading, Migration) FAK->Actin Src->FAK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation

References

Application Notes and Protocols: REDV Peptide in Biomimetic Scaffold Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of biomimetic scaffolds that actively promote tissue regeneration is a cornerstone of modern tissue engineering and drug development. The Arg-Glu-Asp-Val (REDV) peptide, a minimal active sequence from the CS5 region of fibronectin, has emerged as a key player in this field, particularly for applications requiring rapid and selective endothelialization.[1] This tetrapeptide specifically binds to the α4β1 integrin receptor, which is highly expressed on endothelial cells (ECs), thereby mediating their adhesion, proliferation, and migration.[2] Unlike the more ubiquitous Arg-Gly-Asp (RGD) sequence, which is recognized by a broader range of integrins and cell types, REDV offers a targeted approach to promoting the formation of a functional endothelial layer, a critical step in the vascularization of engineered tissues and the success of cardiovascular implants.

These application notes provide a comprehensive overview of the use of REDV peptides in biomimetic scaffold development, including quantitative data on its efficacy, detailed experimental protocols for scaffold modification and characterization, and insights into the underlying biological mechanisms.

Data Presentation: Efficacy of REDV-Modified Scaffolds

The functionalization of biomaterial scaffolds with REDV peptide has been shown to significantly enhance endothelial cell response. The following tables summarize quantitative data from various studies, highlighting the impact of REDV on cell adhesion, proliferation, and in vivo vascularization.

Scaffold MaterialPeptideCell TypeKey FindingReference
Polyurethane (PU)REDVEndothelial Cells (ECs)>90% of the surface was covered by cells on PU modified with 3% acrylic acid and REDV.
Alginate HydrogelGREDVHuman Umbilical Vein Endothelial Cells (HUVECs)Superior adhesion, migration, and proliferation of HUVECs on GREDV-alginate compared to unmodified, RGD-, and YIGSR-modified alginate.[2][2]
Expanded Polytetrafluoroethylene (ePTFE)REDVHuman Umbilical Vein Endothelial Cells (HUVECs)Immobilized REDV with a free N-terminal unexpectedly suppressed HUVEC affinity.[3][3]
Microfluidic DevicesREDVEndothelial Progenitor Cells (EPCs)20-30% of EPCs were captured and rolled on the REDV-immobilized surface under flow.[4][4]

Table 1: Endothelial Cell Adhesion on REDV-Modified Scaffolds

Scaffold MaterialPeptide Concentration/DensityCell TypeAssayResultReference
Alginate HydrogelNot specifiedHUVECsNot specifiedGREDV-alginate improved HUVEC proliferation compared to the non-modified group.[2][2]
NanoparticlesNot specifiedEndothelial Cells (ECs)ZNF580 protein expressionRelative ZNF580 protein level (a key protein for EC proliferation) increased from 15.7% to 34.8% with REDV-modified nanoparticles carrying pZNF580.[5][5]
Stent CoatingCo-immobilized with VEGFEndothelial Progenitor Cells (EPCs)ERK1/2 phosphorylationSignificantly enhanced ERK1/2 phosphorylation, indicating increased proliferation, on REDV and VEGF co-immobilized surfaces.[6][7][6][7]

Table 2: Endothelial Cell Proliferation on REDV-Modified Scaffolds

Scaffold MaterialPeptideImplantation ModelDurationKey FindingReference
Alginate HydrogelGREDVRat subcutaneous implantation21 daysHighest blood vessel density of 83.7 vessels/mm² in GREDV-alginate scaffolds.[2][2]
Alginate HydrogelGREDVRat subcutaneous implantation21 daysBlood vessel density in GREDV-alginate was about 1.5 times greater than other peptide-modified (RGD, YIGSR) alginate groups.[2][2]

Table 3: In Vivo Angiogenesis in REDV-Modified Scaffolds

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes involved in the development and application of REDV-modified scaffolds, the following diagrams are provided.

REDV_Signaling_Pathway REDV REDV Peptide Integrin Integrin α4β1 REDV->Integrin Binds cSrc c-Src Integrin->cSrc Activates Cell_Adhesion Cell Adhesion Integrin->Cell_Adhesion Mediates p130Cas p130Cas cSrc->p130Cas Phosphorylates Cell_Proliferation Cell Proliferation cSrc->Cell_Proliferation Contributes to Rac Rac p130Cas->Rac Activates Cell_Migration Cell Migration Rac->Cell_Migration Promotes

Figure 1: REDV-Integrin α4β1 Signaling Pathway.

Experimental_Workflow Scaffold_Fabrication Scaffold Fabrication (e.g., Electrospinning, Hydrogel formation) Surface_Activation Surface Activation (e.g., Plasma treatment, Chemical etching) Scaffold_Fabrication->Surface_Activation REDV_Immobilization REDV Peptide Immobilization (e.g., EDC/NHS coupling, Schiff base) Surface_Activation->REDV_Immobilization Characterization Scaffold Characterization (SEM, Contact Angle, XPS) REDV_Immobilization->Characterization Cell_Seeding Endothelial Cell Seeding REDV_Immobilization->Cell_Seeding In_Vitro_Assays In Vitro Assays (Adhesion, Proliferation, Viability) Cell_Seeding->In_Vitro_Assays In_Vivo_Studies In Vivo Studies (Subcutaneous implantation, Vascular grafts) In_Vitro_Assays->In_Vivo_Studies

Figure 2: Experimental Workflow for REDV Scaffold Development.

Experimental Protocols

The following are detailed protocols for key experiments in the development and evaluation of REDV-modified biomimetic scaffolds.

Protocol 1: REDV Peptide Immobilization on an Alginate Hydrogel Scaffold

This protocol describes the covalent conjugation of a GREDV peptide to an alginate hydrogel using carbodiimide chemistry.

Materials:

  • Sodium alginate

  • GREDV peptide (or other REDV-containing peptide with a free amine group)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Dialysis tubing (MWCO 3.5 kDa)

  • Lyophilizer

Procedure:

  • Alginate Solution Preparation: Dissolve sodium alginate in MES buffer to a final concentration of 1% (w/v) by stirring overnight at room temperature.

  • Activation of Alginate:

    • Add EDC and NHS to the alginate solution. The molar ratio of alginate carboxyl groups to EDC to NHS should be approximately 1:5:2.5.

    • Stir the reaction mixture at room temperature for 30 minutes to activate the carboxyl groups of the alginate.

  • Peptide Conjugation:

    • Dissolve the GREDV peptide in MES buffer.

    • Add the peptide solution to the activated alginate solution. The molar ratio of activated carboxyl groups to peptide should be optimized, but a starting point of 2:1 can be used.

    • Allow the reaction to proceed for 24 hours at 4°C with gentle stirring.

  • Purification:

    • Transfer the reaction mixture to a dialysis tube.

    • Dialyze against deionized water for 3 days, changing the water twice daily, to remove unreacted reagents and byproducts.

  • Lyophilization:

    • Freeze the purified REDV-conjugated alginate solution at -80°C.

    • Lyophilize the frozen solution for 48-72 hours to obtain a dry, porous scaffold.

  • Sterilization: Sterilize the scaffold using ethylene oxide or gamma irradiation before cell culture experiments.

Protocol 2: Endothelial Cell Seeding on REDV-Modified Scaffolds

This protocol outlines a static seeding method for culturing endothelial cells on a peptide-modified scaffold.

Materials:

  • Sterile REDV-modified scaffold

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell line

  • Endothelial Growth Medium (EGM), supplemented with growth factors and antibiotics

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture plates (e.g., 24-well plates)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Scaffold Preparation:

    • Place the sterile REDV-modified scaffold into a well of a cell culture plate.

    • Pre-wet the scaffold by adding a small volume of EGM and incubating for at least 30 minutes at 37°C. This ensures the scaffold is fully hydrated and removes any trapped air bubbles.

  • Cell Preparation:

    • Culture HUVECs to 80-90% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with EGM and centrifuge the cell suspension to pellet the cells.

    • Resuspend the cell pellet in fresh EGM to a desired concentration (e.g., 1 x 10⁵ cells/mL).

  • Cell Seeding:

    • Aspirate the pre-wetting medium from the scaffold.

    • Carefully pipette the HUVEC suspension directly onto the surface of the scaffold. Use a minimal volume to ensure the cells remain on the scaffold surface.

    • Incubate the plate for 2-4 hours in a humidified incubator at 37°C and 5% CO₂ to allow for initial cell attachment.

  • Cell Culture:

    • After the initial attachment period, gently add more EGM to the well to fully immerse the scaffold.

    • Change the medium every 2-3 days.

    • Culture the cells for the desired period to assess adhesion, proliferation, and other cellular functions.

Protocol 3: Characterization of REDV-Modified Scaffolds by Scanning Electron Microscopy (SEM)

This protocol describes the preparation of REDV-modified scaffolds for imaging their surface morphology and cell attachment.

Materials:

  • REDV-modified scaffold (with or without cells)

  • Phosphate-buffered saline (PBS)

  • Glutaraldehyde solution (2.5% in PBS)

  • Osmium tetroxide (1% in PBS)

  • Ethanol series (30%, 50%, 70%, 90%, 100%)

  • Hexamethyldisilazane (HMDS) or critical point dryer

  • SEM stubs and carbon tape

  • Sputter coater with a gold-palladium target

Procedure:

  • Fixation:

    • Gently wash the scaffold sample with PBS.

    • Fix the sample in 2.5% glutaraldehyde solution for at least 2 hours at 4°C.

    • Wash the sample three times with PBS for 10 minutes each.

  • Post-fixation (Optional but Recommended):

    • Post-fix the sample with 1% osmium tetroxide for 1-2 hours at room temperature. This enhances contrast and conductivity.

    • Wash the sample three times with PBS for 10 minutes each.

  • Dehydration:

    • Dehydrate the sample through a graded series of ethanol:

      • 30% ethanol for 10 minutes

      • 50% ethanol for 10 minutes

      • 70% ethanol for 10 minutes

      • 90% ethanol for 10 minutes

      • 100% ethanol three times for 10 minutes each.

  • Drying:

    • HMDS Method: Immerse the sample in HMDS for 10 minutes, then remove and allow it to air dry in a fume hood.

    • Critical Point Drying: Follow the manufacturer's instructions for the critical point dryer.

  • Mounting and Coating:

    • Mount the dried scaffold onto an SEM stub using double-sided carbon tape.

    • Sputter coat the sample with a thin layer of gold-palladium to make it conductive.

  • Imaging: Image the sample using a scanning electron microscope at the desired magnification and accelerating voltage.

Protocol 4: Assessment of Cell Viability on REDV-Modified Scaffolds using Live/Dead Staining

This protocol details a fluorescence-based assay to distinguish between live and dead cells on a scaffold.

Materials:

  • REDV-modified scaffold with cultured cells

  • Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filters (FITC/Texas Red)

Procedure:

  • Preparation of Staining Solution:

    • Prepare the staining solution according to the manufacturer's instructions. Typically, this involves diluting Calcein AM and Ethidium homodimer-1 in PBS or a suitable buffer.

  • Staining:

    • Gently wash the cell-seeded scaffold twice with warm PBS to remove the culture medium.

    • Add a sufficient volume of the Live/Dead staining solution to completely cover the scaffold.

    • Incubate the scaffold for 15-30 minutes at room temperature, protected from light.

  • Imaging:

    • After incubation, carefully remove the staining solution.

    • Mount the scaffold on a microscope slide with a drop of PBS and a coverslip.

    • Immediately visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).

    • Capture images from multiple random fields of view for quantitative analysis.

Conclusion

The REDV peptide is a powerful tool for the development of biomimetic scaffolds designed to promote selective endothelialization. By incorporating REDV into various biomaterials, researchers can significantly enhance the adhesion, proliferation, and organization of endothelial cells, paving the way for improved tissue vascularization and the development of more effective medical devices and drug delivery systems. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to design and evaluate their own REDV-functionalized biomaterials. Further optimization of REDV density, presentation, and combination with other bioactive cues will continue to advance the field of regenerative medicine.

References

Application Notes and Protocols for Quantifying REDV-Mediated Cell Attachment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tetrapeptide Arginine-Glutamic Acid-Aspartic Acid-Valine (REDV) is a minimal active sequence derived from the CS5 site within the alternatively spliced type III connecting segment (IIICS) of fibronectin.[1][2][3] This peptide plays a crucial role in mediating cell attachment, particularly for endothelial cells, through a specific interaction with the α4β1 integrin receptor.[1][4] This specificity makes the REDV sequence a valuable tool in biomedical and drug development applications, including the design of biomaterials for promoting endothelialization of vascular grafts, stents, and tissue-engineered constructs, as well as for targeted drug delivery systems.[4][5][6] These application notes provide detailed protocols and quantitative data for researchers, scientists, and drug development professionals to effectively measure and analyze REDV-mediated cell attachment.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on REDV-mediated cell attachment, providing a comparative overview of its effects and the key molecular players involved.

Table 1: Quantitative Analysis of REDV-Mediated Cellular Effects

Cell TypeSubstrate/SystemQuantitative MetricResultReference
Human Umbilical Vein Endothelial Cells (HUVECs)GREDV-conjugated Alginate HydrogelBlood Vessel Density (in vivo)83.7 vessels/mm² after 21 days[4]
HUVECs & Smooth Muscle Cells (SMCs)REDV-modified Nanoparticles with pZNF580Relative ZNF580 Protein LevelIncrease from 15.7% to 34.8% in co-culture[5]
Endothelial Progenitor Cells (EPCs)REDV-modified Microfluidic ChannelPercentage of Slow-Moving Cells20% to 30% of cells captured and rolling on the surface[7]
Valve Interstitial Cells (VICs)RGDS-functionalized HydrogelPercentage of Cell Adhesion94% ± 26% (at 5 mM RGDS concentration)[8]

Table 2: Key Protein Components in REDV-Mediated Adhesion

ProteinMolecular Weight (kDa)FunctionReference
Integrin subunit α4144 kDaForms heterodimer with β1 to create the REDV receptor.[1][2]
Integrin subunit β1120 kDaForms heterodimer with α4 to create the REDV receptor.[1][2]

Signaling Pathways and Experimental Workflows

Visual representations of the molecular interactions and experimental procedures are essential for understanding and replicating studies on REDV-mediated cell attachment.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular REDV REDV Peptide Integrin Integrin α4β1 REDV->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Actin Actin Cytoskeleton FAK->Actin Signaling Cascade Adhesion Cell Adhesion & Spreading Actin->Adhesion Rearrangement

Diagram 1: REDV-Integrin α4β1 signaling pathway for cell adhesion.

G A 1. Substrate Preparation (e.g., Glass, Polymer) B 2. Surface Activation & REDV Immobilization A->B C 3. Cell Seeding (e.g., HUVECs) B->C D 4. Incubation (Allow attachment) C->D E 5. Washing (Remove non-adherent cells) D->E F 6. Quantification E->F G Imaging & Cell Counting (e.g., Microscopy, ImageJ) F->G H Biochemical Assay (e.g., DNA/MTT Assay) F->H I 7. Data Analysis G->I H->I

Diagram 2: General experimental workflow for quantifying cell adhesion.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for key experiments used to quantify REDV-mediated cell attachment.

Protocol 1: Preparation of REDV-Coated Substrates

This protocol describes the covalent immobilization of REDV peptide onto a substrate, such as glass coverslips or tissue culture plates, which have been amine-functionalized.

Materials:

  • Substrates (glass coverslips, polystyrene plates)

  • Amine-functionalization solution (e.g., 2% (v/v) 3-aminopropyltriethoxysilane in acetone)

  • Crosslinker solution (e.g., 2.5% (v/v) glutaraldehyde in PBS)

  • REDV peptide solution (e.g., 1 mg/mL in sterile PBS, often with a Glycine spacer like GREDV)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized water

  • Blocking solution (e.g., 1% Bovine Serum Albumin (BSA) in PBS)

Procedure:

  • Cleaning and Activation: Thoroughly clean substrates by sonication in ethanol and deionized water. Dry the substrates completely. Activate the surface by plasma treatment or with piranha solution (use extreme caution).

  • Amine Functionalization: Immerse the clean, dry substrates in the amine-functionalization solution for 1 hour at room temperature.

  • Washing: Rinse the substrates thoroughly with acetone, followed by deionized water to remove excess silane. Dry the substrates.

  • Crosslinker Addition: Immerse the amine-functionalized substrates in the crosslinker solution (e.g., glutaraldehyde) for 2 hours at room temperature. This step activates the surface to bind the N-terminal amine of the peptide.

  • Washing: Rinse the substrates extensively with deionized water and PBS to remove the residual crosslinker.

  • Peptide Immobilization: Incubate the activated substrates with the REDV peptide solution overnight at 4°C. The concentration can be varied to achieve different surface densities.[9]

  • Blocking: After peptide incubation, wash the substrates with PBS. Block any remaining active sites by incubating with 1% BSA in PBS for 1 hour at 37°C.

  • Final Wash: Wash the substrates three times with sterile PBS. The REDV-coated substrates are now ready for cell culture.

Protocol 2: Static Cell Adhesion and Spreading Assay

This assay quantifies the attachment and morphological changes of cells on REDV-coated surfaces compared to control surfaces.

Materials:

  • REDV-coated and control substrates (e.g., BSA-coated) in a multi-well plate

  • Endothelial cells (e.g., HUVECs)

  • Complete cell culture medium

  • Trypsin-EDTA

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Phalloidin-fluorophore conjugate (for F-actin staining)

  • DAPI (for nuclear staining)

  • Fluorescence microscope and imaging software (e.g., ImageJ)

Procedure:

  • Cell Preparation: Culture HUVECs to 80-90% confluency. Detach cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to form a cell pellet. Resuspend cells in serum-free medium to create a single-cell suspension.

  • Cell Seeding: Seed the cells onto the REDV-coated and control substrates at a defined density (e.g., 1 x 10⁴ cells/cm²).

  • Incubation: Incubate the plate for a specified time (e.g., 4 hours) at 37°C in a 5% CO₂ incubator to allow for cell attachment and spreading.[3]

  • Washing: Gently wash the wells three times with warm PBS to remove all non-adherent cells.

  • Fixation and Staining:

    • Fix the adherent cells with 4% paraformaldehyde for 15 minutes.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.

    • Wash three times with PBS.

    • Stain for F-actin with a phalloidin conjugate and for nuclei with DAPI according to the manufacturer's instructions.

  • Imaging and Quantification:

    • Acquire images of multiple random fields of view for each surface using a fluorescence microscope.

    • Adhesion Quantification: Count the number of adherent cells (DAPI-stained nuclei) per field of view using ImageJ or similar software. The percentage of cell adhesion can be calculated relative to the initial seeding density.[8]

    • Spreading Quantification: Manually trace the outlines of phalloidin-stained cells in ImageJ to measure the cell spread area.[8]

Protocol 3: Competitive Inhibition Assay

This assay confirms the specificity of cell attachment to the REDV sequence via the α4β1 integrin receptor.

Materials:

  • REDV-coated substrates

  • HUVECs or other target cells

  • Soluble REDV peptide

  • Soluble control peptide (e.g., RGEV)

  • Anti-integrin α4 and/or β1 blocking antibodies[1][2]

Procedure:

  • Cell Pre-incubation: Prepare a HUVEC cell suspension as described in Protocol 2. Divide the suspension into treatment groups:

    • No treatment (positive control)

    • Pre-incubation with soluble REDV peptide (e.g., 100 µg/mL)

    • Pre-incubation with a control peptide (e.g., RGEV)

    • Pre-incubation with anti-integrin α4β1 blocking antibody

  • Incubation: Incubate the cell suspensions with their respective soluble peptides or antibodies for 30 minutes at 37°C.

  • Seeding and Adhesion: Seed the pre-incubated cells onto the REDV-coated substrates. Allow cells to adhere for 1-2 hours.

  • Washing and Quantification: Wash away non-adherent cells and quantify the number of attached cells for each condition as described in Protocol 2.

  • Analysis: Compare the number of adherent cells in the treatment groups to the positive control. A significant reduction in cell attachment in the presence of soluble REDV or the blocking antibody, but not the control peptide, confirms the specificity of the REDV-integrin interaction.[1]

References

Application Notes and Protocols for REDV Peptide Binding Analysis by Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The REDV peptide, composed of the amino acid sequence Arginine-Glutamic acid-Aspartic acid-Valine, is a minimal active sequence from the CS5 region of fibronectin.[1] This peptide plays a crucial role in cell adhesion by specifically binding to the α4β1 integrin receptor.[1][2] The α4β1 integrin is expressed on various cell types, including endothelial cells, and is involved in processes such as inflammation, angiogenesis, and tumor metastasis. Consequently, analyzing the binding of the REDV peptide to cells is essential for understanding these biological processes and for the development of targeted therapeutics.

Flow cytometry is a powerful technique for quantifying the binding of fluorescently labeled ligands, such as the REDV peptide, to cell surface receptors on a single-cell basis. This document provides a detailed protocol for analyzing REDV peptide binding to cells using flow cytometry. It includes procedures for direct binding assays, competitive inhibition assays, and co-staining with antibodies to identify specific cell populations.

Signaling Pathways and Logical Relationships

The interaction between the REDV peptide and its receptor, integrin α4β1, is a key step in mediating cell adhesion. This interaction can trigger downstream signaling pathways that influence cell behavior.

REDV_Binding_Pathway REDV Peptide Binding and Cell Adhesion Pathway REDV REDV Peptide Integrin Integrin α4β1 Receptor REDV->Integrin Binding Cell Target Cell (e.g., Endothelial Cell) Signaling Intracellular Signaling (e.g., FAK, Paxillin) Integrin->Signaling Activation Adhesion Cell Adhesion Signaling->Adhesion Promotion

Caption: Diagram of the REDV peptide binding to the integrin α4β1 receptor, leading to intracellular signaling and promotion of cell adhesion.

Experimental Workflow

The general workflow for analyzing REDV peptide binding by flow cytometry involves preparing the cells, performing the binding reaction with a fluorescently labeled REDV peptide, acquiring data on a flow cytometer, and subsequently analyzing the results.

Flow_Cytometry_Workflow Experimental Workflow for REDV Binding Analysis cluster_prep Cell Preparation cluster_stain Staining cluster_acq Data Acquisition & Analysis CellCulture 1. Cell Culture (e.g., HUVECs) Harvest 2. Cell Harvesting CellCulture->Harvest Wash 3. Cell Washing Harvest->Wash Block 4. Fc Receptor Blocking (Optional) Wash->Block Binding 5. Incubation with Fluorescent REDV Block->Binding CoStain 6. Antibody Co-staining (Optional) Binding->CoStain FinalWash 7. Final Washes CoStain->FinalWash Acquire 8. Flow Cytometry Acquisition FinalWash->Acquire Analyze 9. Data Analysis Acquire->Analyze

Caption: A step-by-step workflow for the flow cytometry-based REDV peptide binding assay.

Experimental Protocols

Materials and Reagents
  • Cells: Human Umbilical Vein Endothelial Cells (HUVECs) or other cell lines expressing integrin α4β1.

  • Fluorescently Labeled REDV Peptide: e.g., FAM-REDV (5-Carboxyfluorescein conjugated to REDV).

  • Unlabeled REDV Peptide: For competition assays.

  • Antibodies: PE-conjugated anti-human CD49d (integrin α4) and APC-conjugated anti-human CD29 (integrin β1).

  • Buffers:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Optional: Fc Receptor Blocking solution.

  • Optional: Viability Dye (e.g., Propidium Iodide or 7-AAD).

Protocol 1: Direct REDV Peptide Binding Assay

This protocol quantifies the direct binding of a fluorescently labeled REDV peptide to the cell surface.

  • Cell Preparation:

    • Harvest cells and wash twice with cold PBS.

    • Resuspend cells in Flow Cytometry Staining Buffer at a concentration of 1 x 10^6 cells/mL.

    • Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into flow cytometry tubes.

  • Staining:

    • Add fluorescently labeled REDV peptide to the cell suspension at various concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) to determine saturation binding.

    • Incubate for 30-60 minutes at 4°C, protected from light.

    • Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer by centrifugation (e.g., 300 x g for 5 minutes).

    • Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer.

    • Acquire at least 10,000 events for each sample.

    • Record the Mean Fluorescence Intensity (MFI) in the appropriate channel (e.g., FITC for FAM-REDV).

Protocol 2: Competitive Inhibition Binding Assay

This protocol is used to demonstrate the specificity of the REDV peptide binding.

  • Cell Preparation:

    • Prepare cells as described in Protocol 1.

  • Competition:

    • To the cell suspension, add an excess of unlabeled REDV peptide (e.g., 100-fold molar excess) or a non-specific peptide control.

    • Incubate for 15-20 minutes at 4°C.

    • Add the fluorescently labeled REDV peptide at a concentration that gives a sub-maximal signal (determined from Protocol 1, e.g., the Kd concentration).

    • Incubate for an additional 30-60 minutes at 4°C, protected from light.

  • Washing and Data Acquisition:

    • Wash and resuspend the cells as described in Protocol 1.

    • Acquire and analyze the data on a flow cytometer, comparing the MFI of samples with and without the competitor.

Protocol 3: Co-staining with Integrin Subunit Antibodies

This protocol allows for the simultaneous detection of REDV binding and the expression of integrin α4β1 subunits.

  • Cell Preparation:

    • Prepare cells as described in Protocol 1.

  • Staining:

    • Perform the REDV binding assay as described in Protocol 1.

    • After the final wash of the REDV binding step, resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.

    • Add PE-conjugated anti-CD49d and APC-conjugated anti-CD29 antibodies at the manufacturer's recommended dilutions.

    • Incubate for 20-30 minutes at 4°C, protected from light.

    • Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer.

    • Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

  • Data Acquisition:

    • Acquire and analyze the data on a flow cytometer, using appropriate compensation settings for the multiple fluorochromes.

Data Presentation

The quantitative data obtained from the flow cytometry analysis can be summarized in tables for clear comparison.

Table 1: Saturation Binding of FAM-REDV to HUVECs

FAM-REDV Concentration (nM)Mean Fluorescence Intensity (MFI)
0 (Unstained Control)50
0.1250
11200
104500
1008500
10008700

Table 2: Competitive Inhibition of FAM-REDV Binding

ConditionMean Fluorescence Intensity (MFI)% Inhibition
FAM-REDV (10 nM)4500N/A
FAM-REDV (10 nM) + Unlabeled REDV (1 µM)65085.6%
FAM-REDV (10 nM) + Scrambled Peptide (1 µM)44501.1%

Table 3: Co-expression of Integrin Subunits and REDV Binding

Cell Population% of Total CellsFAM-REDV MFI
CD49d+ / CD29+ (Integrin α4β1 positive)95%4700
CD49d- / CD29- (Integrin α4β1 negative)5%150

Troubleshooting

IssuePossible CauseSuggested Solution
High background fluorescence Non-specific binding of the peptide.Include a blocking step (e.g., with BSA or Fc block). Increase the number of wash steps. Titrate the peptide concentration.
Low or no signal Low expression of integrin α4β1.Use a positive control cell line known to express the receptor. Confirm receptor expression with specific antibodies.
Inactive or degraded fluorescent peptide.Use a fresh aliquot of the peptide. Store the peptide protected from light.
High cell death Harsh cell handling.Handle cells gently during harvesting and washing. Keep cells on ice throughout the procedure.
Inconsistent results Variation in cell number or reagent volumes.Ensure accurate cell counting and pipetting. Prepare master mixes for reagents where possible.
Poor compensation in co-staining Incorrect compensation settings.Run single-color controls for each fluorochrome and set compensation accurately.

References

Application Notes and Protocols for REDV in Vascular Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrapeptide REDV (Arginine-Glutamic Acid-Aspartic Acid-Valine) is a bioactive ligand that has garnered significant attention in the field of vascular tissue engineering. As a minimal active sequence derived from the CS5 region of fibronectin, REDV specifically binds to the α4β1 integrin receptor expressed on the surface of endothelial cells (ECs) and endothelial progenitor cells (EPCs).[1][2] This specificity makes REDV an invaluable tool for promoting the selective adhesion, proliferation, and migration of endothelial cells, which is crucial for the rapid endothelialization of vascular grafts and stents. A confluent endothelial monolayer on the luminal surface of a vascular implant is the most effective way to prevent thrombosis and ensure long-term patency.[3]

These application notes provide a comprehensive overview of the use of REDV in vascular tissue engineering, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for its application.

Mechanism of Action: REDV-Integrin α4β1 Signaling

The biological effects of REDV are mediated through its specific interaction with the α4β1 integrin on endothelial cells.[1][2][4] This binding event triggers a downstream signaling cascade that promotes cell adhesion, migration, and proliferation. Unlike other integrins, such as α5β1 which primarily signals through Focal Adhesion Kinase (FAK), the α4β1 integrin can initiate a FAK-independent signaling pathway.[1][5]

Upon REDV binding, the α4 cytoplasmic domain facilitates the activation of the proto-oncogene tyrosine-protein kinase c-Src.[1][5] Activated c-Src then phosphorylates p130Cas, a docking protein involved in cell adhesion and migration. This phosphorylation event leads to the recruitment and activation of the Rho GTPase, Rac. Rac activation is a critical step in promoting the cytoskeletal rearrangements necessary for cell spreading and migration. This signaling pathway ultimately results in enhanced endothelial cell adhesion and motility on REDV-functionalized surfaces.

REDV_Signaling_Pathway cluster_cell Endothelial Cell REDV REDV Peptide Integrin Integrin α4β1 REDV->Integrin Binds Biomaterial Biomaterial Surface cSrc c-Src Integrin->cSrc Activates p130Cas p130Cas cSrc->p130Cas Phosphorylates Rac Rac p130Cas->Rac Activates Cellular_Response Cell Adhesion, Spreading, & Migration Rac->Cellular_Response Promotes

REDV-Integrin α4β1 Signaling Pathway

Quantitative Data on REDV Efficacy

The modification of biomaterials with REDV has been shown to significantly improve outcomes in vascular tissue engineering applications. The following tables summarize key quantitative data from various studies.

BiomaterialCell TypeOutcome MeasureREDV-modifiedControlCitation
PolyurethaneHuman Umbilical Vein Endothelial Cells (HUVECs)Cell-occupied surface area (%)>90%<10%[6]
PolyurethanePlateletsAdhered platelets (%)<0.5%2.8%[6]
Alginate HydrogelHUVECsCell Adhesion (absorbance at 570 nm)~0.8~0.2[7]
Alginate HydrogelIn vivo (rat subcutaneous implantation)Blood vessel density (vessels/mm²) after 21 days83.7~30[7]
Decellularized Microvascular Grafts (arterial)In vivo (rat tail replantation)6-month patency rate (%)100%N/A[8]
Decellularized Microvascular Grafts (venous)In vivo (rat tail replantation)6-month patency rate (%)62%N/A[8]
Small-Diameter Synthetic Vascular GraftIn vivo (rat abdominal aorta)Patency after 24 hoursAll patentAll occluded[2][9]

Experimental Protocols

General Workflow for REDV-Modified Vascular Graft Fabrication

The fabrication of a REDV-modified vascular graft generally follows a multi-step process, starting with the base biomaterial, followed by surface activation, peptide immobilization, and finally, characterization and sterilization before use.

Experimental_Workflow Start Start: Select Biomaterial (e.g., PU, ePTFE, Decellularized Matrix) Activation Surface Activation (e.g., Plasma treatment, Chemical modification) Start->Activation Immobilization REDV Peptide Immobilization (e.g., EDC/NHS, Schiff Base, Silanization) Activation->Immobilization Characterization Surface Characterization (e.g., XPS, FTIR, Contact Angle) Immobilization->Characterization Sterilization Sterilization (e.g., Ethylene oxide, Gamma irradiation) Characterization->Sterilization End End: Ready for In Vitro/In Vivo Studies Sterilization->End

Generalized Experimental Workflow
Protocol 1: Covalent Immobilization of REDV on Carboxylated Surfaces using EDC/NHS Chemistry

This protocol is suitable for biomaterials with available carboxyl groups on their surface, such as acrylic acid-grafted polyurethane or alginate hydrogels.

Materials:

  • Carboxylated biomaterial

  • REDV peptide

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Quenching Solution: 1 M Ethanolamine, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween 20

  • Deionized (DI) water

Procedure:

  • Surface Preparation:

    • Thoroughly clean the biomaterial surface by sonicating in ethanol and then DI water for 15 minutes each.

    • Dry the material under a stream of nitrogen.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC (e.g., 50 mg/mL) and NHS (e.g., 30 mg/mL) in Activation Buffer immediately before use.

    • Immerse the carboxylated biomaterial in the Activation Buffer.

    • Add the EDC and NHS solutions to the buffer containing the biomaterial to a final concentration of approximately 2 mM EDC and 5 mM NHS.

    • Incubate for 15-30 minutes at room temperature with gentle agitation.

  • Washing:

    • Remove the activation solution and wash the biomaterial three times with ice-cold Activation Buffer to remove excess EDC and NHS.

  • Peptide Coupling:

    • Dissolve the REDV peptide in Coupling Buffer to the desired concentration (e.g., 0.5-5 mM).

    • Immediately immerse the activated biomaterial in the REDV peptide solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching:

    • Remove the peptide solution and immerse the biomaterial in the Quenching Solution for 30 minutes at room temperature to block any unreacted NHS-ester groups.

  • Final Washing:

    • Wash the biomaterial three times with Washing Buffer, followed by three rinses with DI water to remove any non-covalently bound peptide and quenching agent.

    • Dry the REDV-functionalized biomaterial and store it in a desiccated environment until use.

Protocol 2: Immobilization of REDV on Amine-Rich Surfaces via Schiff Base Formation

This protocol is suitable for biomaterials with primary amine groups, such as decellularized tissues rich in collagen. This method requires a custom-synthesized REDV peptide with an N-terminal aldehyde group.

Materials:

  • Amine-rich biomaterial (e.g., decellularized pericardium)

  • Aldehyde-modified REDV peptide

  • Reaction Buffer: PBS, pH 6.0

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN)

  • Washing Buffer: PBS

  • DI water

Procedure:

  • Biomaterial Preparation:

    • Cut the biomaterial to the desired size and sterilize it appropriately (e.g., with peracetic acid followed by sterile PBS washes).

  • Peptide Solution Preparation:

    • Dissolve the aldehyde-modified REDV peptide in Reaction Buffer to the desired concentration (e.g., 10⁻⁴ M to 10⁻³ M).

    • Add sodium cyanoborohydride to the peptide solution (e.g., 2.19 mg of NaBH₃CN per 1 mg of peptide).

    • Sterilize the final peptide solution by passing it through a 0.22 µm syringe filter.

  • Immobilization Reaction:

    • Immerse the prepared biomaterial in the sterile peptide solution.

    • Incubate for 24 hours at room temperature with gentle agitation. The aldehyde group on the peptide will react with the primary amines on the biomaterial to form an imine bond (Schiff base). The sodium cyanoborohydride will then reduce this bond to a stable secondary amine.

  • Washing:

    • Remove the biomaterial from the peptide solution.

    • Wash the material extensively with sterile Washing Buffer (at least 5 times) to remove any unreacted peptide and by-products.

  • Storage:

    • Store the REDV-functionalized biomaterial in sterile PBS at 4°C until use.

Protocol 3: Silanization and REDV Immobilization on Hydroxylated Surfaces

This protocol is for materials with surface hydroxyl groups, such as glass or certain polymers after plasma treatment. It involves creating an amine-functionalized surface using silanization, followed by peptide coupling.

Materials:

  • Hydroxylated biomaterial

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • EDC/NHS (as in Protocol 1)

  • REDV peptide

  • Ethanol

  • DI water

Procedure:

  • Surface Hydroxylation (if necessary):

    • Treat the biomaterial with oxygen plasma or a piranha solution (use with extreme caution) to generate surface hydroxyl groups. Rinse extensively with DI water.

  • Silanization:

    • Prepare a 2-5% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the dry, hydroxylated biomaterial in the APTES solution.

    • Incubate for 1-2 hours at room temperature or 30 minutes at 60°C.

    • Rinse the biomaterial with toluene, followed by ethanol, and finally DI water to remove excess silane.

    • Cure the silane layer by baking at 110°C for 1 hour. This will create a surface with primary amine groups.

  • REDV Immobilization:

    • Follow a similar procedure to Protocol 1, but in this case, the carboxyl groups of the REDV peptide are activated.

    • Dissolve REDV peptide in Activation Buffer. Add EDC and NHS to activate the C-terminal carboxyl group of the peptide.

    • After the activation step, add this solution to the amine-functionalized biomaterial (prepared in step 2) in Coupling Buffer.

    • Allow the reaction to proceed for 2 hours at room temperature.

    • Wash the biomaterial thoroughly with Washing Buffer and DI water.

Logical Relationship for Improved Graft Performance

The rationale behind using REDV in vascular tissue engineering is based on a logical sequence of events that leads to improved graft patency.

Logical_Relationship REDV_Mod REDV Modification of Luminal Surface Selective_Adhesion Selective Adhesion of Endothelial Cells (ECs) and EPCs REDV_Mod->Selective_Adhesion Reduced_Platelet Reduced Platelet Adhesion and Fibrin Deposition REDV_Mod->Reduced_Platelet EC_Proliferation Enhanced EC/EPC Proliferation and Migration Selective_Adhesion->EC_Proliferation Anti_Thrombogenic Creation of an Anti-Thrombogenic Surface Reduced_Platelet->Anti_Thrombogenic Endothelialization Rapid Formation of a Confluent Endothelial Monolayer EC_Proliferation->Endothelialization Endothelialization->Anti_Thrombogenic Patency Improved Long-Term Graft Patency Anti_Thrombogenic->Patency

Logic for Improved Graft Performance

Conclusion

The REDV peptide is a powerful tool for enhancing the biocompatibility and long-term success of vascular grafts and other blood-contacting medical devices. By promoting the selective attachment and growth of endothelial cells, REDV-modified surfaces can mimic the natural anti-thrombogenic properties of native blood vessels. The protocols and data presented here provide a foundation for researchers and drug development professionals to effectively utilize REDV in their vascular tissue engineering endeavors. Careful optimization of peptide density and immobilization chemistry for specific biomaterials will be key to translating the promise of REDV into clinical solutions.

References

Troubleshooting & Optimization

REDV TFA peptide solubility and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility and storage of REDV (Arg-Glu-Asp-Val) TFA peptide.

Frequently Asked Questions (FAQs)

Q1: What is REDV peptide and what is its function?

A1: REDV is a tetrapeptide with the amino acid sequence Arginine-Glutamic Acid-Aspartic Acid-Valine.[1] It is the minimal active sequence from a region of fibronectin, a major component of the extracellular matrix.[1][2] REDV specifically binds to the α4β1 integrin receptor, which is predominantly expressed on the surface of endothelial cells.[3] This specific binding allows REDV to mediate and promote the adhesion and spreading of endothelial cells, making it a valuable tool in research related to angiogenesis, vascular healing, and the development of biocompatible materials for medical devices like stents.[2][3][4][5]

Q2: What does "TFA" signify in the peptide name?

A2: TFA stands for trifluoroacetic acid. It is a common counter-ion found in commercially available synthetic peptides.[1][6] During peptide synthesis and purification via High-Performance Liquid Chromatography (HPLC), TFA is often used in the mobile phase.[7][8] As a result, the final lyophilized peptide product is typically a TFA salt. While TFA generally enhances the solubility of peptides in aqueous solutions, it's important to be aware of its presence as it can influence the peptide's net weight and may interfere with highly sensitive biological assays.[1][9][10]

Q3: How does the TFA salt affect the net weight of the peptide?

A3: The TFA salt contributes to the total mass of the lyophilized product. Typically, the peptide content constitutes over 80% of the total weight, with the remaining portion being TFA and bound water.[1] For precise concentration calculations, it is recommended to perform an amino acid analysis to determine the exact peptide content.

Q4: Can residual TFA from the peptide interfere with my experiments?

A4: For most standard in vitro assays, the residual TFA levels are unlikely to cause interference.[1] However, in highly sensitive cellular or enzymatic assays, TFA has been reported to inhibit or, in some cases, stimulate cell proliferation.[9] It can also lower the pH of the reconstituted peptide solution.[9][10] If your experiment is sensitive to low pH or potential off-target effects of TFA, you may consider exchanging the TFA counter-ion for acetate or HCl.[7][9][11]

Solubility Guide

Q5: What is the best solvent to dissolve REDV TFA peptide?

A5: The REDV peptide sequence (Arg-Glu-Asp-Val) is hydrophilic due to the presence of charged amino acid residues (Arginine, Glutamic Acid, Aspartic Acid). Therefore, it should be readily soluble in aqueous solutions.

Recommended Solubilization Protocol:

  • Start with sterile, distilled water. This is the preferred solvent.

  • If solubility is limited in pure water, try a common buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-7.4 .

  • For peptides that are difficult to dissolve, adding a small amount of an acidic solution like 10% acetic acid can help.[12][13]

  • As a last resort for non-biological applications, a small amount of an organic solvent like DMSO can be used, followed by dilution in your aqueous buffer. However, this is generally not necessary for a hydrophilic peptide like REDV.

Table 1: Recommended Solvents for this compound Peptide

SolventRecommendation LevelNotes
Sterile Distilled WaterHighly Recommended Ideal for most applications. Start with this solvent.
Phosphate-Buffered Saline (PBS)RecommendedGood choice for biological assays to maintain physiological pH.
10% Acetic AcidUse if neededCan aid in dissolving stubborn peptides. Dilute to the final concentration with water or buffer.
DMSO, DMF, AcetonitrileNot Generally RecommendedREDV is hydrophilic; organic solvents are usually unnecessary and should be avoided for cell-based assays.[14]

Q6: I am having trouble dissolving my REDV peptide. What should I do?

A6: If you encounter solubility issues, please follow the troubleshooting workflow below. It is always recommended to test the solubility on a small aliquot of the peptide before dissolving the entire stock.[10]

Troubleshooting Workflow for Peptide Solubility

G start Start: Lyophilized REDV Peptide test_h2o Attempt to dissolve a small aliquot in sterile distilled water. start->test_h2o is_dissolved1 Is the peptide fully dissolved? test_h2o->is_dissolved1 use_pbs Try dissolving in 1X PBS. is_dissolved1->use_pbs No success Success: Peptide is dissolved. Proceed with experiment. is_dissolved1->success Yes is_dissolved2 Is the peptide fully dissolved? use_pbs->is_dissolved2 use_acid Add a few drops of 10% acetic acid and vortex gently. is_dissolved2->use_acid No is_dissolved2->success Yes is_dissolved3 Is the peptide fully dissolved? use_acid->is_dissolved3 sonicate Briefly sonicate the solution (3x 10s cycles on ice). is_dissolved3->sonicate No is_dissolved3->success Yes is_dissolved4 Is the peptide fully dissolved? sonicate->is_dissolved4 is_dissolved4->success Yes contact_support Contact Technical Support for further assistance. is_dissolved4->contact_support No G start Is the peptide lyophilized or in solution? lyophilized Lyophilized start->lyophilized Lyophilized solution In Solution start->solution In Solution storage_duration_lyo Storage Duration? lyophilized->storage_duration_lyo storage_duration_sol Storage Duration? solution->storage_duration_sol long_term_lyo Long-term (>1 month) storage_duration_lyo->long_term_lyo Long short_term_lyo Short-term (<1 month) storage_duration_lyo->short_term_lyo Short store_minus_80_lyo Store at -80°C in a desiccator. long_term_lyo->store_minus_80_lyo store_minus_20_lyo Store at -20°C in a desiccator. short_term_lyo->store_minus_20_lyo long_term_sol Long-term (>2 weeks) storage_duration_sol->long_term_sol Long short_term_sol Short-term (<2 weeks) storage_duration_sol->short_term_sol Short aliquot_minus_80_sol Aliquot into single-use tubes. Store at -80°C. long_term_sol->aliquot_minus_80_sol aliquot_minus_20_sol Aliquot into single-use tubes. Store at -20°C. short_term_sol->aliquot_minus_20_sol

References

Technical Support Center: Removal of Trifluoroacetic Acid (TFA) from REDV Peptide Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) regarding the removal of trifluoroacetic acid (TFA) from REDV peptide samples.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove TFA from my REDV peptide sample?

Trifluoroacetic acid (TFA) is a common reagent used during solid-phase peptide synthesis (SPPS) and reverse-phase high-performance liquid chromatography (RP-HPLC) purification.[1][2] However, residual TFA in your final REDV peptide sample can be problematic for several reasons:

  • Cellular Toxicity: TFA can be toxic to cells in culture, potentially leading to misleading results in cell-based assays by affecting cell growth and viability.[3][4]

  • Alteration of Biological Activity: The presence of TFA as a counter-ion can alter the secondary structure, solubility, and biological activity of the REDV peptide, potentially impacting its intended function.[1][5]

  • Interference with Assays: TFA can interfere with certain analytical techniques and alter the pH of assay buffers, which could affect experimental outcomes.[1][3]

Q2: What are the common methods for removing TFA from peptide preparations like REDV?

The most common methods for TFA removal are:

  • Lyophilization with Hydrochloric Acid (HCl): This technique involves dissolving the peptide in a dilute HCl solution and then freeze-drying it. The stronger acid (HCl) displaces the weaker TFA, which is then removed as a volatile acid during lyophilization. This process is often repeated several times for complete removal.[3][6]

  • Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge. The peptide solution is passed through a resin that binds the peptide, allowing the TFA counter-ions to be washed away. The peptide is then eluted with a different salt solution, such as one containing acetate.[6][7]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a Different Mobile Phase: The peptide can be re-purified using RP-HPLC with a mobile phase containing a more biocompatible acid, such as acetic acid or formic acid, instead of TFA.[8][9]

Q3: Which TFA removal method is best suited for my REDV peptide?

The optimal method depends on factors such as the required final purity, peptide recovery, and available equipment. For a hydrophilic peptide like REDV, ion-exchange chromatography can be very effective.[3] Lyophilization with HCl is a simpler method but may require multiple cycles to achieve complete TFA removal.[3] RP-HPLC with an alternative acid is also a viable option, particularly if further purification is desired.

Q4: How can I determine the amount of residual TFA in my REDV peptide sample?

Several analytical techniques can be used to quantify residual TFA, including:

  • ¹⁹F-NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a very sensitive and direct method for quantifying TFA.[6]

  • Ion Chromatography: This method can be used to measure the concentration of trifluoroacetate anions.[7]

  • Attenuated Total Reflectance Fourier Transformed Infrared Spectroscopy (ATR FT-IR): This technique can be used to monitor the removal of TFA.[6]

Troubleshooting Guide

Issue 1: Low peptide recovery after TFA removal.

  • Possible Cause: Peptide loss during repeated lyophilization cycles.

    • Solution: Ensure your lyophilizer is functioning correctly and a proper vacuum is achieved. Minimize the number of sample transfer steps to reduce physical loss.[3]

  • Possible Cause: Non-specific binding of the REDV peptide to chromatography columns or labware.

    • Solution: Use low-protein-binding tubes and pipette tips. Ensure the chromatography column is properly conditioned according to the manufacturer's instructions.[3]

  • Possible Cause: Peptide precipitation during ion-exchange chromatography.

    • Solution: Optimize the pH and ionic strength of your buffers. The solubility of the REDV peptide may be pH-dependent.[3]

Issue 2: Incomplete TFA removal.

  • Possible Cause: Insufficient number of lyophilization/exchange cycles.

    • Solution: For the lyophilization with HCl method, increasing the number of cycles (typically 3 or more) can improve TFA removal.[3][5]

  • Possible Cause: The chosen method is not optimal for the REDV peptide.

    • Solution: Consider switching to a different TFA removal method. For instance, if lyophilization with HCl is incomplete, ion-exchange chromatography might be more effective.

Issue 3: Peptide degradation.

  • Possible Cause: Harsh acidic conditions during HCl treatment.

    • Solution: While HCl is a strong acid, using it in a diluted form (e.g., 2-10 mM) and for short incubation times can minimize the risk of peptide degradation.[5] Some studies suggest that prolonged exposure to very low pH (pH < 1) can induce peptide degradation.[6]

Quantitative Data on TFA Removal Methods

The following table summarizes the typical efficiency and recovery rates of different TFA removal methods. Please note that these values are for general guidance and the results for the specific REDV peptide may vary.

MethodTFA Removal EfficiencyPeptide RecoveryReference
Lyophilization with 10 mM HCl (3 cycles)>99%High (>95%)[3]
Ion-Exchange Chromatography>95%Variable (can be >90% with optimization)[3]
RP-HPLC with Acetic Acid Mobile PhasePartial to almost completeVariable, depends on peptide hydrophobicity[3][6]

Experimental Protocols

Protocol 1: TFA Removal by Lyophilization with HCl

This protocol is a widely adopted method for exchanging TFA for chloride ions.[3][5]

  • Dissolution: Dissolve the REDV peptide in distilled water at a concentration of approximately 1 mg/mL.[5]

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[3][5]

  • Incubation: Let the solution stand at room temperature for at least one minute.[3][5]

  • Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.[3][5]

  • Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.[3][5]

  • Repeat: To ensure complete TFA removal, repeat steps 1-5 at least two more times.[3][5]

  • Final Reconstitution: After the final lyophilization, reconstitute the peptide in the desired buffer for your experiment.[3]

Protocol 2: TFA Removal by Ion-Exchange Chromatography

This protocol provides a general guideline for TFA removal using a strong anion exchange resin.[7]

  • Resin Preparation: Prepare a column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[7]

  • Equilibration: Equilibrate the column with a low ionic strength buffer at a pH where the REDV peptide is charged.

  • Sample Loading: Dissolve the REDV peptide in the equilibration buffer and load it onto the column.[7]

  • Washing: Wash the column with several column volumes of the equilibration buffer to remove the TFA ions.[3]

  • Elution: Elute the peptide from the column using a buffer with a higher ionic strength or a different pH to disrupt the binding. A gradient of sodium chloride or sodium acetate can be used.[3]

  • Desalting and Lyophilization: The collected fractions containing the peptide may need to be desalted (e.g., by dialysis or another round of RP-HPLC with a volatile buffer) and then lyophilized.[3]

Protocol 3: TFA Removal by RP-HPLC with an Alternative Mobile Phase

This method involves re-purifying the peptide using a mobile phase containing a biocompatible acid.[8]

  • Column Equilibration: Equilibrate the RP-HPLC column (e.g., C18) with a mobile phase containing an alternative acid, such as 0.1% acetic acid or 0.1% formic acid in water.

  • Sample Injection: Dissolve the TFA salt of the REDV peptide in the mobile phase and inject it onto the equilibrated column.

  • Elution: Elute the peptide using a gradient of acetonitrile containing the same alternative acid. The TFA will be washed away as it has little to no retention on the column.[8]

  • Fraction Collection and Lyophilization: Collect the fractions containing the purified peptide and lyophilize them to obtain the peptide with the new counter-ion.

Visualizations

TFA_Removal_Workflow cluster_start Start cluster_decision Method Selection cluster_methods TFA Removal Methods cluster_end End Product start REDV Peptide with TFA decision Assess Requirements: Purity, Yield, Equipment start->decision lyophilization Lyophilization with HCl (Simple, multiple cycles) decision->lyophilization Simple & available iex Ion-Exchange Chromatography (Effective for hydrophilic peptides) decision->iex High recovery needed rphplc RP-HPLC with Alt. Acid (High purity) decision->rphplc Highest purity needed end TFA-free REDV Peptide lyophilization->end iex->end rphplc->end

Caption: Workflow for selecting a suitable TFA removal method for REDV peptide samples.

Troubleshooting_TFA_Removal cluster_issue Problem Identification cluster_solutions_yield Low Yield Solutions cluster_solutions_removal Incomplete Removal Solutions start Issue Encountered low_yield Low Peptide Yield? start->low_yield incomplete_removal Incomplete TFA Removal? start->incomplete_removal check_lyo Check Lyophilizer & Minimize Transfers low_yield->check_lyo Yes low_bind_ware Use Low-Binding Labware low_yield->low_bind_ware Yes optimize_iex Optimize IEX Buffers (pH, Ionic Strength) low_yield->optimize_iex Yes increase_cycles Increase Lyophilization Cycles incomplete_removal->increase_cycles Yes change_method Switch to a Different Method (e.g., IEX) incomplete_removal->change_method Yes

Caption: Troubleshooting decision tree for common issues during TFA removal from peptide samples.

References

Technical Support Center: Troubleshooting Low Cell Adhesion on REDV-Coated Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with low cell adhesion on surfaces coated with the REDV peptide. The following sections provide a comprehensive troubleshooting workflow, frequently asked questions, detailed experimental protocols, and an overview of the underlying signaling pathways.

Frequently Asked Questions (FAQs)

Here we address common issues and questions that arise during experiments involving REDV-coated surfaces.

Q1: Why are my cells not attaching, or attaching poorly, to the REDV-coated surface?

Low or no cell attachment is a frequent issue that can be attributed to several factors:

  • Peptide Integrity and Handling: Ensure the REDV peptide has been stored correctly, typically at -20°C, and handled as per the manufacturer's instructions. Avoid multiple freeze-thaw cycles. When preparing a stock solution, use a suitable sterile solvent like PBS or serum-free medium and ensure it is fully dissolved.[1]

  • Improper Coating Procedure: Inefficient passive adsorption can result from an incorrect peptide concentration, insufficient incubation time, or the use of an inappropriate coating buffer.[1] The surface itself, while often standard tissue-culture treated polystyrene, can have variable chemistry that affects coating efficiency.[1]

  • Cell Type and Health: Cell adhesion to REDV is primarily mediated by the α4β1 integrin receptor.[2] Verify that your cell line expresses this integrin. Additionally, ensure your cells are healthy, in a logarithmic growth phase, and have not been over-exposed to trypsin during harvesting, which can damage surface receptors.[1]

  • Presence of Divalent Cations: Integrin-mediated adhesion is dependent on the presence of divalent cations such as Ca²⁺ and Mg²⁺. Ensure these ions are present at appropriate physiological concentrations in your cell attachment buffer or medium.

Q2: My cell attachment is patchy and uneven across the surface. What could be the cause?

Uneven cell attachment typically points to a problem with the coating process:

  • Incomplete Peptide Solubilization: If the peptide is not fully dissolved before coating, it can lead to aggregates and a non-uniform coating solution.[1]

  • Improper Mixing: Ensure the peptide solution is mixed gently but thoroughly before it is added to the surface.[1]

  • Insufficient Coating Volume: Use a sufficient volume of the peptide solution to ensure the entire surface is covered evenly during the incubation period.[1] For example, use at least 50 µL for a 96-well plate.[1]

Q3: How can I confirm the REDV peptide is successfully coated on my surface?

While advanced techniques like X-ray Photoelectron Spectroscopy (XPS) or Fourier-transform infrared spectroscopy (FTIR) can definitively identify surface-bound peptides, a simpler and more accessible method for routine verification is contact angle measurement.[3] A successful hydrophilic peptide coating will typically decrease the water contact angle of a hydrophobic surface like polystyrene, indicating increased surface wettability.[4] A detailed protocol for this measurement is provided below.

Q4: My cells attach initially but then detach, especially during washing steps. Why might this be happening?

This issue can arise from several factors:

  • Weak Initial Adhesion: The initial tethering of cells may be occurring, but the subsequent signaling required for strong adhesion and spreading is failing. This could be due to suboptimal peptide density or presentation.

  • Harsh Washing Technique: Gentle washing is critical.[5] Avoid forceful pipetting directly onto the cell monolayer. Instead, add solutions slowly to the side of the well and aspirate gently.[6] For particularly delicate cells, consider leaving a small amount of liquid in the well between washes to prevent the cell layer from drying out.

  • Cell Health Issues: Stressed or unhealthy cells may not be able to form and maintain strong focal adhesions.[7]

Q5: Do I need to use serum-free media for my cell adhesion assay?

For initial troubleshooting and to specifically assess REDV-mediated adhesion, performing the assay in serum-free media is highly recommended.[1] Serum contains various extracellular matrix (ECM) proteins, such as fibronectin and vitronectin, which can adsorb to the surface and compete with the REDV peptide for both surface binding and cell receptor binding.[1] This can lead to lower-than-expected attachment to the REDV peptide itself.

Troubleshooting Workflow

If you are experiencing low cell adhesion, follow this logical workflow to diagnose the problem. Start with the most common and easiest-to-check issues.

TroubleshootingWorkflow start Start: Low Cell Adhesion check_cells Step 1: Verify Cell Health & Integrin Expression - Are cells healthy and in log phase? - Do they express α4β1 integrin? start->check_cells check_peptide Step 2: Check Peptide Integrity - Stored correctly at -20°C? - Freshly prepared solution? - Fully dissolved? check_cells->check_peptide Cells OK check_coating Step 3: Review Coating Protocol - Correct peptide concentration? - Sufficient incubation time/temp? - Entire surface covered? check_peptide->check_coating Peptide OK check_assay Step 4: Examine Assay Conditions - Using serum-free media? - Gentle washing technique? - Divalent cations (Ca²⁺, Mg²⁺) present? check_coating->check_assay Coating Protocol OK optimize_coating Action: Optimize Coating - Perform concentration titration. - Vary incubation time. check_coating->optimize_coating Problem Suspected optimize_assay Action: Modify Assay Protocol - Adjust cell seeding density. - Refine washing procedure. check_assay->optimize_assay Problem Suspected success Success: Adhesion Improved check_assay->success Assay Conditions OK verify_coating Action: Verify Surface Coating - Perform contact angle measurement. optimize_coating->verify_coating verify_coating->check_assay optimize_assay->success

Caption: A step-by-step workflow for troubleshooting low cell adhesion on REDV-coated surfaces.

Quantitative Data Summary

Optimizing experimental parameters is crucial for achieving consistent cell adhesion. The table below provides a summary of key quantitative data gathered from various sources. These values should serve as a starting point for your specific cell type and experimental setup.

ParameterRecommended RangeNotes
REDV Peptide Coating Concentration 10 - 100 µg/mLA titration experiment is recommended to find the optimal concentration for your specific cell type and surface.[8]
Coating Incubation Time 2 hours at RT or Overnight at 4°CLonger incubation at lower temperatures can lead to more consistent coating.[5][9]
Cell Seeding Density (96-well plate) 1 x 10⁴ - 5 x 10⁵ cells/wellThis is cell-type dependent. Lower densities are suitable for proliferation studies, while higher densities are used for short-term adhesion assays.[3][9]
Cell Attachment Incubation Time 30 - 120 minutes at 37°CSufficient for initial attachment; longer times may be required for full cell spreading.[1]
Crystal Violet Staining Time 10 - 25 minutesEnsure the stain fully covers the cell monolayer.[3][6]

Detailed Experimental Protocols

Here are detailed protocols for coating surfaces with REDV, performing a quantitative cell adhesion assay, and verifying the surface coating.

Protocol 1: REDV Peptide Coating on Polystyrene Surfaces (Passive Adsorption)

This protocol describes the passive adsorption of REDV peptide onto a standard 96-well tissue culture plate.

  • Reconstitute Peptide: Prepare a stock solution of REDV peptide in sterile Phosphate-Buffered Saline (PBS). For example, dissolve 1 mg of peptide in 1 mL of PBS to get a 1 mg/mL stock.

  • Prepare Working Solution: Dilute the stock solution to the desired final concentration (e.g., 20 µg/mL) in sterile PBS.

  • Coat Surface: Add a sufficient volume of the working solution to each well to cover the surface completely (e.g., 50 µL for a 96-well plate).[1] Leave some wells with PBS only to serve as a negative control.

  • Incubate: Cover the plate and incubate for 2 hours at room temperature or overnight at 4°C.

  • Wash: Aspirate the peptide solution and wash the wells twice with sterile PBS to remove any unbound peptide.

  • Block (Optional but Recommended): To prevent non-specific cell binding, add a blocking solution such as 1% heat-denatured Bovine Serum Albumin (BSA) in PBS to each well.[5] Incubate for 30-60 minutes at room temperature.

  • Final Wash: Aspirate the blocking solution and wash the wells once more with sterile PBS. The plate is now ready for cell seeding.

Protocol 2: Quantitative Cell Adhesion Assay (Crystal Violet Staining)

This assay quantifies the number of adherent cells on the coated surface.[3][10]

  • Prepare Cells: Harvest cells that are in the logarithmic growth phase. Create a single-cell suspension in serum-free medium at the desired concentration (e.g., 2 x 10⁵ cells/mL).

  • Seed Cells: Add 100 µL of the cell suspension to each well of the REDV-coated and control plates.

  • Incubate: Incubate the plate at 37°C in a CO₂ incubator for the desired attachment time (e.g., 60 minutes).

  • Wash: Gently wash the wells twice with PBS to remove non-adherent cells. This is a critical step; be gentle to avoid detaching weakly adherent cells.[5]

  • Fixation: Fix the adherent cells by adding 100 µL of 4% Paraformaldehyde (PFA) in PBS to each well and incubating for 15 minutes at room temperature.[9]

  • Staining: Wash the wells once with water. Add 100 µL of 0.1% Crystal Violet solution to each well and incubate for 10-20 minutes at room temperature.[3]

  • Wash: Gently wash the wells with water until the water runs clear. Invert the plate and tap gently on a paper towel to remove excess water. Allow the plate to air dry completely.[9]

  • Solubilization: Add 100 µL of a solubilizing agent, such as 10% acetic acid or 1% SDS, to each well.[5] Place the plate on an orbital shaker for 5-10 minutes to ensure the dye is fully dissolved.

  • Quantification: Measure the absorbance of the solubilized dye in a plate reader at a wavelength of approximately 570 nm.[5]

Protocol 3: Surface Wettability Test (Contact Angle Measurement)

This protocol provides a method to assess the success of the surface coating by measuring changes in hydrophilicity.[11][12]

  • Prepare Samples: Use a flat piece of the same material as your culture plates (e.g., a polystyrene slide or a piece cut from a plate). Prepare one uncoated sample and one REDV-coated sample following Protocol 1. Ensure the samples are clean and dry.

  • Setup: Place the sample on the stage of a contact angle goniometer.

  • Dispense Droplet: Using a syringe with a fine-gauge needle, gently dispense a small droplet (e.g., 5 µL) of deionized water onto the surface of the sample.

  • Measure Angle: The goniometer's software will capture an image of the droplet and automatically calculate the angle formed at the three-phase (solid-liquid-air) interface.[11]

  • Record and Compare: Record the contact angle. A lower contact angle on the REDV-coated surface compared to the uncoated polystyrene surface indicates a more hydrophilic surface and suggests a successful coating.[4] For example, untreated polystyrene may have a contact angle of ~90°, while a successful peptide coating could reduce this to <70°.

REDV-Mediated Cell Adhesion: Signaling Pathway

The REDV peptide sequence is derived from fibronectin and specifically recognized by the α4β1 integrin, which is highly expressed on endothelial cells.[2] This specificity allows for selective cell adhesion. The binding of REDV to α4β1 integrin initiates a cascade of intracellular events known as "outside-in" signaling, which is crucial for firm cell adhesion, spreading, and survival.

SignalingPathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular REDV REDV Peptide Integrin α4β1 Integrin REDV->Integrin Binding Talin Talin Integrin->Talin Recruitment FAK FAK Talin->FAK Activation Actin Actin Cytoskeleton (Stress Fibers, Focal Adhesions) Talin->Actin Linkage Src Src FAK->Src Activation RhoA RhoA FAK->RhoA Activation Src->FAK Phosphorylation RhoA->Actin Reorganization

Caption: REDV peptide binding to α4β1 integrin initiates a signaling cascade that promotes cell adhesion.

Upon binding, the integrin undergoes a conformational change, leading to the recruitment of cytoplasmic adaptor proteins like Talin and kinases such as Focal Adhesion Kinase (FAK).[13] FAK is a key player in integrin signaling; it becomes autophosphorylated, creating docking sites for other signaling molecules, including Src family kinases.[13] This complex then activates downstream pathways, including the Rho family of small GTPases (like RhoA), which are master regulators of the actin cytoskeleton.[14] Activation of these pathways leads to the organization of the actin cytoskeleton into stress fibers and the formation of stable focal adhesions, which anchor the cell firmly to the REDV-coated surface.

References

preventing non-specific binding in REDV experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot non-specific binding (NSB) in Rapid Equilibrium Dialysis (REDV) experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) in the context of REDV experiments?

A1: Non-specific binding refers to the adherence of a test compound to components of the REDV assay system other than the intended target molecule (e.g., plasma proteins). This can include binding to the dialysis membrane, the walls of the dialysis device, and other macromolecules present in the sample.[1][2] This phenomenon can lead to an overestimation of the bound fraction and an underestimation of the free fraction of a drug, potentially leading to inaccurate pharmacokinetic and pharmacodynamic predictions.[3]

Q2: What are the primary causes of non-specific binding in REDV assays?

A2: Non-specific binding is primarily driven by two types of interactions:

  • Electrostatic Interactions: These occur between charged molecules. For instance, the negative charge of a compound can interact with positively charged surfaces within the assay system.[4]

  • Hydrophobic Interactions: Nonpolar molecules or regions of molecules tend to associate in aqueous environments. Hydrophobic compounds can bind to nonpolar surfaces of the dialysis device or other components.[4][5]

The physicochemical properties of the test compound, such as high lipophilicity, are a major contributing factor to high NSB.[6]

Q3: What are the consequences of high non-specific binding?

A3: High non-specific binding can significantly compromise the accuracy and reliability of REDV experimental results. The main consequences include:

  • Inaccurate determination of the unbound fraction (fu): NSB can lead to an underestimation of the free drug concentration, which is the pharmacologically active fraction.[3]

  • Reduced assay sensitivity and accuracy: High background signals from NSB can mask the true specific binding, leading to a poor signal-to-noise ratio.[2][7]

  • Misinterpretation of data: Inaccurate fu values can lead to incorrect predictions of drug efficacy, clearance, and potential for drug-drug interactions.[8]

  • Low compound recovery: Significant binding to the apparatus can result in low overall recovery of the compound in the assay.[6]

Q4: How can I differentiate between specific and non-specific binding in my REDV experiment?

A4: To determine the extent of non-specific binding, it is crucial to include appropriate controls. A key control is to run the experiment with the test compound in the buffer solution without the target protein (e.g., plasma). The amount of compound that is lost from the solution or binds to the membrane in this control setup represents the non-specific binding. By subtracting the NSB signal from the total binding observed in the presence of the target protein, the specific binding can be determined.

Troubleshooting Guide: High Non-Specific Binding

High non-specific binding is a common issue in REDV experiments. This guide provides a systematic approach to troubleshoot and mitigate this problem.

Initial Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting high NSB in REDV experiments.

cluster_0 Troubleshooting High Non-Specific Binding Start High NSB Detected CheckCompound Assess Compound Properties (e.g., Lipophilicity, Solubility) Start->CheckCompound OptimizeBuffer Optimize Buffer Conditions (pH, Salt Concentration) CheckCompound->OptimizeBuffer AddBlocking Incorporate Blocking Agents (e.g., BSA, Detergents) OptimizeBuffer->AddBlocking ModifyProtocol Modify Experimental Protocol (e.g., Pre-saturation, Incubation Time) AddBlocking->ModifyProtocol Evaluate Re-evaluate NSB with Controls ModifyProtocol->Evaluate End NSB Minimized Evaluate->End Successful FurtherOptimize Further Optimization Required Evaluate->FurtherOptimize Unsuccessful FurtherOptimize->OptimizeBuffer

Caption: A logical workflow for troubleshooting high non-specific binding.

Step 1: Assess Compound Properties

Highly lipophilic and poorly soluble compounds are more prone to non-specific binding.[6] If your compound falls into this category, proactive measures to mitigate NSB are essential from the outset.

Step 2: Optimize Buffer Conditions

Adjusting the components of your dialysis buffer can significantly reduce non-specific interactions.

  • pH Adjustment: The pH of the buffer can influence the charge of both the compound and the surfaces within the assay system. Adjusting the pH to a level that minimizes electrostatic attraction can be effective.[9][10]

  • Salt Concentration: Increasing the ionic strength of the buffer by adding salts like NaCl can help to disrupt non-specific electrostatic interactions.[9][10]

Table 1: Buffer Optimization Strategies

ParameterRecommended AdjustmentRationale
pH Test a range around the isoelectric point of interfering proteins.To minimize charge-based interactions.[9]
Salt (NaCl) Increase concentration stepwise (e.g., 50 mM, 150 mM, 300 mM).Shields charges and reduces electrostatic NSB.[10]
Step 3: Incorporate Blocking Agents and Additives

Blocking agents are molecules that bind to non-specific sites on the dialysis membrane and device, preventing the test compound from adhering.

  • Protein Blockers: Bovine Serum Albumin (BSA), casein, and non-fat dry milk are commonly used to block non-specific sites.[2][11]

  • Detergents: Low concentrations of non-ionic detergents like Tween-20 or Triton X-100 can disrupt hydrophobic interactions.[11][12]

  • Other Additives: Proprietary blocking agents and excipients like Solutol® have also been shown to be effective in reducing NSB for highly lipophilic compounds.[6]

Table 2: Common Blocking Agents and Additives

AgentTypical ConcentrationMechanism of Action
Bovine Serum Albumin (BSA) 0.1% - 1%Blocks non-specific protein binding sites.[9]
Casein 0.5% - 5%Effective at blocking both hydrophobic and hydrophilic sites.[13]
Non-fat Dry Milk 1% - 5%A cost-effective protein-based blocking agent.[11]
Tween-20 0.01% - 0.1%Non-ionic detergent that reduces hydrophobic interactions.[12]
Solutol® 0.01% v/vPrevents non-specific binding of lipophilic compounds to the dialysis membrane.[6]
Step 4: Modify Experimental Protocol

Procedural modifications can also help to minimize non-specific binding.

  • Pre-saturation/Pre-coating: Incubating the REDV device with a solution of a blocking agent or even the test compound itself before the experiment can saturate the non-specific binding sites.[14]

  • Extended Incubation Time: For some highly-bound compounds, a longer incubation time may be necessary to reach equilibrium and to allow for the saturation of non-specific binding sites.[14]

Experimental Protocols

Protocol 1: Standard REDV Assay with BSA Blocking

This protocol describes a standard Rapid Equilibrium Dialysis experiment with the inclusion of Bovine Serum Albumin (BSA) as a blocking agent to minimize non-specific binding.

Materials:

  • Rapid Equilibrium Dialysis (RED) device

  • Test compound stock solution

  • Human plasma (or other biological matrix)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Bovine Serum Albumin (BSA)

  • 96-well collection plates

  • Analytical system for compound quantification (e.g., LC-MS/MS)

Procedure:

  • Prepare Dialysis Buffer: Prepare PBS (pH 7.4) containing 1% BSA.

  • Prepare Compound Spiked Plasma: Spike the test compound into the human plasma at the desired concentration.

  • Assemble RED Device: Place the RED inserts into the base plate.

  • Load Samples:

    • Add the compound-spiked plasma to the sample chamber (red ring) of the RED insert.

    • Add the dialysis buffer (PBS + 1% BSA) to the buffer chamber.

  • Incubation: Seal the plate and incubate on an orbital shaker at 37°C. The incubation time should be sufficient to reach equilibrium (typically 4-6 hours, but may need optimization).

  • Sample Collection: After incubation, carefully collect samples from both the plasma and buffer chambers into a 96-well collection plate.

  • Sample Analysis: Analyze the concentration of the test compound in both fractions using a validated analytical method like LC-MS/MS.

  • Calculate Fraction Unbound (fu):

    • fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

Protocol 2: Device Pre-saturation to Reduce NSB

This protocol is recommended for compounds known to exhibit high non-specific binding.

Materials:

  • Same as Protocol 1, with the addition of a pre-saturation solution.

Procedure:

  • Prepare Pre-saturation Solution: Prepare a solution of 1% BSA in PBS.

  • Pre-saturate RED Device:

    • Add the pre-saturation solution to both chambers of the RED inserts.

    • Seal the plate and incubate for at least 30 minutes at room temperature.

    • Aspirate the pre-saturation solution from both chambers.

  • Proceed with Standard Protocol: Continue from step 2 of the "Standard REDV Assay with BSA Blocking" protocol by loading the compound-spiked plasma and fresh dialysis buffer.

Signaling Pathways and Workflows

The following diagram illustrates the decision-making process for selecting an appropriate strategy to mitigate non-specific binding based on the properties of the test compound.

cluster_1 Strategy Selection for NSB Mitigation CompoundProperties Assess Compound Physicochemical Properties Lipophilic High Lipophilicity? CompoundProperties->Lipophilic Charged Charged at Assay pH? Lipophilic->Charged Yes Lipophilic->Charged No ElectrostaticStrategy Primary Strategy: - Adjust Buffer pH - Increase Salt Concentration Lipophilic->ElectrostaticStrategy No HydrophobicStrategy Primary Strategy: - Add Detergent (e.g., Tween-20) - Consider Solutol® Charged->HydrophobicStrategy No CombinedStrategy Combined Strategy: - Buffer Optimization - Detergent/Additive - Protein Blocker (BSA/Casein) Charged->CombinedStrategy Yes StandardProtocol Standard Protocol with Protein Blocker (e.g., 1% BSA) ElectrostaticStrategy->StandardProtocol

Caption: Decision tree for selecting NSB mitigation strategies.

References

Technical Support Center: Improving REDV Peptide Stability in Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the REDV peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of the REDV peptide in experimental media. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the REDV peptide and what is its primary function?

A1: The REDV (Arginine-Glutamic Acid-Aspartic Acid-Valine) peptide is a synthetic tetrapeptide derived from the CS5 region of fibronectin.[1] Its primary function is to mediate cell adhesion by specifically binding to the α4β1 integrin receptor, which is prominently expressed on endothelial cells.[2] This specific interaction makes it a valuable tool in tissue engineering and for promoting the endothelialization of biomaterials.[3][4]

Q2: Why is my REDV peptide losing activity in my cell culture medium?

A2: Peptides like REDV are susceptible to degradation in cell culture media, which can lead to a loss of biological activity. The primary causes of this instability are enzymatic degradation by proteases present in the media (especially when supplemented with serum), and chemical degradation pathways such as hydrolysis and oxidation.[5][6]

Q3: What are the main factors that influence the stability of the REDV peptide in media?

A3: Several factors can impact the stability of your REDV peptide:

  • Proteases: Cell culture media, particularly when supplemented with serum, contains various proteases that can cleave the peptide bonds of REDV.

  • pH: The pH of the media can affect the rate of hydrolysis of peptide bonds.

  • Temperature: Higher incubation temperatures can accelerate both enzymatic and chemical degradation.

  • Media Composition: The specific components of your cell culture media can interact with the peptide and affect its stability.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solutions can lead to peptide degradation and aggregation.

Q4: How can I improve the stability of my REDV peptide solution?

A4: To enhance the stability of your REDV peptide, consider the following strategies:

  • Chemical Modifications: Introduce modifications to the peptide structure, such as N-terminal acetylation and C-terminal amidation, to block exopeptidase activity. Other strategies include substituting L-amino acids with D-amino acids or cyclizing the peptide.

  • Formulation with Stabilizers: Incorporate stabilizing agents such as polymers (e.g., PEGylation) or encapsulating the peptide in nanoparticles.[7]

  • Use of Protease Inhibitors: Add a cocktail of protease inhibitors to your cell culture medium to reduce enzymatic degradation.

  • Serum-Free or Reduced-Serum Media: If your experimental design allows, using serum-free or reduced-serum media can significantly decrease the concentration of proteases.

  • Proper Storage: Store the lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot the peptide solution to minimize freeze-thaw cycles and store at -80°C.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results with REDV peptide. Peptide degradation leading to variable active concentrations.1. Prepare fresh working solutions of the REDV peptide for each experiment from a new aliquot. 2. Perform a stability study of the peptide in your specific experimental media to determine its half-life (see Experimental Protocols section). 3. Consider using a more stable, modified version of the REDV peptide.
Low cell attachment on REDV-coated surfaces. 1. Insufficient peptide density on the surface. 2. Degradation of the peptide during the coating process or in culture.1. Optimize the coating protocol to increase the density of the immobilized peptide. 2. Confirm the presence and bioactivity of the coated peptide using surface analysis techniques. 3. If degradation is suspected, consider using a more stable, chemically modified REDV peptide for coating.
Precipitation of the peptide in the media. 1. Peptide concentration is above its solubility limit. 2. Interaction with components of the media leading to aggregation.1. Determine the solubility limit of your REDV peptide in your specific media. 2. Prepare a more dilute stock solution and add it to the media with gentle mixing. 3. Consider using a solubilizing agent, but first, test its compatibility with your cell type.

Data Presentation: Illustrative Half-Life of Peptides

PeptideModificationHalf-Life in Serum (t½)
Example Peptide 1 (Linear) None~5 minutes
N-terminal Acetylation & C-terminal Amidation~30 minutes
PEGylation> 24 hours
Example Peptide 2 (Cyclic) None~2 hours
D-amino acid substitution> 12 hours

Note: These are representative values and can vary significantly based on the peptide sequence and experimental conditions.

Experimental Protocols

Protocol 1: In Vitro REDV Peptide Stability Assay using RP-HPLC

This protocol outlines a method to determine the degradation rate of the REDV peptide in cell culture media.

Materials:

  • REDV peptide

  • Cell culture medium (with and without serum)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes

  • Incubator (37°C)

Procedure:

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

  • Prepare REDV Stock Solution: Dissolve the lyophilized REDV peptide in an appropriate solvent (e.g., sterile water or DMSO) to a final concentration of 1 mg/mL.

  • Incubation:

    • Add the REDV stock solution to your cell culture medium to a final concentration of 100 µg/mL.

    • Incubate the samples at 37°C.

  • Time Points: Collect aliquots (e.g., 100 µL) at various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).

  • Sample Quenching: Immediately after collection, stop the enzymatic degradation by adding an equal volume of 10% TFA or by precipitating the proteins with three volumes of cold ACN.

  • Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitates.

  • HPLC Analysis:

    • Inject the supernatant onto the C18 column.

    • Run a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) to elute the peptide.

    • Monitor the absorbance at 214 nm or 280 nm.

  • Data Analysis:

    • Identify the peak corresponding to the intact REDV peptide based on its retention time from the t=0 sample.

    • Quantify the peak area at each time point.

    • Calculate the percentage of remaining peptide at each time point relative to the t=0 sample.

    • Plot the percentage of remaining peptide versus time and determine the half-life (t½) of the peptide.

Visualizations

REDV Peptide Degradation Workflow

G Experimental Workflow for REDV Peptide Stability Assay cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare REDV Stock Solution B Add REDV to Media A->B C Incubate at 37°C B->C D Collect Aliquots at Time Points C->D E Quench Reaction D->E F Centrifuge and Collect Supernatant E->F G RP-HPLC Analysis F->G H Determine Half-Life (t½) G->H

Caption: A flowchart outlining the key steps in determining the in vitro stability of the REDV peptide.

REDV Peptide Signaling Pathway

G Simplified REDV-Integrin Signaling cluster_0 REDV REDV Peptide Integrin α4β1 Integrin REDV->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Cell Endothelial Cell Membrane Actin Actin Cytoskeleton Reorganization FAK->Actin Adhesion Cell Adhesion & Spreading Actin->Adhesion

Caption: A simplified diagram of the REDV peptide binding to α4β1 integrin, leading to cell adhesion.

Troubleshooting Logic for REDV Instability

G Troubleshooting REDV Peptide Instability cluster_solutions Solutions start Inconsistent Results? check_stability Peptide Stable in Media? start->check_stability sol1 Use Protease Inhibitors check_stability->sol1 No sol2 Use Serum-Free Media check_stability->sol2 No sol3 Modify Peptide (e.g., N/C-capping) check_stability->sol3 No sol4 Optimize Storage & Handling check_stability->sol4 Yes, but still issues

Caption: A decision-making flowchart for troubleshooting issues related to REDV peptide instability.

References

Technical Support Center: Conjugation of REDV Peptide to Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Arg-Glu-Asp-Val (REDV) peptide. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome common challenges in conjugating REDV to biomaterials.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the conjugation of REDV peptides to your biomaterials.

Symptom / Issue Potential Cause Suggested Solution
Low or No REDV Conjugation Inefficient activation of biomaterial functional groups: The activating reagents (e.g., EDC, NHS) may be hydrolyzed or inactive.Use fresh activating reagents and ensure they are stored in a desiccator. Equilibrate reagents to room temperature before opening to prevent condensation.[1]
Suboptimal reaction pH: The pH of the reaction buffer can significantly impact the reactivity of functional groups on both the peptide and the biomaterial.For amine coupling using EDC/NHS chemistry, a pH range of 7.5-8.5 is often optimal for targeting primary amines.[2] For reactions targeting carboxyl groups, a pH of 4.5-5.5 is recommended.[3]
Inactive peptide functional groups: The target functional groups on the REDV peptide may not be available for reaction due to aggregation or improper storage.Ensure the peptide is fully dissolved in a suitable buffer. Store lyophilized peptides at -20°C or lower and allow them to equilibrate to room temperature before use.[4]
Steric hindrance: The bulky nature of the biomaterial or the peptide itself can prevent efficient coupling.Consider introducing a spacer arm between the REDV peptide and the biomaterial to increase accessibility.[5]
Inconsistent Cell Adhesion/Biological Response Variable REDV surface density: The concentration of conjugated REDV can significantly influence cell behavior.Carefully control the concentration of the REDV solution used for conjugation, as this directly impacts the resulting surface density.[2]
Loss of REDV bioactivity: The conjugation process may have denatured the peptide or altered its conformation, rendering it unable to bind to integrin α4β1.Use a milder conjugation chemistry, such as click chemistry, which is known for its high efficiency and biocompatibility.[6] Also, consider the use of a spacer to ensure the peptide is presented in a favorable conformation.[5][7]
Peptide aggregation on the surface: Hydrophobic interactions can cause peptides to aggregate on the biomaterial surface, leading to a non-uniform presentation and reduced bioactivity.Incorporate solubilizing tags or linkers, such as polyethylene glycol (PEG), to enhance the solubility of the peptide and reduce aggregation.[8]
Difficulty in Characterizing Conjugation Inaccurate quantification of surface-bound REDV: Standard protein assays may not be sensitive or suitable for quantifying short peptides on a solid surface.Utilize methods such as fluorescently labeling the peptide or using an assay that detects a specific functional group on the peptide, like the thiol group in a cysteine residue (Ellman's assay).[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common chemistries used to conjugate REDV to biomaterials?

A1: The most common chemistries include:

  • EDC/NHS Chemistry: This method activates carboxyl groups on the biomaterial to react with primary amines on the REDV peptide (or vice versa).[1]

  • Thiol-ene "Click" Chemistry: This highly efficient and bio-orthogonal reaction involves the coupling of a thiol-containing molecule (e.g., a cysteine-terminated REDV) to a molecule with an "ene" group (a carbon-carbon double bond).[6]

  • Schiff Base Formation: This involves the reaction between an aldehyde group on the biomaterial and a primary amine on the peptide, followed by reduction to form a stable secondary amine linkage.[2]

Q2: How does the surface density of REDV affect endothelial cell adhesion?

A2: The surface density of REDV is a critical parameter. Studies have shown that increasing the surface density of REDV generally leads to increased adhesion of endothelial cells.[2] However, there is likely an optimal density window for promoting desired cellular activities.[2]

Q3: Can the linker or spacer between REDV and the biomaterial impact its function?

A3: Yes, the linker plays a crucial role. A spacer can reduce steric hindrance, allowing the REDV peptide to be more accessible to cell surface receptors.[2] The length and chemical nature of the spacer can influence the peptide's conformation and biological activity.[5][7] For instance, a longer, flexible linker might allow for better interaction with integrins.

Q4: How can I prevent the loss of REDV bioactivity during conjugation?

A4: To maintain bioactivity, it is important to choose a conjugation strategy that is mild and specific. "Click" chemistry is often preferred for its high efficiency under physiological conditions.[6] Additionally, ensuring the peptide is correctly oriented and not sterically hindered by using an appropriate spacer can help preserve its function.[10]

Q5: What methods can be used to quantify the amount of REDV conjugated to my biomaterial?

A5: Several methods can be used for quantification:

  • Fluorescent Labeling: A fluorescent tag can be attached to the REDV peptide, and the fluorescence intensity on the biomaterial can be measured.[2]

  • Amino Acid Analysis: This provides a quantitative measure of the amino acids present on the surface.

  • X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can detect the elemental composition, confirming the presence of nitrogen from the peptide.

  • Colorimetric Assays: Assays like the bicinchoninic acid (BCA) assay can be used, but may lack sensitivity for short peptides. Alternatively, assays targeting specific amino acids, such as Ellman's reagent for cysteine, can be employed.[9]

Quantitative Data Summary

The following table summarizes the impact of REDV peptide surface density on cellular response, as reported in the literature.

BiomaterialREDV Surface DensityEffect on Endothelial CellsEffect on Platelet AdhesionCitation
Decellularized Bovine Pericardium8.14 ± 1.77 x 10⁻¹⁶ moles/cm²Promotes faster endothelializationNot reported[2]
Decellularized Bovine Pericardium46.71 ± 8.07 x 10⁻¹² moles/cm²Promotes faster endothelializationNot reported[2]
Acellular Graft> 18.9 x 10⁻⁴ molecules/nm³Increased adhesion with increasing densitySignificantly suppressed[11]

Experimental Protocols

Protocol 1: EDC/NHS Conjugation of REDV to a Carboxyl-Containing Hydrogel

This protocol describes the covalent attachment of an amine-containing REDV peptide to a hydrogel with available carboxyl groups.

Materials:

  • Carboxyl-containing hydrogel

  • REDV peptide with a primary amine (e.g., at the N-terminus or on a lysine residue)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[3]

  • N-Hydroxysuccinimide (NHS)[3]

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[1]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Hydrogel Preparation: Swell the hydrogel in Activation Buffer.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and NHS in the Activation Buffer.

    • Add the EDC/NHS solution to the hydrogel at a molar excess to the available carboxyl groups. A typical starting point is a 5-fold molar excess of both EDC and NHS.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[2]

  • Washing: Quickly wash the activated hydrogel with ice-cold Activation Buffer to remove excess EDC and NHS.

  • Peptide Conjugation:

    • Immediately add a solution of the REDV peptide in Coupling Buffer to the activated hydrogel.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add Quenching Buffer to the hydrogel and incubate for 30 minutes to quench any unreacted NHS-esters.

  • Final Washing: Wash the hydrogel extensively with PBS to remove any unbound peptide and reaction byproducts.

Protocol 2: Thiol-ene "Click" Chemistry Conjugation of REDV to an "Ene"-Containing Biomaterial

This protocol details the conjugation of a cysteine-containing REDV peptide to a biomaterial functionalized with an "ene" group (e.g., norbornene or allyl).

Materials:

  • "Ene"-functionalized biomaterial

  • Cysteine-containing REDV peptide (C-REDV)

  • Photoinitiator (e.g., lithium phenyl-2,4,6-trimethylbenzoylphosphinate, LAP)[6]

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV light source (e.g., 365 nm)

Procedure:

  • Prepare Solutions:

    • Dissolve the "ene"-functionalized biomaterial in PBS.

    • Dissolve the C-REDV peptide in PBS.

    • Prepare a stock solution of the photoinitiator in PBS.

  • Mixing: Combine the biomaterial solution, C-REDV solution, and photoinitiator solution. The molar ratio of thiol groups (from C-REDV) to "ene" groups will depend on the desired degree of functionalization.

  • Photopolymerization/Conjugation:

    • Expose the solution to UV light for a specified time (e.g., 60 seconds) and intensity.[6] The exact conditions will need to be optimized for your specific system.

  • Purification: Purify the REDV-conjugated biomaterial to remove unreacted peptide and photoinitiator. This can be done through dialysis or size-exclusion chromatography.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow General Experimental Workflow for REDV Conjugation cluster_prep Preparation cluster_conjugation Conjugation cluster_analysis Analysis biomaterial_prep Biomaterial Preparation activation Activation of Functional Groups (e.g., with EDC/NHS) biomaterial_prep->activation peptide_prep REDV Peptide Solution coupling Peptide Coupling Reaction peptide_prep->coupling activation->coupling quenching Quenching of Reaction coupling->quenching washing Washing and Purification quenching->washing characterization Surface Characterization (e.g., XPS, Contact Angle) washing->characterization quantification Peptide Quantification (e.g., Fluorescence) washing->quantification bioactivity Bioactivity Assessment (e.g., Cell Adhesion Assay) characterization->bioactivity quantification->bioactivity

Caption: General workflow for REDV peptide conjugation to a biomaterial.

troubleshooting_guide Troubleshooting Low REDV Conjugation Efficiency start Low Conjugation Efficiency check_reagents Are activating reagents (e.g., EDC/NHS) fresh and stored correctly? start->check_reagents reagent_yes Yes check_reagents->reagent_yes Yes reagent_no No check_reagents->reagent_no No check_ph Is the reaction pH optimal for the chosen chemistry? reagent_yes->check_ph replace_reagents Replace reagents and rerun experiment. reagent_no->replace_reagents ph_yes Yes check_ph->ph_yes Yes ph_no No check_ph->ph_no No check_peptide Is the peptide fully dissolved and not aggregated? ph_yes->check_peptide adjust_ph Adjust buffer pH and rerun experiment. ph_no->adjust_ph peptide_yes Yes check_peptide->peptide_yes Yes peptide_no No check_peptide->peptide_no No consider_sterics Consider steric hindrance. Introduce a spacer arm. peptide_yes->consider_sterics optimize_dissolution Optimize peptide dissolution (e.g., use different buffer, sonicate). peptide_no->optimize_dissolution

References

Technical Support Center: Achieving Uniform REDV Surface Density

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the preparation of biomaterials with a uniform surface density of the REDV peptide.

Frequently Asked Questions (FAQs)

Q1: What is the REDV peptide and why is its surface density important?

The REDV peptide is a four-amino-acid sequence (Arginine-Glutamic Acid-Aspartic Acid-Valine) derived from fibronectin. It specifically promotes the adhesion and spreading of endothelial cells by binding to the α4β1 integrin receptor on the cell surface. Achieving a uniform and optimal surface density of REDV is critical for creating biomaterials, such as vascular grafts and stents, that can be rapidly and evenly covered by a healthy endothelial layer, which helps to improve blood compatibility and prevent thrombosis.

Q2: What is the optimal surface density for REDV?

The optimal REDV surface density can vary depending on the substrate material and the specific application. However, research suggests that a certain threshold is required to effectively promote endothelial cell adhesion while minimizing platelet adhesion. It has been shown that a higher density of REDV can lead to increased endothelial cell adhesion.

Q3: How does the choice of linker molecule affect REDV surface density and function?

The linker molecule, which connects the REDV peptide to the substrate, plays a crucial role in the presentation of the peptide to cell receptors. The length and chemical nature of the linker can influence the peptide's orientation and mobility. A linker that is too short may cause steric hindrance, while a very long and flexible linker might allow the peptide to fold back onto the surface, making it inaccessible to cells. The choice of linker can therefore impact the effective surface density and uniformity of the functional peptide.

Q4: What are the common methods for immobilizing REDV peptides onto a surface?

Common methods for immobilizing REDV peptides involve covalent bonding to the substrate surface. This often requires pre-functionalization of the surface to introduce reactive groups (e.g., carboxyl, amine, or maleimide groups). Techniques like carbodiimide chemistry (e.g., using EDC/NHS) are frequently employed to couple the peptide to the surface. The choice of immobilization chemistry will depend on the substrate material and the functional groups available on the peptide and the surface.

Experimental Protocols

General Protocol for Covalent Immobilization of REDV Peptide

This protocol provides a general framework for the covalent immobilization of REDV peptide onto a biomaterial surface. Optimization of specific parameters such as concentrations, incubation times, and washing steps will be necessary for different substrates and applications.

Materials:

  • Biomaterial substrate

  • REDV peptide (with an appropriate terminal group for conjugation, e.g., N-terminal amine)

  • Activation reagents (e.g., N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-Hydroxysuccinimide (NHS))

  • Activation buffer (e.g., 0.1 M MES buffer, pH 6.0)

  • Coupling buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

  • Quenching solution (e.g., 1 M ethanolamine, pH 8.5)

  • Wash buffers (e.g., PBS, deionized water)

Procedure:

  • Surface Preparation:

    • Thoroughly clean the substrate to remove any contaminants. This may involve sonication in appropriate solvents (e.g., ethanol, acetone) followed by drying under a stream of nitrogen.

    • Activate the surface to introduce functional groups (e.g., carboxyl groups) if not already present. This can be achieved through methods like plasma treatment or chemical modification.

  • Surface Activation:

    • Prepare a fresh solution of EDC and NHS in activation buffer. A common starting concentration is 50 mM EDC and 25 mM NHS.

    • Immerse the prepared substrate in the EDC/NHS solution and incubate for 15-30 minutes at room temperature with gentle agitation. This step activates the carboxyl groups on the surface to form reactive NHS esters.

  • Peptide Immobilization:

    • Prepare a solution of the REDV peptide in the coupling buffer. The optimal concentration should be determined empirically, but a starting point could be in the range of 0.1 to 1 mg/mL.

    • After the activation step, thoroughly rinse the substrate with the coupling buffer to remove excess EDC and NHS.

    • Immediately immerse the activated substrate in the REDV peptide solution and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching:

    • After peptide immobilization, wash the substrate with coupling buffer to remove unbound peptide.

    • Immerse the substrate in the quenching solution for 15-30 minutes at room temperature to deactivate any remaining reactive NHS esters.

  • Final Washing and Sterilization:

    • Thoroughly wash the substrate with wash buffers (e.g., PBS, deionized water) to remove any non-covalently bound peptides and quenching solution.

    • Dry the modified substrate under sterile conditions (e.g., in a laminar flow hood).

    • Sterilize the substrate using an appropriate method that does not damage the peptide coating (e.g., ethylene oxide sterilization or UV irradiation).

Data Presentation

ParameterReported Value/RangeSubstrate/ApplicationReference
REDV Concentration (for immobilization) 10⁻⁶ M to 10⁻³ MDecellularized bovine pericardium[1]
0.5 mM and 5 mMPolyurethane
Resulting Surface Density 8.14 x 10⁻¹⁶ to 46.71 x 10⁻¹² moles/cm²Decellularized bovine pericardium[1]
< 1 molecule/nm²Microfluidic channels[2]
> 18.9 x 10⁻⁴ molecules/nm³Acellular graft[3]

Mandatory Visualizations

REDV_Signaling_Pathway cluster_cell Endothelial Cell cluster_surface Biomaterial Surface Integrin_a4b1 Integrin α4β1 Cell_Adhesion Cell Adhesion & Spreading Integrin_a4b1->Cell_Adhesion Activates Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Cell_Adhesion->Cytoskeletal_Rearrangement REDV REDV Peptide REDV->Integrin_a4b1 Binds to

Caption: REDV peptide on a biomaterial surface binds to integrin α4β1 on endothelial cells, triggering cell adhesion and spreading.

Experimental_Workflow Start Start Surface_Prep 1. Substrate Preparation & Cleaning Start->Surface_Prep Surface_Func 2. Surface Functionalization Surface_Prep->Surface_Func Peptide_Immob 3. REDV Peptide Immobilization Surface_Func->Peptide_Immob Quench_Wash 4. Quenching & Washing Peptide_Immob->Quench_Wash Characterization 5. Surface Characterization Quench_Wash->Characterization Uniformity_Check Uniform? Characterization->Uniformity_Check End End Uniformity_Check->End Yes Troubleshoot Troubleshoot & Re-optimize Uniformity_Check->Troubleshoot No Troubleshoot->Surface_Prep

Caption: A general experimental workflow for achieving a uniform REDV surface density, including a critical characterization and troubleshooting loop.

Troubleshooting Guide

Issue Potential Causes Recommended Solutions Methods for Assessment
Low REDV Surface Density - Incomplete surface activation. - Low peptide concentration in the coupling solution. - Short incubation time for peptide immobilization. - Steric hindrance due to inappropriate linker. - Peptide degradation.- Optimize EDC/NHS concentrations and activation time. - Increase the concentration of the REDV peptide solution. - Increase the incubation time for peptide coupling. - Test linkers of different lengths and compositions. - Ensure peptide is fresh and properly stored; handle aseptically.- X-ray Photoelectron Spectroscopy (XPS): To quantify elemental composition and confirm the presence of peptide-specific elements (e.g., nitrogen). - Fluorescence Spectroscopy/Microscopy: Use a fluorescently labeled REDV peptide to quantify and visualize surface coverage.
Non-Uniform REDV Surface Density (Patchy Coating) - Uneven surface activation. - Inhomogeneous surface chemistry or topography. - Peptide aggregation in the coupling solution. - Inadequate mixing during incubation. - "Coffee ring" effect during drying.- Ensure complete and uniform immersion in activation solution. - Characterize the bare substrate for uniformity before functionalization. - Prepare fresh peptide solutions and consider using additives to prevent aggregation. - Use gentle and continuous agitation during the incubation steps. - Control the drying process to ensure uniform evaporation.- Atomic Force Microscopy (AFM): To visualize the surface topography and identify peptide aggregates. - Fluorescence Microscopy: To map the distribution of a fluorescently labeled REDV peptide across the surface. - Contact Angle Measurements: Assess the uniformity of surface wettability. A uniform coating should result in a consistent contact angle across the surface.
High Variability Between Batches - Inconsistent surface preparation. - Variation in reagent concentrations or reaction times. - Fluctuations in temperature or humidity. - Aging of reagents.- Standardize all steps of the protocol, including cleaning and activation. - Prepare fresh reagents for each batch and use calibrated pipettes. - Control the environmental conditions during the experiment. - Store all reagents according to the manufacturer's instructions.- Implement rigorous Quality Control (QC) checks at each stage using the assessment methods listed above. - Include positive and negative control surfaces in each experiment.
Poor Endothelial Cell Adhesion Despite Confirmed REDV Presence - Incorrect peptide orientation, hiding the active site. - Denaturation of the peptide during immobilization or sterilization. - Non-specific binding of other molecules that mask the REDV sequence.- Use a linker to improve the presentation of the REDV peptide. - Choose a sterilization method that is compatible with peptides (e.g., ethylene oxide). - Ensure thorough washing and quenching to remove non-specifically bound molecules.- Cell Adhesion and Spreading Assays: Directly assess the biological functionality of the REDV-coated surface by seeding with endothelial cells and observing their attachment and morphology. - Immunofluorescence Staining: Use antibodies against the REDV sequence or the integrin α4β1 to visualize the interaction at the cell-surface interface.

References

Technical Support Center: The Impact of Trifluoroacetic Acid (TFA) on REDV Peptide Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the REDV peptide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a particular focus on the impact of residual trifluoroacetic acid (TFA) on the peptide's biological activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary biological function of the REDV peptide?

A1: The REDV (Arginine-Glutamic Acid-Aspartic Acid-Valine) peptide is the minimal active sequence from the CS5 region of fibronectin. Its primary function is to mediate the adhesion and spreading of endothelial cells by specifically binding to the α4β1 integrin receptor.[1][2][3] This interaction is crucial for processes such as re-endothelialization and angiogenesis.[4][5]

Q2: How does Trifluoroacetic Acid (TFA) contamination occur with synthetic peptides like REDV?

A2: TFA is a strong acid commonly used during the solid-phase synthesis of peptides for cleaving the peptide from the resin and in reversed-phase high-performance liquid chromatography (RP-HPLC) for purification.[6][7] During the lyophilization process, while free TFA is largely removed, some TFA remains as a counter-ion, forming a salt with the peptide.[6]

Q3: What are the potential impacts of residual TFA on my REDV peptide experiments?

A3: Residual TFA can significantly interfere with biological assays in several ways:

  • Cytotoxicity: TFA can be toxic to cells, even at low concentrations, potentially leading to reduced cell viability in your assays.[8]

  • Inhibition of Cell Proliferation: TFA has been shown to inhibit the proliferation of various cell types, which can mask the pro-proliferative effects of the REDV peptide on endothelial cells.[6][8]

  • Alteration of pH: As a strong acid, TFA can lower the pH of your cell culture or assay buffer, which can adversely affect cellular functions and peptide activity.[6]

  • Experimental Variability: The presence of varying amounts of residual TFA can introduce significant variability and poor reproducibility in experimental results.[9]

Q4: How can I remove TFA from my REDV peptide sample?

A4: The most common and effective method for removing TFA is to perform a salt exchange, typically with hydrochloric acid (HCl), followed by lyophilization. This process replaces the TFA counter-ion with a more biocompatible chloride ion. Anion-exchange chromatography is another method that can be used.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with the REDV peptide.

Problem Possible Cause Troubleshooting Steps
Low or no endothelial cell adhesion to REDV-coated surfaces. 1. Residual TFA Interference: TFA may be altering the local pH or be directly cytotoxic, preventing cell attachment. 2. Incorrect Peptide Concentration: The concentration of REDV used for coating may be too low. 3. Improper Surface Coating: The peptide may not be properly adsorbed or covalently linked to the surface. 4. Cell Health Issues: The endothelial cells may be unhealthy or have low passage numbers, affecting their ability to adhere.1. Perform TFA Removal: Exchange the TFA salt for HCl or acetate salt using the appropriate protocol (see Experimental Protocols section). 2. Optimize Peptide Concentration: Titrate the REDV peptide concentration used for coating to find the optimal density for cell adhesion. 3. Verify Coating Efficiency: Use a labeled peptide or a colorimetric assay to confirm that the peptide has successfully coated the surface. 4. Check Cell Viability: Ensure cells are healthy and within a suitable passage number range. Use a positive control (e.g., fibronectin-coated surface) to verify cell adhesion competency.
Inconsistent results in cell proliferation assays. 1. Variable TFA Contamination: Different batches of peptide may have varying levels of residual TFA, leading to inconsistent effects on cell proliferation. 2. Peptide Degradation: Improper storage of the peptide can lead to degradation and loss of activity. 3. Inaccurate Peptide Quantification: The presence of TFA and other impurities can lead to an overestimation of the net peptide content.1. Standardize TFA Removal: Implement a consistent TFA removal protocol for all peptide batches before use. 2. Proper Peptide Storage: Store lyophilized peptide at -20°C or -80°C and protect from moisture. Avoid repeated freeze-thaw cycles of stock solutions.[9] 3. Accurate Peptide Quantification: Determine the net peptide content after TFA removal.
Unexpected cytotoxicity observed. 1. High TFA Concentration: The level of residual TFA in the peptide preparation may be high enough to induce a cytotoxic response. 2. Endotoxin Contamination: Bacterial endotoxins from the peptide synthesis process can cause cell death.1. Remove TFA: Perform a salt exchange to remove TFA. 2. Use Endotoxin-Free Peptide: Ensure your peptide is specified as endotoxin-free or test for endotoxin levels.

Data Presentation: Impact of TFA on REDV Peptide Activity

Table 1: Hypothetical Endothelial Cell Adhesion on REDV-Coated Surfaces

Peptide FormCoating Concentration (µg/mL)Cell Adhesion (%) (Mean ± SD)
REDV-TFA1035 ± 8
REDV-HCl1075 ± 5
REDV-TFA2045 ± 10
REDV-HCl2088 ± 6
Fibronectin (Positive Control)1095 ± 4
Uncoated (Negative Control)N/A5 ± 2

Table 2: Hypothetical Endothelial Cell Proliferation in the Presence of Soluble REDV Peptide

Peptide FormConcentration (µM)Cell Proliferation (% of Control) (Mean ± SD)
REDV-TFA195 ± 12
REDV-HCl1120 ± 7
REDV-TFA1080 ± 15
REDV-HCl10150 ± 9
VEGF (Positive Control)10 ng/mL160 ± 10
Untreated ControlN/A100 ± 5

Experimental Protocols

Protocol 1: TFA Removal by HCl Exchange
  • Dissolve the Peptide: Dissolve the REDV-TFA peptide in sterile, distilled water to a concentration of 1 mg/mL.

  • Add HCl: Add a solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration of 10 mM.

  • Incubate: Let the solution stand at room temperature for 1-2 minutes.

  • Freeze: Flash-freeze the solution using liquid nitrogen or a dry ice/ethanol bath.

  • Lyophilize: Lyophilize the frozen solution overnight until all the liquid has been removed.

  • Repeat: For complete TFA removal, repeat steps 1-5 at least two more times, re-dissolving the lyophilized peptide powder in the 10 mM HCl solution each time.

  • Final Reconstitution: After the final lyophilization, reconstitute the REDV-HCl peptide in your desired sterile buffer for the experiment.

Protocol 2: Endothelial Cell Adhesion Assay
  • Surface Coating:

    • Prepare solutions of REDV-HCl and REDV-TFA (if comparing) in sterile phosphate-buffered saline (PBS) at various concentrations (e.g., 1, 5, 10, 20 µg/mL).

    • Add the peptide solutions to the wells of a 96-well tissue culture plate and incubate overnight at 4°C.

    • Include positive (fibronectin) and negative (PBS only) controls.

  • Blocking:

    • The next day, remove the coating solutions and wash the wells twice with sterile PBS.

    • Block any remaining non-specific binding sites by incubating the wells with a solution of 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.

  • Cell Seeding:

    • Wash the wells twice with sterile PBS.

    • Harvest endothelial cells (e.g., HUVECs) and resuspend them in a serum-free medium at a concentration of 1 x 10^5 cells/mL.

    • Add 100 µL of the cell suspension to each well.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-2 hours to allow for cell adhesion.

  • Washing: Gently wash the wells twice with PBS to remove non-adherent cells.

  • Quantification:

    • Quantify the number of adherent cells using a suitable method, such as the CyQUANT® cell proliferation assay or by staining with crystal violet and measuring the absorbance.

    • Express the results as a percentage of the total number of cells seeded or relative to the positive control.

Protocol 3: Endothelial Cell Proliferation Assay
  • Cell Seeding: Seed endothelial cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in their complete growth medium and allow them to attach overnight.

  • Serum Starvation (Optional): To reduce basal proliferation, you can replace the growth medium with a low-serum medium (e.g., 0.5-1% FBS) for 12-24 hours before adding the peptide.

  • Peptide Treatment:

    • Prepare stock solutions of REDV-HCl and REDV-TFA in a suitable sterile buffer.

    • Dilute the peptides to the desired final concentrations in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the peptides.

    • Include positive (e.g., VEGF) and negative (vehicle control) controls.

  • Incubation: Incubate the cells for 24-72 hours.

  • Quantification of Proliferation: Measure cell proliferation using a standard method such as:

    • MTS/MTT Assay: Add the MTS or MTT reagent to the wells and measure the absorbance according to the manufacturer's protocol.

    • BrdU Incorporation Assay: Measure the incorporation of BrdU into newly synthesized DNA.

    • Direct Cell Counting: Trypsinize and count the cells using a hemocytometer or an automated cell counter.

  • Data Analysis: Express the results as a percentage of the untreated control.

Mandatory Visualizations

REDV_Signaling_Pathway REDV REDV Peptide Integrin α4β1 Integrin REDV->Integrin Binds to cSrc c-Src Integrin->cSrc Activates (FAK-Independent) p130Cas p130Cas cSrc->p130Cas Phosphorylates Rac Rac-GTP p130Cas->Rac Activates CellAdhesion Cell Adhesion & Spreading Rac->CellAdhesion CellProliferation Cell Proliferation Rac->CellProliferation CellMigration Cell Migration Rac->CellMigration

Caption: REDV peptide signaling pathway via α4β1 integrin.

TFA_Removal_Workflow start Start: REDV-TFA Peptide dissolve Dissolve in Water (1 mg/mL) start->dissolve add_hcl Add 100 mM HCl to final conc. of 10 mM dissolve->add_hcl freeze Flash Freeze add_hcl->freeze lyophilize Lyophilize Overnight freeze->lyophilize repeat Repeat 2x lyophilize->repeat repeat->dissolve Yes end End: REDV-HCl Peptide repeat->end No

Caption: Experimental workflow for TFA removal from REDV peptide.

References

Validation & Comparative

A Comparative Guide: REDV vs. RGD Peptides for Endothelial Cell Attachment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of bioactive peptides is paramount in the fields of tissue engineering and drug delivery, particularly for applications requiring targeted interaction with endothelial cells (ECs). Among the plethora of cell-adhesive motifs, the tetrapeptide Arginine-Glutamate-Aspartate-Valine (REDV) and the tripeptide Arginine-Glycine-Aspartate (RGD) have emerged as prominent candidates. This guide provides an objective comparison of their performance in mediating endothelial cell attachment, supported by experimental data and detailed protocols.

Executive Summary

The primary distinction between REDV and RGD lies in their receptor specificity, which dictates their efficacy and cellular selectivity. REDV is highly specific for the α4β1 integrin, which is predominantly expressed on endothelial cells. In contrast, RGD is a more promiscuous ligand, binding to a wider range of integrins, including αvβ3 and α5β1, which are present on various cell types, not limited to endothelial cells. This difference in specificity often translates to a superior performance of REDV in applications where selective endothelialization is critical.

Data Presentation: Quantitative Comparison

While direct side-by-side quantitative data from a single study is limited, a key study by Wang et al. (2014) on peptide-modified alginate hydrogels provides a significant quantitative and qualitative comparison.

MetricREDVRGDKey Findings
Endothelial Cell Proliferation & Selective Adhesion Superior-REDV-conjugated alginate (ALG-GREDV) exhibited a superior capability for promoting the proliferation and selective adhesion of Human Umbilical Vein Endothelial Cells (HUVECs) compared to the RGD-modified group (ALG-RGD).
In Vivo Angiogenesis (Blood Vessel Density) 83.7 vessels/mm²~55.8 vessels/mm²The blood vessel density in the cambium fibrous tissue of the ALG-GREDV scaffold was approximately 1.5 times greater than that of the ALG-RGD group after 21 days of implantation.

Mechanism of Action: Integrin Binding and Signaling

The differential effects of REDV and RGD on endothelial cells are rooted in the specific integrins they engage and the subsequent intracellular signaling cascades they activate.

REDV-α4β1 Interaction

The REDV peptide selectively binds to the α4β1 integrin on endothelial cells. This interaction is crucial for mediating endothelial cell adhesion to the extracellular matrix protein fibronectin. While the downstream signaling of α4β1 in endothelial cells is a field of ongoing research, it is understood to contribute to cell adhesion, spreading, and survival.

RGD-αvβ3/α5β1 Interaction

The RGD sequence is recognized by several integrins, most notably αvβ3 and α5β1 on endothelial cells. This binding triggers a well-characterized signaling pathway that plays a central role in cell adhesion, migration, proliferation, and survival. Key downstream events include the phosphorylation of Focal Adhesion Kinase (FAK) and the activation of the PI3K/Akt pathway.

RGD_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin αvβ3 / α5β1 Integrin FAK FAK Integrin->FAK Recruitment pFAK p-FAK FAK->pFAK Autophosphorylation PI3K PI3K pFAK->PI3K Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt CellResponse Cell Adhesion, Migration, Proliferation, Survival pAkt->CellResponse RGD RGD Peptide RGD->Integrin Binding

RGD-Integrin Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to evaluate the efficacy of REDV and RGD peptides.

Peptide Immobilization on a Hydrogel Scaffold (Alginate)

This protocol describes the covalent attachment of peptides to an alginate hydrogel, a common scaffold for tissue engineering applications.

Peptide_Immobilization Alginate Alginate Solution EDC_NHS Add EDC and NHS Alginate->EDC_NHS Activated_Alginate Activated Alginate (with NHS-esters) EDC_NHS->Activated_Alginate Peptide Add Peptide Solution (REDV or RGD) Activated_Alginate->Peptide Peptide_Alginate Peptide-Conjugated Alginate Peptide->Peptide_Alginate Dialysis Dialysis to remove unreacted reagents Peptide_Alginate->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization Final_Product Peptide-Modified Alginate Scaffold Lyophilization->Final_Product

Peptide Immobilization Workflow

Materials:

  • Sodium alginate

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • REDV or RGD peptide with a free amine group

  • MES buffer (pH 6.5)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Dialysis tubing (MWCO 3.5 kDa)

Procedure:

  • Dissolve sodium alginate in MES buffer to a final concentration of 1% (w/v).

  • Activate the carboxyl groups of alginate by adding EDC and NHS at a molar ratio of 5:2:1 (EDC:NHS:carboxyl group). Stir the reaction mixture at room temperature for 30 minutes.

  • Dissolve the REDV or RGD peptide in PBS and add it to the activated alginate solution. The molar ratio of peptide to carboxyl groups should be optimized for the desired surface density.

  • Allow the reaction to proceed overnight at 4°C with gentle stirring.

  • Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 3 days to remove unreacted reagents.

  • Freeze-dry the purified peptide-conjugated alginate solution to obtain a porous scaffold.

Endothelial Cell Adhesion Assay (Crystal Violet Staining)

This assay quantifies the number of adherent cells on a peptide-coated surface.

Materials:

  • Peptide-coated and uncoated (control) 24-well plates

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Crystal Violet solution

  • 10% Acetic acid

Procedure:

  • Seed HUVECs onto the peptide-coated and control wells at a density of 5 x 10⁴ cells/well.

  • Incubate for 1-4 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Gently wash the wells twice with PBS to remove non-adherent cells.

  • Fix the adherent cells with 4% PFA for 15 minutes at room temperature.

  • Wash the wells three times with PBS.

  • Stain the cells with 0.1% Crystal Violet solution for 20 minutes at room temperature.

  • Wash the wells thoroughly with deionized water to remove excess stain.

  • Air dry the plate completely.

  • Solubilize the bound crystal violet by adding 10% acetic acid to each well.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.

Endothelial Cell Migration Assay (Scratch Wound Healing Assay)

This assay assesses the ability of endothelial cells to migrate and close a "wound" created in a confluent cell monolayer.

Materials:

  • Peptide-coated and uncoated (control) 6-well plates

  • HUVECs

  • EGM

  • PBS

  • Sterile 200 µL pipette tip

Procedure:

  • Seed HUVECs onto the peptide-coated and control wells and grow to full confluency.

  • Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh EGM.

  • Capture images of the scratch at 0 hours and at regular intervals (e.g., every 6-8 hours) for up to 24-48 hours using a phase-contrast microscope.

  • Quantify the rate of wound closure by measuring the area of the scratch at each time point using image analysis software (e.g., ImageJ). The migration rate can be expressed as the percentage of wound closure over time.

Conclusion

The choice between REDV and RGD peptides for promoting endothelial cell attachment should be guided by the specific requirements of the application. For scenarios demanding high selectivity for endothelial cells and the promotion of a stable endothelial lining, such as in the vascularization of tissue-engineered constructs, REDV demonstrates a clear advantage due to its specific interaction with the α4β1 integrin. Conversely, the broader integrin recognition of RGD may be suitable for applications where general cell adhesion is desired, though it may also lead to non-specific binding of other cell types. The experimental protocols provided herein offer a robust framework for researchers to further investigate and validate the performance of these and other bioactive peptides in their specific experimental systems.

Scrambled REDV Peptide: A Guide to its Use as a Negative Control in Adhesion Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cell adhesion research, the tetrapeptide Arginine-Glutamic Acid-Aspartic Acid-Valine (REDV) is a key player, known for its role in mediating the attachment of specific cell types, particularly endothelial cells. This interaction is crucial in processes such as angiogenesis and biomaterial integration. To ensure the specificity of these interactions in experimental settings, a reliable negative control is paramount. This guide provides a comprehensive comparison of the REDV peptide with its scrambled counterpart, offering researchers, scientists, and drug development professionals the necessary data and protocols to employ the scrambled REDV peptide effectively as a negative control in adhesion assays.

The Principle of Specificity: REDV vs. Scrambled REDV

The biological activity of the REDV peptide stems from its specific amino acid sequence, which is recognized by the α4β1 integrin receptor on the surface of cells like Human Umbilical Vein Endothelial Cells (HUVECs).[1][2][3] This specific binding initiates a signaling cascade that promotes cell adhesion and spreading.

To validate that the observed cell adhesion is a direct result of this sequence-specific interaction and not due to non-specific effects such as charge or hydrophobicity, a scrambled REDV peptide is employed. This control peptide consists of the same amino acids as REDV (Arginine, Glutamic Acid, Aspartic Acid, Valine) but in a randomized sequence (e.g., DREV, VDER, etc.). The altered sequence is not recognized by the α4β1 integrin, and therefore, should not promote significant cell adhesion.

Performance Comparison in Adhesion Assays

Surface CoatingExpected Cell Adhesion (Normalized)Rationale
REDV Peptide High (e.g., 1.0)Specific binding to α4β1 integrin promotes robust cell attachment and spreading.[2][3]
Scrambled REDV Peptide Low (e.g., < 0.1)The randomized sequence is not recognized by the α4β1 integrin, resulting in minimal to no specific cell adhesion.
Negative Control (e.g., BSA) Very Low (e.g., < 0.05)Blocks non-specific binding sites on the substrate, preventing cell attachment.

Note: The normalized adhesion values are illustrative and represent the expected trend in a typical adhesion assay.

Experimental Protocols

A detailed methodology for a cell adhesion assay is provided below. This protocol can be adapted for various cell types and substrate materials.

Key Experiment: Static Cell Adhesion Assay

Objective: To quantify and compare the adhesion of endothelial cells to surfaces coated with REDV peptide and a scrambled REDV peptide.

Materials:

  • Sterile 96-well tissue culture plates

  • REDV peptide and scrambled REDV peptide (e.g., DREV)

  • Bovine Serum Albumin (BSA)

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Phosphate Buffered Saline (PBS)

  • Glutaraldehyde solution (4% in PBS)

  • Crystal Violet solution (0.5% in 20% methanol)

  • Sodium Dodecyl Sulfate (SDS) solution (1% in water)

  • Microplate reader

Procedure:

  • Surface Coating:

    • Prepare solutions of REDV and scrambled REDV peptides in sterile PBS at a concentration of 50 µg/mL.

    • Add 100 µL of the peptide solutions to designated wells of the 96-well plate.

    • For the negative control, add 100 µL of 1% BSA in PBS.

    • Incubate the plate at 37°C for 2 hours or at 4°C overnight.

    • Aspirate the coating solutions and wash the wells three times with sterile PBS.

    • Block non-specific binding by adding 200 µL of 1% BSA in PBS to all wells and incubate for 1 hour at 37°C.

    • Wash the wells three times with sterile PBS.

  • Cell Seeding:

    • Culture HUVECs to 80-90% confluency.

    • Harvest the cells using a non-enzymatic cell dissociation solution to preserve surface integrins.

    • Resuspend the cells in serum-free EGM-2 at a concentration of 1 x 10^5 cells/mL.

    • Add 100 µL of the cell suspension to each well of the coated plate.

  • Adhesion Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-2 hours.

  • Removal of Non-Adherent Cells:

    • Gently wash the wells three times with PBS to remove non-adherent cells.

  • Cell Fixation and Staining:

    • Fix the adherent cells by adding 100 µL of 4% glutaraldehyde to each well and incubate for 15 minutes at room temperature.

    • Wash the wells three times with deionized water.

    • Stain the cells by adding 100 µL of 0.5% Crystal Violet solution to each well and incubate for 20 minutes at room temperature.[4][5][6]

    • Wash the wells thoroughly with deionized water until the water runs clear.

  • Quantification:

    • Air dry the plate completely.

    • Solubilize the stain by adding 100 µL of 1% SDS solution to each well.

    • Incubate for 15 minutes at room temperature on a shaker.

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.[7]

Visualizing the Mechanism and Workflow

To better understand the underlying biological processes and the experimental design, the following diagrams are provided.

G cluster_0 Experimental Workflow A Surface Coating (REDV, Scrambled REDV, BSA) B Blocking (BSA) A->B C Cell Seeding (HUVECs) B->C D Adhesion Incubation C->D E Washing D->E F Fixation & Staining (Crystal Violet) E->F G Quantification (Absorbance Reading) F->G

Experimental workflow for the cell adhesion assay.

G cluster_0 Cell Membrane integrin α4β1 Integrin fak FAK integrin->fak Recruitment & Activation no_binding No Binding src Src fak->src Activation paxillin Paxillin fak->paxillin Phosphorylation src->paxillin Phosphorylation cytoskeleton Actin Cytoskeleton (Cell Spreading & Adhesion) paxillin->cytoskeleton redv REDV Peptide redv->integrin Specific Binding scrambled_redv Scrambled REDV scrambled_redv->integrin

REDV-mediated integrin signaling pathway.

Conclusion

The use of a scrambled REDV peptide as a negative control is essential for validating the sequence-specific nature of REDV-mediated cell adhesion. By demonstrating minimal cell attachment to the scrambled peptide in comparison to the active REDV sequence, researchers can confidently attribute their findings to the specific interaction between REDV and the α4β1 integrin. The provided protocols and diagrams serve as a valuable resource for designing and interpreting adhesion assays, ultimately contributing to the robustness and reliability of research in cell biology and biomaterial development.

References

Demonstrating REDV Peptide Specificity Using RADV Peptide as a Negative Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the REDV (Arg-Glu-Asp-Val) peptide and its inactive analogue, RADV (Arg-Ala-Asp-Val), to demonstrate the specificity of REDV-mediated cellular responses. The REDV sequence is a well-established ligand for the α4β1 integrin, playing a crucial role in endothelial cell adhesion and migration.[1][2][3] To validate that the observed biological effects are specifically due to the REDV sequence, the RADV peptide is commonly employed as a negative control. This guide outlines the experimental data, protocols, and underlying principles for utilizing RADV to confirm REDV's specificity.

Data Presentation: Unveiling the Specificity of REDV

The specificity of the REDV peptide for its receptor, the α4β1 integrin, can be quantitatively and qualitatively demonstrated through various assays. The following table summarizes the expected outcomes when comparing the performance of REDV and RADV peptides. While specific IC50 or Kd values for the RADV peptide are not extensively reported, its function as a negative control is well-established, showing negligible binding and functional activity compared to REDV.[4]

ParameterREDV PeptideRADV PeptideRationale for Difference
Binding Affinity to α4β1 Integrin HighNegligibleThe glutamic acid (E) in REDV is critical for specific recognition and binding by the α4β1 integrin. Replacing it with alanine (A) in RADV disrupts this interaction.
Cell Adhesion (α4β1-expressing cells) Promotes significant cell adhesionNo significant promotion of cell adhesionCell adhesion is a direct consequence of the peptide binding to integrins on the cell surface. The lack of RADV binding results in a lack of adhesion.
Competitive Inhibition of REDV-mediated Adhesion Effectively inhibits adhesionDoes not inhibit adhesionSoluble REDV competes with surface-bound REDV for integrin binding, thus inhibiting cell adhesion. RADV's inability to bind precludes it from competing.
Activation of Downstream Signaling (e.g., FAK phosphorylation) Induces phosphorylationNo significant inductionIntegrin-ligand binding triggers intracellular signaling cascades. The absence of RADV binding prevents the initiation of these downstream events.

Visualizing the Molecular Logic and Pathways

To better understand the experimental design and the biological processes involved, the following diagrams illustrate the logical workflow for demonstrating specificity and the signaling pathway initiated by REDV binding.

cluster_0 Experimental Setup cluster_1 Observed Outcome cluster_2 Conclusion A α4β1-expressing Cells B REDV-coated Surface A->B Incubate C RADV-coated Surface (Control) A->C Incubate D Cell Adhesion B->D E No Significant Adhesion C->E F REDV-mediated adhesion is specific D->F E->F

Figure 1. Experimental workflow to demonstrate REDV specificity.

cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm REDV REDV Peptide Integrin α4β1 Integrin REDV->Integrin Binds FAK Focal Adhesion Kinase (FAK) Integrin->FAK Recruits & Activates pFAK Phosphorylated FAK (p-FAK) FAK->pFAK Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) pFAK->Downstream Activates Response Cellular Responses (Adhesion, Migration, Survival) Downstream->Response Leads to

Figure 2. REDV-α4β1 integrin downstream signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in designing and executing studies to verify REDV specificity.

Cell Adhesion Assay

This assay directly measures the ability of cells to adhere to surfaces coated with either REDV or RADV peptides.

Materials:

  • 96-well tissue culture plates

  • REDV and RADV peptides (and a positive control like Fibronectin)

  • Phosphate Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • α4β1-expressing cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

  • Cell culture medium

  • Calcein AM or other suitable fluorescent dye for cell quantification

  • Fluorescence plate reader

Protocol:

  • Plate Coating:

    • Dissolve REDV, RADV, and Fibronectin in PBS to a final concentration of 20 µg/mL.

    • Add 100 µL of each peptide solution to respective wells of the 96-well plate. Include wells with PBS alone as a negative control.

    • Incubate the plate at 37°C for 1-2 hours or at 4°C overnight.

    • Aspirate the coating solutions and wash the wells three times with PBS.

  • Blocking:

    • Add 200 µL of 1% BSA in PBS to each well to block non-specific binding sites.

    • Incubate at 37°C for 1 hour.

    • Aspirate the blocking solution and wash the wells three times with PBS.

  • Cell Seeding:

    • Harvest and resuspend α4β1-expressing cells in serum-free cell culture medium.

    • Adjust the cell density to 1 x 10^5 cells/mL.

    • Add 100 µL of the cell suspension to each well.

    • Incubate at 37°C in a CO2 incubator for 1-2 hours.

  • Washing and Quantification:

    • Gently wash the wells three times with PBS to remove non-adherent cells.

    • Add 100 µL of Calcein AM solution (e.g., 2 µM in PBS) to each well and incubate for 30 minutes at 37°C.

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 485/520 nm for Calcein AM).

Competitive Binding Assay

This assay demonstrates specificity by showing that soluble REDV, but not RADV, can inhibit the adhesion of cells to a REDV-coated surface.

Materials:

  • 96-well plate coated with REDV as described in the cell adhesion assay.

  • Soluble REDV and RADV peptides at various concentrations.

  • α4β1-expressing cells.

  • Other materials as listed for the cell adhesion assay.

Protocol:

  • Plate Preparation:

    • Coat and block a 96-well plate with REDV peptide as described previously.

  • Cell Preparation and Incubation with Soluble Peptides:

    • Prepare a cell suspension of α4β1-expressing cells at 2 x 10^5 cells/mL in serum-free medium.

    • In separate tubes, pre-incubate the cells with increasing concentrations of soluble REDV or RADV (e.g., 0, 1, 10, 100 µg/mL) for 30 minutes at 37°C.

  • Adhesion Inhibition:

    • Add 100 µL of the cell-peptide suspensions to the REDV-coated wells.

    • Incubate at 37°C for 1-2 hours.

  • Washing and Quantification:

    • Follow the same washing and quantification steps as described in the cell adhesion assay.

    • A dose-dependent decrease in cell adhesion should be observed with increasing concentrations of soluble REDV, while RADV should have no significant effect.

cluster_0 Preparation cluster_1 Incubation cluster_2 Assay cluster_3 Outcome A REDV-coated Plate B α4β1-expressing Cells E Cells + Soluble REDV B->E F Cells + Soluble RADV B->F C Soluble REDV C->E D Soluble RADV (Control) D->F G Add to REDV-coated Plate E->G F->G H Inhibited Adhesion G->H With Soluble REDV I Normal Adhesion G->I With Soluble RADV

Figure 3. Competitive binding assay workflow.

Conclusion

The use of the RADV peptide as a negative control is an essential component of any experimental design aimed at investigating the biological functions of the REDV peptide. By running parallel experiments with REDV and RADV, researchers can confidently attribute observed effects, such as cell adhesion and the activation of downstream signaling pathways, to the specific interaction between the REDV sequence and the α4β1 integrin. This rigorous approach is fundamental for the validation of REDV's role in various physiological and pathological processes and for the development of targeted therapeutics.

References

Blocking REDV-Integrin Binding: A Comparative Guide to Anti-α4β1 Antibody Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between the Arg-Glu-Asp-Val (REDV) peptide sequence, found in the CS5 region of fibronectin, and the α4β1 integrin receptor is a critical process in cell adhesion, particularly for endothelial cells.[1] Modulating this interaction holds significant therapeutic potential in areas such as angiogenesis and inflammation. This guide provides a comprehensive comparison of using anti-α4β1 antibodies to block REDV-integrin binding, alongside alternative inhibitory molecules. We present supporting experimental data, detailed protocols for key assays, and visual diagrams to elucidate the underlying mechanisms and experimental workflows.

Performance Comparison: Anti-α4β1 Antibody vs. Alternative Inhibitors

The primary method for blocking REDV-α4β1 binding involves the use of monoclonal antibodies that target the α4 subunit of the integrin. However, small molecule inhibitors have also been developed. The following table summarizes the quantitative data available for comparing the efficacy of these different inhibitor types.

Inhibitor ClassSpecific InhibitorTargetMechanism of ActionAffinity (Kd) / Potency (IC50)SelectivityReference
Monoclonal Antibody Natalizumabα4 subunit of α4β1 and α4β7 integrinsNon-competitive antagonist, binds to the α4 subunit at a site distinct from the ligand-binding pocket, inducing a conformational change that prevents ligand binding.[2][3]Kd: 0.28 nM (for IgG to cell surface α4β1)[2]Binds to both α4β1 and α4β7[2][3][4]
Anti-CD49d Antibodyα4 subunit (CD49d)Function-blockingNot explicitly for REDV, but attenuated inflammatory changes in a mouse model.[5][6]Specific to α4 subunit[5][6]
Small Molecule BIO1211 (LDV peptidomimetic)α4β1 integrinCompetitive antagonist, mimics the LDV binding motif of fibronectin.IC50: 4.3 nM (adhesion to FN)Selective for α4β1[7]
Firategrastα4β1 and α4β7 integrinsDual antagonistNot explicitly for REDVNot selective[1]
JK273Downstream signaling (γ-parvin)Inhibits α4 integrin-dependent cell migration by interacting with γ-parvin.Not applicable (downstream target)Indirectly affects α4 integrin signaling[8]

Signaling Pathway and Inhibition Mechanism

The binding of the REDV peptide to the α4β1 integrin initiates a cascade of intracellular signals, leading to cell adhesion, spreading, and migration. Anti-α4β1 antibodies typically function as non-competitive antagonists, binding to a region on the α4 subunit that is separate from the REDV binding site. This binding event induces a conformational change in the integrin, rendering it unable to bind to REDV effectively.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibition Inhibition REDV REDV Peptide Integrin_inactive α4β1 Integrin (Inactive) REDV->Integrin_inactive Binding Integrin_active α4β1 Integrin (Active) Integrin_inactive->Integrin_active Conformational Change Signaling Downstream Signaling (FAK, Src, etc.) Integrin_active->Signaling Adhesion Cell Adhesion & Spreading Signaling->Adhesion Antibody Anti-α4β1 Antibody Antibody->Integrin_inactive Non-competitive binding

REDV-α4β1 signaling and antibody inhibition.

Experimental Protocols

Cell Adhesion Assay to Measure Inhibition of REDV-α4β1 Binding

This assay quantifies the ability of an inhibitor to block the adhesion of α4β1-expressing cells to a surface coated with the REDV peptide.

cluster_workflow Cell Adhesion Assay Workflow A Coat plate with REDV peptide B Block non-specific binding sites A->B C Incubate α4β1-expressing cells with inhibitor B->C D Add cell-inhibitor mixture to plate C->D E Incubate to allow cell adhesion D->E F Wash to remove non-adherent cells E->F G Quantify adherent cells (e.g., staining, imaging) F->G

Workflow for a cell adhesion inhibition assay.

Materials:

  • 96-well tissue culture plates

  • REDV peptide solution (e.g., 10 µg/mL in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • α4β1-expressing cells (e.g., Jurkat cells, endothelial cells)

  • Cell culture medium

  • Anti-α4β1 antibody and/or other inhibitors

  • Cell stain (e.g., crystal violet) or a plate reader for colorimetric analysis

  • Wash buffer (e.g., PBS)

Protocol:

  • Plate Coating: Add 100 µL of REDV peptide solution to each well of a 96-well plate and incubate overnight at 4°C.

  • Blocking: The next day, wash the wells twice with PBS. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Cell and Inhibitor Preparation: While the plate is blocking, harvest α4β1-expressing cells and resuspend them in cell culture medium. Prepare serial dilutions of the anti-α4β1 antibody or other inhibitors.

  • Inhibition Step: Incubate the cells with the different concentrations of the inhibitor for 30-60 minutes at 37°C.

  • Adhesion: Wash the blocked plate twice with PBS. Add 100 µL of the cell-inhibitor mixture to each well. Incubate the plate for 1-2 hours at 37°C in a CO2 incubator.

  • Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells.

  • Quantification:

    • Staining Method: Add 100 µL of a cell stain (e.g., 0.5% crystal violet in 20% methanol) to each well and incubate for 10 minutes. Wash the wells with water and allow them to dry. Solubilize the stain with 100 µL of a solubilization solution (e.g., 1% SDS) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Imaging Method: Use a microscope to capture images of the adherent cells in each well and quantify the cell number using image analysis software.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor). Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell adhesion.

Flow Cytometry-Based Competitive Binding Assay

This assay measures the ability of an inhibitor to compete with a fluorescently labeled ligand (e.g., fluorescently tagged REDV or a known fluorescent ligand for α4β1) for binding to α4β1-expressing cells.

Materials:

  • α4β1-expressing cells

  • FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Fluorescently labeled ligand for α4β1

  • Anti-α4β1 antibody and/or other inhibitors

  • Flow cytometer

Protocol:

  • Cell Preparation: Harvest and wash the α4β1-expressing cells. Resuspend the cells in cold FACS buffer at a concentration of 1-2 x 10^6 cells/mL.

  • Inhibitor Incubation: In a series of tubes, add a constant number of cells. Add varying concentrations of the unlabeled anti-α4β1 antibody or other inhibitor to the tubes. Include a control tube with no inhibitor. Incubate on ice for 30-60 minutes.

  • Competitive Binding: Add a fixed, subsaturating concentration of the fluorescently labeled ligand to each tube. Incubate on ice for another 30-60 minutes, protected from light.

  • Washing: Wash the cells twice with cold FACS buffer to remove unbound ligand and inhibitor.

  • Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze the fluorescence intensity of the cells using a flow cytometer.

  • Data Analysis: The mean fluorescence intensity (MFI) of the cell population will decrease as the concentration of the unlabeled inhibitor increases, indicating competition for binding. Calculate the percentage of inhibition of fluorescent ligand binding for each inhibitor concentration. Determine the IC50 value from the resulting dose-response curve.

Comparison of Inhibitory Approaches

The choice between an anti-α4β1 antibody and a small molecule inhibitor depends on the specific research or therapeutic goal.

cluster_comparison Inhibitor Comparison cluster_antibody_pros_cons Antibody Characteristics cluster_sm_pros_cons Small Molecule Characteristics Inhibitor Inhibitor Choice Antibody Anti-α4β1 Antibody Inhibitor->Antibody Small_Molecule Small Molecule Inhibitor Inhibitor->Small_Molecule Antibody_Pros Pros: - High Specificity - High Affinity - Long half-life Antibody->Antibody_Pros Antibody_Cons Cons: - Large size (poor tissue penetration) - Potential immunogenicity - High manufacturing cost Antibody->Antibody_Cons Small_Molecule_Pros Pros: - Small size (good tissue penetration) - Lower manufacturing cost - Potential for oral administration Small_Molecule->Small_Molecule_Pros Small_Molecule_Cons Cons: - Potential for off-target effects - Shorter half-life - Lower affinity/potency (sometimes) Small_Molecule->Small_Molecule_Cons

Comparison of inhibitor characteristics.

Anti-α4β1 Antibodies:

  • Advantages: Generally exhibit high specificity and affinity for their target. Their longer half-life in circulation can lead to less frequent dosing in therapeutic applications.

  • Disadvantages: Their large size can limit tissue penetration. There is a potential for immunogenicity, and manufacturing costs are typically higher.

Small Molecule Inhibitors:

  • Advantages: Their small size allows for better tissue penetration and the potential for oral administration. Manufacturing is generally more cost-effective.

  • Disadvantages: They may have a higher risk of off-target effects. Their shorter half-life might necessitate more frequent administration.

References

A Comparative Guide to REDV and YIGSR Peptides for Promoting Angiogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tissue engineering, wound healing, and regenerative medicine. Bioactive peptides that can modulate this process are of significant interest. This guide provides an objective comparison of two such peptides: REDV and YIGSR, focusing on their performance in promoting angiogenesis, supported by experimental data.

Executive Summary

Both REDV and YIGSR are short peptide sequences derived from extracellular matrix proteins that interact with cell surface receptors to influence endothelial cell behavior. While both have been investigated for their angiogenic potential, current research indicates a more consistently pro-angiogenic role for REDV, whereas YIGSR exhibits a more complex, context-dependent activity that can be either pro- or anti-angiogenic.

REDV (Arginine-Glutamic Acid-Aspartic Acid-Valine) is a fibronectin-derived peptide that selectively promotes endothelial cell adhesion, migration, and proliferation by binding to the α4β1 integrin. Experimental evidence strongly supports its role in enhancing angiogenesis both in vitro and in vivo.

YIGSR (Tyrosine-Isoleucine-Glycine-Serine-Arginine) is a laminin-derived peptide that primarily interacts with the 67kDa laminin receptor (67LR). Its effect on angiogenesis is multifaceted, with reports indicating both stimulatory and inhibitory roles. The cellular response to YIGSR appears to be dependent on its concentration and the cellular context, including the presence of other cell types like macrophages.

Performance Comparison: REDV vs. YIGSR

Quantitative data from a comparative study highlights the superior pro-angiogenic potential of REDV in a specific experimental setting.

PeptideReceptorIn Vitro Effects on Endothelial CellsIn Vivo AngiogenesisSource
REDV Integrin α4β1Superior promotion of proliferation and selective adhesion compared to YIGSR.[1][2]Induced a blood vessel density of 83.7 vessels/mm² .[1][2]Wang et al., 2015[1][2]
YIGSR 67kDa Laminin Receptor (67LR)Less effective in promoting endothelial cell proliferation and selective adhesion compared to REDV.[1][2]Induced a blood vessel density approximately 1.5 times lower than REDV.[1][2]Wang et al., 2015[1][2]

Signaling Pathways

The distinct mechanisms of action of REDV and YIGSR are rooted in the different signaling pathways they activate upon receptor binding.

REDV Signaling Pathway

REDV's pro-angiogenic effects are mediated through the integrin α4β1 receptor on endothelial cells. Binding of REDV to this receptor can initiate a signaling cascade that promotes cell adhesion, migration, and proliferation, key events in angiogenesis. There is also evidence of crosstalk between integrin α4β1 and other signaling pathways, such as the VEGFR2 pathway, which can further enhance angiogenic responses.[3][4]

REDV_Signaling cluster_EC Endothelial Cell REDV REDV Peptide Integrin Integrin α4β1 REDV->Integrin Proliferation Proliferation Integrin->Proliferation Migration Migration Integrin->Migration Adhesion Adhesion Integrin->Adhesion EC Endothelial Cell Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Adhesion->Angiogenesis

REDV Signaling Pathway
YIGSR Signaling Pathway

The signaling pathway for YIGSR is more complex and less definitively pro-angiogenic. YIGSR binds to the 67kDa laminin receptor (67LR).[5] Downstream signaling can involve multiple pathways, including Focal Adhesion Kinase (FAK) and Mitogen-activated protein kinase (MEK) for effects on collagen synthesis, and potentially the p38 MAPK pathway.[5][6] The conflicting reports on YIGSR's angiogenic effects may be due to the activation of different downstream pathways depending on the cellular environment and peptide concentration. Some studies report YIGSR to be inhibitory to angiogenesis.[7][8][9]

YIGSR_Signaling cluster_EC Endothelial Cell YIGSR YIGSR Peptide LR67 67kDa Laminin Receptor YIGSR->LR67 FAK_MEK FAK/MEK Pathway LR67->FAK_MEK p38 p38 MAPK Pathway LR67->p38 EC Endothelial Cell CellularResponse Varied Cellular Responses (Pro- or Anti-angiogenic) FAK_MEK->CellularResponse p38->CellularResponse

YIGSR Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Materials:

  • Basement membrane extract (e.g., Matrigel®)

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • 96-well culture plates

  • REDV or YIGSR peptide solutions at desired concentrations

  • Fluorescent dye for cell visualization (e.g., Calcein AM)

Procedure:

  • Thaw basement membrane extract on ice overnight.

  • Coat the wells of a pre-chilled 96-well plate with a thin layer of the basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.

  • Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentration of REDV or YIGSR peptide.

  • Seed the HUVEC suspension onto the solidified matrix in the 96-well plate.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Stain the cells with a fluorescent dye.

  • Visualize and quantify tube formation (e.g., total tube length, number of branch points) using a microscope and appropriate image analysis software.

In Vitro Endothelial Cell Migration Assay (Boyden Chamber)

This assay measures the chemotactic response of endothelial cells to the peptides.

Materials:

  • Boyden chamber apparatus with porous membrane inserts (e.g., 8 µm pore size)

  • HUVECs

  • Serum-free endothelial cell medium

  • REDV or YIGSR peptide solutions

  • Cell stain (e.g., Diff-Quik)

Procedure:

  • Rehydrate the porous membranes of the Boyden chamber inserts.

  • Place serum-free medium containing the desired concentration of REDV or YIGSR peptide in the lower chamber of the apparatus.

  • Harvest HUVECs and resuspend them in serum-free medium.

  • Add the HUVEC suspension to the upper chamber of the inserts.

  • Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 4-6 hours.

  • Remove the inserts and wipe the non-migrated cells from the upper surface of the membrane.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells in several high-power fields under a microscope.

In Vivo Matrigel Plug Angiogenesis Assay

This in vivo model evaluates the angiogenic response to the peptides within a host organism.

Materials:

  • Growth factor-reduced Matrigel®

  • REDV or YIGSR peptide solutions

  • Anesthetic

  • Immunocompromised mice (e.g., nude mice)

  • Surgical tools

  • Hemoglobin assay kit or immunohistochemistry reagents for vessel staining (e.g., anti-CD31 antibody)

Procedure:

  • Thaw Matrigel on ice and mix with the desired concentration of REDV or YIGSR peptide.

  • Anesthetize the mice.

  • Subcutaneously inject the Matrigel-peptide mixture into the flank of the mice. The Matrigel will form a solid plug at body temperature.

  • After a predetermined time (e.g., 7-21 days), euthanize the mice and excise the Matrigel plugs.

  • Quantify angiogenesis by:

    • Measuring the hemoglobin content of the plugs using a hemoglobin assay kit as an indicator of blood vessel formation.

    • Performing immunohistochemistry on sections of the plugs using an endothelial cell marker (e.g., CD31) to visualize and quantify blood vessel density.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for comparing the angiogenic potential of REDV and YIGSR peptides.

Experimental_Workflow start Start invitro In Vitro Assays start->invitro invivo In Vivo Assays start->invivo tube Tube Formation invitro->tube migration Migration invitro->migration proliferation Proliferation invitro->proliferation analysis Data Analysis & Comparison tube->analysis migration->analysis proliferation->analysis matrigel Matrigel Plug invivo->matrigel cam CAM Assay invivo->cam matrigel->analysis cam->analysis conclusion Conclusion analysis->conclusion

Experimental Workflow for Peptide Comparison

Conclusion

Based on the available experimental data, the REDV peptide demonstrates a more reliable and potent pro-angiogenic activity compared to the YIGSR peptide. Its specific interaction with the integrin α4β1 on endothelial cells leads to a consistent stimulation of key angiogenic processes.

The role of YIGSR in angiogenesis is more ambiguous. While it has shown some pro-angiogenic potential in certain contexts, there are also reports of inhibitory effects. This complexity may arise from its concentration-dependent actions and its influence on a variety of cell types. Therefore, the application of YIGSR for promoting angiogenesis requires careful consideration of the specific cellular and tissue environment.

For researchers and drug development professionals seeking a robust peptide-based strategy to promote angiogenesis, REDV currently represents a more straightforward and validated choice. Further research is warranted to fully elucidate the context-dependent angiogenic and anti-angiogenic mechanisms of YIGSR.

References

Competitive Binding Assay with Soluble REDV Peptide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the competitive binding of the soluble REDV (Arg-Glu-Asp-Val) peptide, a key motif in fibronectin that mediates endothelial cell adhesion through the α4β1 integrin.[1][2][3] The performance of REDV is contextualized by comparing it with the well-characterized RGD (Arg-Gly-Asp) peptide family, which also plays a crucial role in cell adhesion by targeting various integrins.[4]

Quantitative Comparison of Peptide Inhibition

For a comparative perspective, the following table summarizes the inhibitory concentrations (IC50) of various RGD-containing peptides in cell adhesion and integrin binding assays. This data serves as a benchmark for understanding the potency of such peptides.

Peptide/CompoundTarget Integrin(s)Assay TypeSubstrate/LigandCell TypeIC50
REDV Peptide α4β1Cell Adhesion InhibitionREDV-grafted surfaceHUVECsData not available in searched literature
RGD Peptide αvβ3, α5β1, αvβ5Integrin Binding Inhibition--89 nM (αvβ3), 335 nM (α5β1), 440 nM (αvβ5)
ST1646 (RGD-containing pseudopeptide) αvβ3/αvβ5Cell Adhesion InhibitionVitronectinBovine Microvascular Endothelial Cells0.9 µM[4]
ST1646 (RGD-containing pseudopeptide) αvβ3/αvβ5Cell Adhesion InhibitionFibronectinBovine Microvascular Endothelial Cells37.5 µM[4]
Cyclic RGD Peptides (general) αv-integrinsCell Adhesion Inhibition--Significant reduction of functional vessel density in vivo[5]

Note: The inhibitory potential of peptides is highly dependent on the assay conditions, cell type, and the specific conformation of the peptide (linear vs. cyclic).

Experimental Protocols

To facilitate further research, this section outlines a detailed methodology for a competitive solid-phase cell adhesion assay to quantify the inhibitory potential of soluble REDV peptide. This protocol is a composite based on established methods for similar assays.[6][7][8][9]

Protocol: Competitive Cell Adhesion Assay

Objective: To determine the IC50 value of soluble REDV peptide for the inhibition of endothelial cell adhesion to a REDV-coated substrate.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • 96-well tissue culture plates

  • REDV peptide for coating

  • Soluble REDV peptide (competitor)

  • Soluble RGD peptide (comparative competitor)

  • Bovine Serum Albumin (BSA)

  • Cell culture medium (e.g., EGM-2)

  • Calcein-AM (or other fluorescent viability dye)

  • Phosphate Buffered Saline (PBS)

  • Fluorometric plate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with 100 µL of REDV peptide solution (e.g., 10 µg/mL in PBS) overnight at 4°C.

    • Wash the wells three times with PBS to remove unbound peptide.

  • Blocking:

    • Block non-specific binding sites by adding 200 µL of 1% BSA in PBS to each well and incubating for 1 hour at 37°C.

    • Wash the wells three times with PBS.

  • Cell Preparation:

    • Culture HUVECs to 80-90% confluency.

    • Harvest the cells using a non-enzymatic cell dissociation solution and resuspend them in serum-free cell culture medium.

    • Label the cells with Calcein-AM according to the manufacturer's protocol.

    • Adjust the cell suspension to a final concentration of 1 x 10^5 cells/mL.

  • Competitive Inhibition:

    • Prepare serial dilutions of the soluble REDV peptide and the comparative soluble RGD peptide in serum-free medium.

    • In a separate plate or tubes, pre-incubate the Calcein-AM labeled HUVECs with the different concentrations of soluble peptides for 30 minutes at 37°C.

  • Cell Adhesion:

    • Add 100 µL of the cell/peptide suspension to each well of the REDV-coated plate.

    • Incubate the plate for 1-2 hours at 37°C in a CO2 incubator to allow for cell adhesion.

  • Washing and Quantification:

    • Gently wash the wells three times with PBS to remove non-adherent cells.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a fluorometric plate reader (e.g., excitation at 485 nm and emission at 520 nm for Calcein-AM).

  • Data Analysis:

    • The fluorescence intensity is directly proportional to the number of adherent cells.

    • Plot the percentage of cell adhesion against the logarithm of the competitor peptide concentration.

    • Determine the IC50 value, which is the concentration of the soluble peptide that inhibits 50% of the cell adhesion.

Visualizing the Mechanism and Process

To better understand the underlying biological processes and the experimental setup, the following diagrams are provided.

G Competitive Binding of Soluble REDV Peptide cluster_0 Cell Surface cluster_1 Extracellular Matrix (Immobilized) Integrin α4β1 Integrin Receptor Immobilized_REDV Immobilized REDV Peptide Integrin->Immobilized_REDV Binding is blocked by soluble REDV Cell_Adhesion Cell Adhesion Integrin->Cell_Adhesion Leads to Soluble_REDV Soluble REDV Peptide (Competitor) Soluble_REDV->Integrin Binds to receptor G Experimental Workflow: Competitive Cell Adhesion Assay Start Start Coat_Plate Coat 96-well plate with REDV peptide Start->Coat_Plate Block_Plate Block with BSA Coat_Plate->Block_Plate Prepare_Cells Prepare and label HUVECs with Calcein-AM Block_Plate->Prepare_Cells Pre_incubation Pre-incubate cells with soluble REDV/RGD peptides Prepare_Cells->Pre_incubation Add_Cells Add cell/peptide mixture to coated plate Pre_incubation->Add_Cells Incubate Incubate for adhesion Add_Cells->Incubate Wash Wash to remove non-adherent cells Incubate->Wash Measure_Fluorescence Measure fluorescence Wash->Measure_Fluorescence Analyze_Data Analyze data and determine IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End G Generalized α4β1 Integrin Signaling Pathway REDV Soluble REDV Peptide Integrin α4β1 Integrin REDV->Integrin Binds to FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates Src Src Family Kinases FAK->Src PI3K PI3K/Akt Pathway FAK->PI3K Cytoskeleton Cytoskeletal Rearrangement FAK->Cytoskeleton MAPK MAPK/ERK Pathway Src->MAPK Src->Cytoskeleton Cell_Survival Cell Survival & Proliferation PI3K->Cell_Survival MAPK->Cell_Survival Cell_Migration Cell Migration & Adhesion MAPK->Cell_Migration

References

Validating REDV's Specificity: A Comparative Guide for Endothelial Cell Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology and drug development, the selective targeting of endothelial cells is crucial for applications ranging from promoting angiogenesis to delivering anti-cancer therapeutics. The tetrapeptide REDV (Arginine-Glutamic Acid-Aspartic Acid-Valine) has emerged as a promising tool for this purpose. This guide provides a comprehensive comparison of REDV's binding specificity for endothelial cells over fibroblasts, supported by experimental data and detailed protocols.

The REDV sequence, derived from the CS5 region of fibronectin, is recognized by the integrin α4β1.[1][2] This integrin is notably expressed on endothelial cells, while its expression on fibroblasts is significantly lower, forming the basis for REDV's selectivity. In contrast, the well-known RGD (Arginine-Glycine-Aspartic Acid) peptide sequence binds to a broader range of integrins present on various cell types, including fibroblasts, leading to less specific cell adhesion.[3][4]

Quantitative Comparison of Cell Adhesion

Experimental evidence consistently demonstrates the preferential adhesion of endothelial cells to surfaces modified with the REDV peptide compared to fibroblasts. A seminal study in the field quantified this specificity, showing a stark difference in the attachment and spreading of these two cell types on peptide-grafted surfaces.

Peptide SubstrateEndothelial Cell (HUVEC) AdhesionFibroblast Adhesion
REDV HighLow to negligible
RGD HighHigh
Control (Uncoated) LowLow

This table summarizes typical findings where REDV-coated surfaces show significantly higher endothelial cell adhesion compared to fibroblasts, while RGD supports the adhesion of both cell types.

Experimental Validation: Workflows and Protocols

To quantitatively assess the binding specificity of REDV, a series of well-established experimental workflows can be employed. These include direct cell adhesion assays and competitive binding studies.

Experimental Workflow:

G cluster_0 Surface Preparation cluster_1 Cell Culture cluster_2 Adhesion Assay p1 Coat wells with REDV, RGD, and Control peptides p2 Block non-specific binding sites (e.g., with BSA) p1->p2 c1 Culture Endothelial Cells (e.g., HUVECs) a1 Seed cells onto coated wells c1->a1 c2 Culture Fibroblasts c2->a1 a2 Incubate to allow cell adhesion a1->a2 a3 Wash to remove non-adherent cells a2->a3 a4 Fix and stain adherent cells (e.g., Crystal Violet) a3->a4 a5 Quantify adhesion (e.g., measure absorbance) a4->a5 G REDV REDV Peptide Integrin Integrin α4β1 REDV->Integrin Binds FAK FAK Integrin->FAK Activates PI3K PI3K Integrin->PI3K Activates Rac Rac Integrin->Rac Src Src FAK->Src Paxillin Paxillin FAK->Paxillin Phosphorylates CellAdhesion Cell Adhesion & Spreading FAK->CellAdhesion Src->FAK Paxillin->CellAdhesion Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival PAK PAK Rac->PAK ERK ERK PAK->ERK Migration Cell Migration ERK->Migration

References

A Comparative Guide to Cell Spreading on REDV vs. Fibronectin-Coated Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The adhesion and spreading of cells onto extracellular matrix (ECM) components are fundamental processes in tissue development, wound healing, and the design of biomaterials. This guide provides a comparative analysis of cell spreading on surfaces coated with the full-length protein fibronectin versus the peptide sequence Arginine-Glutamate-Aspartate-Valine (REDV). This comparison is critical for applications ranging from tissue engineering to the development of targeted drug delivery systems.

Quantitative Comparison of Cell Spreading

ParameterREDV-Coated SurfaceFibronectin-Coated Surface
Integrin Receptor Primarily α4β1[1][2]Multiple integrins, including α5β1, αvβ3[3]
Cell Spreading Area ModerateExtensive
Cell Morphology More rounded or elongatedWell-spread, polygonal
Focal Adhesion Formation Fewer, smaller focal complexesNumerous, large focal adhesions[4]
Actin Stress Fibers Less organized, more cortical actinWell-defined, robust stress fibers[5][6]

Experimental Protocols

This section details a standardized protocol for a cell spreading assay to enable researchers to generate comparative data for their specific cell types and experimental conditions.

Cell Spreading Assay Protocol
  • Substrate Preparation:

    • Glass coverslips or tissue culture plates are coated with either human plasma fibronectin (e.g., 20 µg/mL in PBS) or a synthetic REDV-containing peptide (e.g., covalently grafted to the surface) overnight at 4°C.

    • Control surfaces should be prepared (e.g., uncoated or coated with a non-adhesive protein like bovine serum albumin).

    • On the day of the experiment, wash the coated surfaces three times with sterile PBS to remove any unbound protein or peptide.

  • Cell Culture and Seeding:

    • Culture the desired cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) to sub-confluency.

    • Detach the cells using a non-enzymatic cell dissociation solution to preserve cell surface receptors.

    • Resuspend the cells in a serum-free medium to prevent interference from serum proteins.

    • Seed the cells onto the prepared substrates at a low density to allow for individual cell spreading.

  • Incubation and Fixation:

    • Incubate the cells at 37°C in a humidified incubator with 5% CO2 for a predetermined time course (e.g., 30, 60, 120 minutes) to observe the dynamics of spreading.

    • At each time point, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Immunofluorescence Staining:

    • Permeabilize the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

    • Incubate with primary antibodies against focal adhesion proteins (e.g., vinculin, paxillin) and a fluorescently-labeled phalloidin to visualize F-actin.

    • Wash with PBS and incubate with the appropriate fluorescently-labeled secondary antibodies.

    • Mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify cell spreading area, aspect ratio, and the number and size of focal adhesions using image analysis software (e.g., ImageJ/Fiji).

Signaling Pathways and Cytoskeletal Organization

The differences in cell spreading on REDV and fibronectin are rooted in the distinct signaling pathways initiated by the engagement of different integrin receptors.

REDV-Mediated Cell Spreading

Cell adhesion to REDV is primarily mediated by the α4β1 integrin .[1][2] This interaction leads to the localization of the α4 subunit into fibrillar structures.[1][2] The signaling cascade initiated by α4β1 engagement is generally associated with cell migration and less with the formation of strong, stable adhesions.

Fibronectin-Mediated Cell Spreading

Fibronectin, being a large, multi-domain protein, interacts with a variety of integrin receptors, most notably α5β1 (binding to the RGD sequence) and αvβ3 . This multi-receptor engagement triggers a more complex and robust signaling cascade. This leads to the recruitment of scaffolding and signaling proteins to form focal adhesions , which act as anchor points to the substrate.[4] These focal adhesions are connected to a well-developed network of contractile actin stress fibers , resulting in extensive cell spreading and a flattened morphology.[5][6]

Visualizing the Differences

The following diagrams illustrate the experimental workflow and the distinct signaling pathways involved in cell spreading on REDV and fibronectin.

G cluster_0 Experimental Workflow A Substrate Coating (REDV or Fibronectin) B Cell Seeding A->B C Incubation B->C D Fixation & Staining C->D E Image Acquisition D->E F Quantitative Analysis E->F

Experimental workflow for comparing cell spreading.

G cluster_0 REDV Signaling cluster_1 Fibronectin Signaling REDV REDV Peptide Integrin_a4b1 Integrin α4β1 REDV->Integrin_a4b1 Spreading_R Moderate Spreading Integrin_a4b1->Spreading_R FN Fibronectin Integrin_a5b1 Integrin α5β1/αvβ3 FN->Integrin_a5b1 FA Focal Adhesions Integrin_a5b1->FA Actin Stress Fibers FA->Actin Spreading_F Extensive Spreading Actin->Spreading_F

Simplified signaling pathways for cell spreading.

References

Correcting the Target: A Comparative Guide to Inhibiting Reticuloendotheliosis Virus (REDV) Adhesion by Targeting the SLC1A5 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals.

Initial investigations into the inhibition of Reticuloendotheliosis Virus (REDV) adhesion have often been confounded by the role of a peptide sequence known as REDV (Arg-Glu-Asp-Val), which interacts with integrin β1. However, current scientific evidence clarifies that the Reticuloendotheliosis Virus (REDV) itself does not utilize integrin β1 for cellular entry. Instead, REDV, a member of the Gammaretrovirus genus, employs the neutral amino acid transporter SLC1A5 (also known as ASCT2) as its primary receptor for host cell binding and entry. This process is mediated by the virus's surface (SU) glycoprotein.[1]

This guide, therefore, pivots from the initially proposed target of integrin β1 to the scientifically validated receptor, SLC1A5. We will provide a comparative analysis of a hypothetical direct-acting inhibitor targeting SLC1A5 ("Product A: SLC1A5-Inhib") against an alternative immunomodulatory approach, Transfer Factor, which has demonstrated efficacy in reducing REDV replication and pathogenesis.[2][3]

Comparative Performance of REDV Adhesion Inhibitors

This section presents a comparative summary of a hypothetical SLC1A5 inhibitor and Transfer Factor. The data, while illustrative, is based on the known mechanisms of action and expected outcomes from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of REDV Inhibitors

ParameterProduct A: SLC1A5-Inhib (e.g., GPNA, V-9302)Alternative B: Transfer Factor
Mechanism of Action Competitive antagonist of the SLC1A5 amino acid transporter, blocking the viral receptor site.[4][5][6][7]Immunomodulatory agent; enhances host immune response to viral infection.[2][3]
Target Specificity High; directly targets the host cell receptor SLC1A5.[4][7]Low; acts broadly on the host immune system.[2]
IC50 (Viral Entry Assay) 5-20 µM (Hypothetical)Not Applicable (Does not directly block entry)
EC50 (Plaque Reduction) 10-50 µM (Hypothetical)1-5% v/v (Hypothetical, based on in vivo studies)
Cytotoxicity (CC50) >100 µM (Compound dependent)[4]Low to negligible in vitro
Selectivity Index (CC50/EC50) >10 (Hypothetical)Not Applicable

Table 2: In Vivo Efficacy in Avian Models (Illustrative)

ParameterProduct A: SLC1A5-InhibAlternative B: Transfer Factor
Reduction in Viral Load (Spleen) 60-80% (Hypothetical)40-60%[2]
Reduction in Mortality Rate 50-70% (Hypothetical)30-50%[2]
Improvement in Body Weight Gain Significant (Hypothetical)Significant[2]
Administration Route Intraperitoneal / OralOral[2]

Signaling Pathways and Experimental Workflow

To elucidate the mechanisms and experimental designs discussed, the following diagrams are provided.

REDV_Entry_Pathway REDV Entry via SLC1A5 Receptor REDV Reticuloendotheliosis Virus (REDV) SU_protein SU Glycoprotein SLC1A5 SLC1A5 Receptor (Amino Acid Transporter) SU_protein->SLC1A5 Binding Internalization Viral Internalization & Uncoating SLC1A5->Internalization Mediation Cell_Membrane Host Cell Membrane Inhibitor SLC1A5-Inhib (Product A) Inhibitor->SLC1A5 Blockade Replication Viral Replication Internalization->Replication Experimental_Workflow In Vitro REDV Inhibition Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Infection cluster_incubation Incubation cluster_analysis Analysis Cell_Culture 1. Seed susceptible cells (e.g., Chicken Embryo Fibroblasts) Compound_Prep 2. Prepare serial dilutions of Inhibitor Pre_treatment 3. Pre-treat cells with Inhibitor dilutions Compound_Prep->Pre_treatment Infection 4. Infect cells with known titer of REDV Pre_treatment->Infection Incubate 5. Incubate for 24-72 hours Infection->Incubate CPE_Assay 6a. Assess Cytopathic Effect (TCID50 Assay) Incubate->CPE_Assay Plaque_Assay 6b. Plaque Reduction Neutralization Test (PRNT) Incubate->Plaque_Assay qPCR 6c. Quantify Viral Load (qRT-PCR) Incubate->qPCR

References

assessing the endothelial cell selectivity of REDV compared to RGD

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between cell-adhesion peptides is critical for the design of targeted therapies and engineered tissues. This guide provides a detailed comparison of the endothelial cell selectivity of REDV (Arginine-Glutamic Acid-Aspartic Acid-Valine) and RGD (Arginine-Glycine-Aspartic Acid) peptides, supported by experimental data and detailed protocols.

The RGD peptide is a well-established and widely used motif for promoting cell adhesion to biomaterials. However, its broad range of integrin recognition limits its cell-type specificity. In contrast, the REDV peptide has emerged as a more selective ligand for endothelial cells, offering potential advantages in applications requiring targeted cell binding, such as the promotion of angiogenesis in tissue engineering and the development of endothelial-specific drug delivery systems.

Executive Summary of Comparison

FeatureREDV PeptideRGD Peptide
Primary Target Integrin α4β1αvβ3, αvβ5, α5β1, and others
Endothelial Cell Selectivity HighLow to Moderate
Binding Specificity More specific to endothelial cells and some leukocytes.Binds to a wide variety of cell types, including endothelial cells, fibroblasts, smooth muscle cells, and platelets.[1][2]
Mechanism of Action Mediates cell adhesion primarily through the α4β1 integrin, which is highly expressed on endothelial cells.[3][4][5]Interacts with a broad spectrum of integrins containing the RGD-binding pocket.[6][7]
Potential Applications Promoting selective endothelialization of vascular grafts, targeted drug delivery to endothelium, and stimulating angiogenesis.[3][8]General promotion of cell adhesion to biomaterials, wound healing, and as a targeting ligand in cancer therapy (targeting angiogenic vessels and tumor cells).[9][10]

Quantitative Data on Peptide Performance

Direct quantitative comparisons of REDV and RGD binding affinity to different cell types within a single study are limited in the publicly available literature. The provided data is collated from various sources and experimental conditions, which should be considered when making comparisons.

Table 1: Competitive Inhibition of Cell Adhesion (IC50 Values)

PeptideTarget IntegrinCell LineIC50 (nM)Reference
c(RGDyK)αvβ3U87MG (human glioblastoma)42.9 ± 1.2[1]
Echistatin (RGD-containing protein)αvβ3U87MG (human glioblastoma)1.2 ± 0.1[1]
c(RGDfV)αvβ3-158[10]
parent c(RGDfK)αvβ3HUVEC (endothelial cells)818[10]
LXZ2 (cyclic RGD analog)αvβ3-90[9]
LXW64 (cyclic RGD analog)αvβ3-70[9]
BIO1211 (LDV-based)α4β1Jurkat (leukocytes)4.6 - 7.6[11][12]
DS70 (β-Pro scaffold)α4β1Jurkat (leukocytes)4.3 - 8.3[13]

Note: IC50 values are highly dependent on the experimental setup, including the specific cell line, radioligand or competing molecule used, and assay conditions. Therefore, direct comparison across different studies should be made with caution.[10]

One study directly comparing modified surfaces found that a GREDV-conjugated alginate scaffold demonstrated a superior capability for promoting the selective adhesion and proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) compared to an RGD-modified scaffold.[3][8][14] Conversely, another study reported that immobilizing peptides with a free N-terminal resulted in improved HUVEC adhesion and spreading on RGD surfaces, while REDV surfaces showed suppressed cell affinity.[2][15] This highlights the critical role of peptide immobilization strategy in determining biological activity.

Signaling Pathways and Experimental Workflows

Integrin-Mediated Cell Adhesion Signaling Pathway

cluster_ecm Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Peptide REDV or RGD Peptide Integrin Integrin Receptor (α4β1 for REDV, αvβ3 etc. for RGD) Peptide->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase FAK->Src Recruitment & Activation Paxillin Paxillin FAK->Paxillin Phosphorylation Signaling Downstream Signaling (e.g., MAPK/ERK pathway) FAK->Signaling Src->FAK Actin Actin Cytoskeleton Paxillin->Actin Cytoskeletal Reorganization Response Cellular Response (Adhesion, Spreading, Proliferation, Migration) Actin->Response Signaling->Response

Caption: Integrin-mediated signaling cascade upon peptide binding.

Experimental Workflow for Assessing Peptide Selectivity

cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis P_Coating Coat surfaces with REDV and RGD peptides Adhesion Cell Adhesion Assay P_Coating->Adhesion C_Culture Culture Endothelial Cells and Non-Endothelial Cells (e.g., Fibroblasts) C_Culture->Adhesion Flow Flow Cytometry for Integrin Expression C_Culture->Flow Quantify Quantify Cell Adhesion (e.g., fluorescence, cell counting) Adhesion->Quantify Analyze_Flow Analyze Integrin Expression Levels Flow->Analyze_Flow SPR Surface Plasmon Resonance (SPR) for Binding Affinity Analyze_SPR Determine Binding Kinetics (Kd, Ka, Kd) SPR->Analyze_SPR Compare Compare Selectivity Quantify->Compare Analyze_Flow->Compare Analyze_SPR->Compare

Caption: Workflow for comparing REDV and RGD selectivity.

Detailed Experimental Protocols

Competitive Cell Adhesion Assay

This assay quantifies the ability of soluble peptides to inhibit cell attachment to a substrate coated with an adhesive protein (e.g., fibronectin), thus determining the peptide's relative binding affinity.

a. Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) and Human Dermal Fibroblasts (HDFs).[16]

  • Cell culture medium (e.g., EGM-2 for HUVECs, DMEM with 10% FBS for HDFs).

  • 96-well tissue culture plates.

  • Fibronectin (or other suitable extracellular matrix protein).

  • REDV and RGD peptides (and a negative control peptide, e.g., RGE).

  • Bovine Serum Albumin (BSA).

  • Calcein-AM fluorescent dye.

  • Fluorescence plate reader.

b. Protocol:

  • Plate Coating: Coat wells of a 96-well plate with 10 µg/mL fibronectin in PBS overnight at 4°C. Wash wells with PBS. Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.

  • Cell Preparation: Culture HUVECs and HDFs to 80-90% confluency. Harvest cells using trypsin/EDTA, wash with serum-free medium, and resuspend in serum-free medium containing 0.5% BSA.

  • Fluorescent Labeling: Incubate cells with 5 µM Calcein-AM for 30 minutes at 37°C. Wash cells twice to remove excess dye and resuspend in serum-free medium with 0.5% BSA.

  • Inhibition Assay: Prepare serial dilutions of REDV, RGD, and control peptides in serum-free medium.

  • In separate tubes, mix the fluorescently labeled cell suspension (e.g., 2 x 10^5 cells/mL) with the peptide solutions and incubate for 20 minutes at room temperature.

  • Cell Seeding: Add 100 µL of the cell/peptide mixture to each fibronectin-coated well.

  • Incubation: Incubate the plate for 1-2 hours at 37°C in a CO2 incubator.

  • Washing: Gently wash the wells twice with PBS to remove non-adherent cells.

  • Quantification: Add 100 µL of PBS to each well and measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~520 nm).

  • Data Analysis: Plot the fluorescence intensity against the peptide concentration and determine the IC50 value for each peptide.

Flow Cytometry for Integrin Expression

This protocol details the procedure for quantifying the surface expression of α4β1 and αvβ3 integrins on endothelial and non-endothelial cells.

a. Materials:

  • HUVECs and HDFs.

  • Trypsin/EDTA or a non-enzymatic cell dissociation solution.

  • Phosphate-Buffered Saline (PBS).

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

  • Primary antibodies: anti-human integrin α4 (for α4β1), anti-human integrin β1, and anti-human integrin αvβ3.

  • Isotype control antibodies.

  • Fluorochrome-conjugated secondary antibodies (e.g., FITC- or PE-conjugated).

  • Flow cytometer.

b. Protocol:

  • Cell Preparation: Harvest cultured HUVECs and HDFs using a non-enzymatic cell dissociation solution to preserve cell surface proteins. Wash the cells twice with cold PBS.

  • Cell Counting: Count the cells and resuspend them in cold FACS buffer to a concentration of 1 x 10^6 cells/mL.

  • Primary Antibody Incubation: Aliquot 100 µL of the cell suspension into flow cytometry tubes. Add the primary antibodies (and isotype controls in separate tubes) at the manufacturer's recommended concentration. Incubate for 30-45 minutes on ice, protected from light.[17]

  • Washing: Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.

  • Secondary Antibody Incubation: Resuspend the cell pellets in 100 µL of FACS buffer containing the fluorochrome-conjugated secondary antibody. Incubate for 30 minutes on ice in the dark.

  • Final Wash: Wash the cells twice with cold FACS buffer.

  • Data Acquisition: Resuspend the final cell pellet in 500 µL of FACS buffer and analyze on a flow cytometer.

  • Data Analysis: Gate on the live cell population based on forward and side scatter. Analyze the fluorescence intensity of the stained cells compared to the isotype control to determine the percentage of positive cells and the mean fluorescence intensity.[18]

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique to measure the binding kinetics and affinity of peptides to purified integrin receptors in real-time.

a. Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Purified recombinant human integrin α4β1 and αvβ3.

  • REDV and RGD peptides.

  • Running buffer (e.g., HBS-P+ with 1 mM MnCl2).

  • Regeneration solution (e.g., Glycine-HCl, pH 2.0).

b. Protocol:

  • Chip Preparation and Ligand Immobilization:

    • Activate the carboxymethylated dextran surface of the sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the purified integrin (e.g., 20 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without the integrin immobilization.

  • Analyte Binding Analysis:

    • Prepare a series of concentrations of the REDV and RGD peptides in the running buffer.

    • Inject the peptide solutions over the integrin-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for the association phase.

    • After the association phase, switch back to the running buffer to monitor the dissociation of the peptide from the integrin.

  • Surface Regeneration:

    • After each peptide injection cycle, regenerate the sensor surface by injecting a pulse of the regeneration solution to remove any bound peptide.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Globally fit the association and dissociation curves from the different peptide concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[19]

References

Safety Operating Guide

Navigating the Safe Handling of REDV TFA: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with REDV TFA, a peptide salt of Arginyl-Glutamyl-Aspartyl-Valine, ensuring laboratory safety is paramount. While the peptide component, REDV, is a minimal active sequence of fibronectin, the trifluoroacetate (TFA) counter-ion necessitates stringent handling protocols due to its corrosive nature.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

The primary hazard associated with this compound stems from the trifluoroacetic acid component. TFA is a strong, corrosive acid that can cause severe skin burns, eye damage, and respiratory tract irritation.[3][4][5] Therefore, all handling procedures should be guided by the safety requirements for TFA.

Essential Personal Protective Equipment (PPE)

To mitigate the risks associated with this compound, the following personal protective equipment is mandatory. Adherence to these guidelines is crucial for preventing exposure and ensuring personal safety.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles with side-shields meeting ANSI Z87.1 or equivalent standards. A face shield should be worn in conjunction with goggles when handling larger quantities.Protects against splashes and vapors of TFA, which can cause severe eye irritation and damage.[3][4][6]
Hand Protection Chemical-resistant gloves, such as butyl rubber or Viton. For low-volume applications, nitrile gloves may be acceptable, but double gloving is recommended.[6][7]Prevents skin contact with the corrosive TFA. It is critical to change gloves immediately upon any sign of contamination.[6][7]
Body Protection A properly fitting, buttoned lab coat. For larger volumes, a chemical-resistant apron over the lab coat is recommended.Protects against accidental spills and splashes, preventing contamination of personal clothing and skin.[3][6]
Footwear Closed-toe shoes that cover the entire foot.Protects feet from spills.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[3][4] If work outside a fume hood is unavoidable, a risk assessment must be performed to determine the appropriate respiratory protection.Minimizes the inhalation of TFA vapors, which are harmful and can cause respiratory tract irritation.[3][5] A harmful concentration of airborne TFA can be reached quickly through evaporation.[5]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow outlines the key steps from receiving the compound to its final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weighing Weighing Prepare Work Area->Weighing In Fume Hood Dissolving Dissolving Weighing->Dissolving Experimental Use Experimental Use Dissolving->Experimental Use Decontaminate Decontaminate Experimental Use->Decontaminate Segregate Waste Segregate Waste Decontaminate->Segregate Waste Dispose Dispose Segregate Waste->Dispose Document Document Dispose->Document

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocols: Step-by-Step Guidance

1. Preparation:

  • Review Safety Data Sheet (SDS): Before handling, thoroughly read the supplier-specific SDS for this compound and the SDS for pure Trifluoroacetic Acid.

  • Don Personal Protective Equipment (PPE): Wear all the required PPE as detailed in the table above.

  • Prepare Work Area: Ensure a certified chemical fume hood is used for all manipulations.[3][4] Have an emergency eyewash station and safety shower readily accessible.[3][8] Keep spill cleanup materials, such as a spill kit with an inert absorbent (e.g., vermiculite, sand), nearby.[3][9]

2. Handling:

  • Weighing:

    • Perform all weighing operations within the chemical fume hood to contain any dust or vapors.

    • Use a tared, sealed container to minimize exposure.

  • Dissolving:

    • Add this compound to the solvent slowly.

    • If diluting, always add acid (or the acidic salt) to water or buffer, never the other way around, to avoid a violent reaction.[4][10]

  • Experimental Use:

    • Keep containers tightly sealed when not in use.

    • Avoid contact with incompatible materials such as strong bases, oxidizing agents, and metals.[4][5][11]

3. Spill and Emergency Procedures:

  • Minor Spill (<500 mL inside a fume hood):

    • Alert personnel in the immediate area.

    • Use an inert absorbent material to contain the spill.[3][9]

    • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.

    • Decontaminate the area with a suitable neutralizing agent followed by water.

  • Major Spill (>500 mL or any spill outside a fume hood):

    • Evacuate the laboratory immediately and alert others.[4]

    • Close the laboratory door and post a warning sign.

    • Contact your institution's emergency response team.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.[3]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.[3]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), must be collected as hazardous waste.[4]

  • Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with TFA.[4]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "REDV Trifluoroacetate" or "Trifluoroacetic Acid Waste".[4]

  • Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.[4]

  • Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department. Do not pour any this compound waste down the drain.[4]

By adhering to these safety protocols and operational plans, researchers can confidently handle this compound while minimizing risks and fostering a culture of safety in the laboratory.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.